molecular formula C8H8O2<br>C8H8O2<br>C6H5CH2CO2H B3395739 Phenylacetic acid CAS No. 103-82-2

Phenylacetic acid

Numéro de catalogue: B3395739
Numéro CAS: 103-82-2
Poids moléculaire: 136.15 g/mol
Clé InChI: WLJVXDMOQOGPHL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Phenylacetic Acid (CAS 103-82-2) is an organic compound with the formula C8H8O2, appearing as a white to yellow crystalline solid with a characteristic honey-like odor . It serves as a critical building block in pharmaceutical research, notably in the synthesis of penicillin G and the drug sodium phenylacetate, which is used to treat urea cycle disorders by conjugating with glutamine to facilitate nitrogen excretion . Its role as a precursor in the illicit production of phenylacetone, and subsequently amphetamines, underscores the importance of strict regulatory control and its designation for Research Use Only . In fragrance and flavor research, this compound is valued for its persistent honey scent and is found naturally in products like honey, peanuts, and wines . In plant science, it is investigated as a natural auxin (plant hormone), though its activity is weaker than that of indole-3-acetic acid . From a metabolic perspective, it is an endogenous catabolite of the amino acid phenylalanine in humans, and recent studies explore its metabolite, phenylacetylglutamine (PAGln), and its potential link to cardiovascular risk factors . Researchers should note its physical properties: a melting point of 76-77°C, a boiling point of 265.5°C, and limited water solubility (15 g/L) . Safety is paramount; it is combustible and may cause mild skin and eye irritation, necessitating the use of appropriate personal protective equipment (PPE) during handling . This product is intended for laboratory research by qualified professionals and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-phenylacetic acid
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InChI

InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)
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InChI Key

WLJVXDMOQOGPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

C1=CC=C(C=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Related CAS

114-70-5 (hydrochloride salt), 13005-36-2 (potassium salt), 52009-49-1 (calcium salt), 7188-16-1 (ammonium salt)
Record name Phenylacetic acid
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DSSTOX Substance ID

DTXSID2021656
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Molecular Weight

136.15 g/mol
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Physical Description

Shiny white solid with a floral odor; [Hawley] White crystalline solid; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS OR FLAKES WITH PUNGENT ODOUR., Glistening white crystalline solid with leafy crystals; sweet animal honey-like odour
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Boiling Point

265.5 deg at 760 mm Hg, Liquid, BP: 215 °C /Phenylacetic acid methyl ester/, 265.5 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1352
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Flash Point

132 °C (270 °F), >212 °F (>100 °C) (closed cup), 132 °C c.c.
Details National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-97
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Solubility

In water, 1.73X10+4 mg/L at 25 °C, In water, 1.66X10+4 mg/L at 20 °C, Soluble in alcohol and ether; Soluble 4.422 moles/L in chloroform at 25 °C; 1.842 moles/L in carbon tetrachloride at 25 °C; 4.513 moles/L in acetylene tetrachloride at 25 °C; 3.29 moles/L in trichlorethylene at 25 °C; 1.558 moles/L in tetrachlorethylene at 25 °C; 3.252 moles/L in pentachloroethane at 25 °C, Very soluble in ethanol, ethyl ether, carbon disulfide; soluble in acetone; slightly soluble in chloroform; insoluble in ligroin, 16.6 mg/mL, Solubility in water, g/100ml at 20 °C: 0.16, Slightly soluble in water; soluble in oils, Soluble at room temperature (in ethanol)
Details Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V1: 583
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Details Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V1: 583
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Density

1.091 at 77 °C/4 °C, Density (at 77 °C): 1.09 g/cm³
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1352
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Vapor Pressure

0.0038 [mmHg], 3.8X10-3 mm Hg at 25 °C (extrapolated), Vapor pressure at 20 °C: negligible
Details Perry RH, Green D; Perry's Chemical Engineer's Handbook 6th ed New York, NY: McGraw-Hill, Inc p. 3-59 (1984)
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Color/Form

Leaflets on distillation in-vacuo; plates, tablets from petroleum ether, Shiny, white plate crystals, White to yellow crystals or flakes

CAS No.

103-82-2, 17303-65-0, 51146-16-8
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Melting Point

76.7 °C, 76.5 °C
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-34
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Foundational & Exploratory

A Technical Guide to Phenylacetic Acid Biosynthesis from Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Phenylacetic acid (PAA), a naturally occurring auxin, plays a significant role in plant development and serves as a valuable precursor in the pharmaceutical and chemical industries. Its biosynthesis from the aromatic amino acid L-phenylalanine is a key metabolic process observed in plants, fungi, and bacteria. This document provides an in-depth technical overview of the core biosynthetic pathways, presenting quantitative enzymatic data, detailed experimental protocols for key assays, and visual diagrams of the metabolic and experimental workflows. The primary pathway proceeds via the intermediates phenylpyruvate and phenylacetaldehyde (B1677652), catalyzed by a sequence of aminotransferases, decarboxylases, and dehydrogenases. Understanding this pathway is crucial for applications ranging from metabolic engineering for enhanced PAA production to the development of novel therapeutic agents.

Core Biosynthetic Pathways from Phenylalanine

The conversion of L-phenylalanine to this compound is primarily accomplished through a central, three-step pathway analogous to the Ehrlich pathway for fusel alcohol production. In addition to this main route, several secondary or alternative pathways have been identified, particularly in plants.

The Primary Phenylpyruvate Pathway

This is the most widely recognized pathway for PAA biosynthesis in both microorganisms and plants.[1][2] It involves three sequential enzymatic reactions:

  • Transamination: L-phenylalanine is converted to phenylpyruvate. This reaction is catalyzed by an L-phenylalanine aminotransferase (also known as transaminase), which transfers the amino group from phenylalanine to an α-keto acid acceptor, typically α-ketoglutarate.[3][4]

  • Decarboxylation: Phenylpyruvate is then decarboxylated to form phenylacetaldehyde. This step is carried out by a phenylpyruvate decarboxylase or a broad-specificity keto acid decarboxylase.[1][5]

  • Oxidation: Finally, phenylacetaldehyde is oxidized to this compound. This reaction is catalyzed by an NAD(P)+-dependent aldehyde dehydrogenase (ALDH) .[6][7]

PAA_Primary_Pathway Phe L-Phenylalanine PP Phenylpyruvate Phe->PP PAld Phenylacetaldehyde PP->PAld PAA This compound PAld->PAA Enz1 Aminotransferase (EC 2.6.1.58) Enz1->Phe:n + α-Ketoglutarate - Glutamate Enz2 Phenylpyruvate Decarboxylase Enz2->PP:n - CO₂ Enz3 Aldehyde Dehydrogenase (ALDH) Enz3->PAld:n + NAD(P)⁺ - NAD(P)H

Secondary Biosynthetic Pathways in Plants

Plants have evolved alternative routes to produce PAA, which may be tissue-specific or activated under certain conditions like stress.[8][9]

  • Phenylacetaldehyde Synthase Pathway: Phenylalanine can be directly converted to phenylacetaldehyde by the enzyme phenylacetaldehyde synthase.[8][9] The resulting phenylacetaldehyde is then oxidized to PAA by an aldehyde dehydrogenase, as in the primary pathway.

  • Phenylacetaldoxime Pathway: A stress-activated pathway involves the conversion of phenylalanine to phenylacetaldoxime, catalyzed by a cytochrome P450 enzyme (CYP79A2). Phenylacetaldoxime is then subsequently converted to PAA.[8][9]

PAA_Secondary_Pathways cluster_main Primary Pathway cluster_alt Secondary Pathways Phe L-Phenylalanine PP Phenylpyruvate Phe->PP Aminotransferase PAld Phenylacetaldehyde Phe->PAld Phenylacetaldehyde Synthase PAldox Phenylacetaldoxime Phe->PAldox CYP79A2 PP->PAld Decarboxylase PAA This compound PAld->PAA ALDH PAldox->PAA [Enzymatic Steps]

Quantitative Data Summary

The efficiency of the PAA biosynthesis pathway is dependent on the kinetic properties of its constituent enzymes. While data is specific to the organism and enzyme isoform, the following tables summarize available quantitative metrics.

Table 1: Enzyme Kinetic Parameters

Enzyme Organism Substrate K_m_ Specific Activity Reference
Aldehyde Dehydrogenase (PaaZ) Escherichia coli Ring-cleavage intermediate 11 µM ~32 U/mg [10]
Aldehyde Dehydrogenase (PaaZ) Escherichia coli NADP⁺ 56 µM ~32 U/mg [10]

| Aldehyde Dehydrogenase (ALDH) | Human RBC | Propionaldehyde | 0.59 mM | Not Reported |[11] |

Table 2: Whole-Cell Bioconversion Yields

Organism System Substrate Product Conversion Yield Reference
Escherichia coli K-12 MG1655 (RARE strain) Engineered whole-cell biocatalyst L-Phenylalanine This compound ~94% [1]

| Yarrowia lipolytica | Whole-cell biotransformation | (L)-Phenylalanine | this compound | High (unquantified) |[12] |

Experimental Protocols

Accurate characterization of the PAA biosynthesis pathway relies on robust assays for enzyme activity and metabolite quantification.

Aldehyde Dehydrogenase (ALDH) Activity Assay (Spectrophotometric)

This protocol measures the activity of ALDH by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.[11]

Materials:

  • Assay Buffer: 50 mM HEPES or Tris-HCl, pH 8.0.

  • NAD⁺ Stock Solution: 10 mM in Assay Buffer.

  • Substrate Stock Solution: 10 mM Phenylacetaldehyde in Assay Buffer (prepare fresh).

  • Enzyme Preparation: Purified enzyme or clarified cell/tissue lysate.

  • 96-well UV-transparent microplate.

  • Spectrophotometer capable of reading at 340 nm.

Procedure:

  • Sample Preparation: Homogenize cells or tissues in ice-cold Assay Buffer. Centrifuge at 10,000-13,000 x g for 10 minutes at 4°C to remove insoluble material. The supernatant is the enzyme sample.[13]

  • Reaction Mixture: In each well of the microplate, prepare the reaction mixture as follows:

    • 160 µL Assay Buffer

    • 20 µL NAD⁺ Stock Solution (Final concentration: 1 mM)

    • 10 µL Enzyme Sample (dilute if necessary)

  • Blank Preparation: Prepare a substrate blank for each sample containing all components except the enzyme sample (replace with Assay Buffer) to account for any non-enzymatic reaction.[11]

  • Reaction Initiation: Initiate the reaction by adding 10 µL of Phenylacetaldehyde Stock Solution (Final concentration: 0.5 mM).

  • Measurement: Immediately place the plate in the spectrophotometer and begin kinetic measurements. Record the absorbance at 340 nm every 30-60 seconds for 5-10 minutes.

  • Calculation: Calculate the rate of change in absorbance (ΔA340/min). Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert this rate into µmoles of NADH produced per minute per mg of protein.

ALDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A Homogenize Sample (Cell/Tissue) in Buffer B Centrifuge at 10,000 x g A->B C Collect Supernatant (Enzyme Source) B->C D Add Assay Buffer, NAD⁺, and Enzyme Sample C->D E Initiate with Phenylacetaldehyde D->E F Measure A340 Kinetics E->F G Calculate ΔA340/min F->G H Determine Specific Activity (Beer-Lambert Law) G->H

This compound Quantification by HPLC

This protocol provides a general method for the separation and quantification of PAA from biological samples or reaction mixtures using High-Performance Liquid Chromatography (HPLC) with UV detection.[14][15][16]

Materials:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 15 cm x 4.6 mm, 5 µm particles).[15]

  • Mobile Phase A: Water with 0.1% Phosphoric Acid or Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Sample Solvent: 75:20:5 Water:Acetonitrile:Methanol.[15]

  • PAA standard solutions for calibration curve.

  • Sample extracts (after protein precipitation and/or solid-phase extraction).

Procedure:

  • Sample Preparation:

    • For plasma/urine: Precipitate proteins with perchloric acid or a similar agent. Centrifuge and collect the supernatant.[14][17]

    • For culture medium: Centrifuge to remove cells, then filter the supernatant through a 0.22 µm filter.

    • Extract PAA from the aqueous sample using an organic solvent like benzene (B151609) or diethyl ether, or use solid-phase extraction (SPE) for cleanup and concentration.[14][17]

    • Evaporate the organic solvent and reconstitute the residue in the Sample Solvent.

  • HPLC Conditions:

    • Column: Ascentis C18, 15 cm x 4.6 mm, 5 µm.[15]

    • Mobile Phase: Isocratic elution with 75:25 (Mobile Phase A: Mobile Phase B).[15]

    • Flow Rate: 1.0 mL/min.[15]

    • Column Temperature: 35 °C.[15]

    • Detection Wavelength: 210-220 nm (PAA has a UV absorbance maximum in this range).[14][16]

    • Injection Volume: 5-10 µL.[15][16]

  • Analysis:

    • Generate a standard curve by injecting known concentrations of PAA.

    • Inject the prepared samples.

    • Identify the PAA peak by comparing its retention time with that of the standard.

    • Quantify the amount of PAA in the sample by integrating the peak area and interpolating from the standard curve.

Conclusion

The biosynthesis of this compound from phenylalanine is a fundamental metabolic pathway with significant biological and industrial relevance. The primary route via phenylpyruvate is conserved across different biological kingdoms, highlighting its efficiency. By leveraging the detailed protocols for enzyme assays and product quantification provided herein, researchers can further investigate the regulation of this pathway, explore the diversity of its constituent enzymes, and apply this knowledge to engineer microbial systems for the sustainable production of PAA and its derivatives. This guide serves as a foundational resource for professionals engaged in metabolic engineering, drug discovery, and plant biology.

References

The Understated Regulator: Phenylacetic Acid as a Natural Auxin in Higher Plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetic acid (PAA), a naturally occurring auxin, has long been identified in higher plants, yet its role has been historically overshadowed by the more extensively studied indole-3-acetic acid (IAA). This technical guide provides a comprehensive overview of the current understanding of PAA as a significant phytohormone. We delve into its biosynthesis from phenylalanine, its distinct transport characteristics, and its action through the established TIR1/AFB signaling pathway. Although generally exhibiting lower biological activity than IAA, PAA is often present at substantially higher endogenous concentrations, suggesting a crucial, albeit different, regulatory function. This document synthesizes quantitative data on PAA levels and bioactivity, details key experimental protocols for its study, and presents visual representations of its metabolic and signaling pathways to facilitate a deeper understanding for researchers in plant biology and drug development.

Introduction

Auxins are a class of phytohormones that are central to nearly every aspect of plant growth and development, including cell division, elongation, and differentiation.[1] While indole-3-acetic acid (IAA) is the most studied natural auxin, this compound (PAA) has been recognized as a natural auxin for over four decades.[1][2] PAA is widely distributed across the plant kingdom, from non-vascular to vascular plants, and is derived from the amino acid phenylalanine.[3][4]

A key distinction of PAA is its endogenous concentration, which is often significantly higher than that of IAA in various plant tissues.[1] For example, in Arabidopsis seedlings, PAA levels can be over eight times higher than IAA levels.[1] Despite its abundance, the biological activity of PAA is generally considered to be 10- to 20-fold lower than that of IAA in many standard auxin assays.[1][5] However, in specific developmental processes, such as the formation of lateral roots in peas, PAA has been reported to be more active than IAA.[1][6] This suggests that PAA may have specialized roles in plant development that are not merely a weaker reflection of IAA's functions.

Recent research has clarified that PAA and IAA share the same core signaling pathway, acting through the TIR1/AFB family of F-box proteins to promote the degradation of Aux/IAA transcriptional repressors.[1][2] This shared pathway allows for overlapping regulatory roles, yet distinct transport characteristics and metabolic regulation contribute to their unique functions. PAA is not actively transported in a polar manner like IAA, which has significant implications for its spatial distribution and action within the plant.[1][7]

This guide aims to provide a detailed technical resource on the role of PAA in higher plants, summarizing the current knowledge, presenting quantitative data, and providing detailed experimental methodologies to aid researchers in further exploring this important but often overlooked auxin.

Biosynthesis of this compound

The primary biosynthetic pathway of PAA in higher plants is believed to mirror the two-step pathway of IAA synthesis, starting from a different aromatic amino acid.

  • From Phenylalanine to Phenylpyruvic Acid (PPA): The initial step involves the conversion of L-phenylalanine (Phe) to phenylpyruvic acid (PPA). This transamination reaction is thought to be catalyzed by enzymes from the Tryptophan Aminotransferase of Arabidopsis (TAA) family, which have shown in vitro activity with Phe, although with a much lower affinity compared to tryptophan.[6][8]

  • From Phenylpyruvic Acid to this compound: The subsequent conversion of PPA to PAA is a decarboxylation step. Evidence suggests that the YUCCA (YUC) family of flavin-containing monooxygenases, which are key enzymes in IAA biosynthesis, can also catalyze this reaction.[1][9] Overexpression of YUC genes in Arabidopsis has been shown to increase the levels of PAA metabolites.[1]

Alternative, minor biosynthetic routes may also exist, such as a pathway involving phenylacetaldehyde (B1677652) as an intermediate.[10]

PAA_Biosynthesis Phe L-Phenylalanine PPA Phenylpyruvic Acid (PPA) Phe->PPA TAA Family (Transamination) PAA This compound (PAA) PPA->PAA YUCCA (YUC) Family (Oxidative Decarboxylation)

Caption: Proposed primary biosynthetic pathway of this compound (PAA) in higher plants.

Transport and Distribution

A defining characteristic of PAA that distinguishes it from IAA is its mode of transport. While IAA undergoes long-distance polar transport, enabling the formation of concentration gradients that are crucial for developmental patterning, PAA appears to be transported primarily through non-polar, diffusive movement.[1][7]

Studies using radiolabeled PAA in pea plants have shown that it is readily taken up by tissues but does not undergo significant long-distance transport in the stem.[7] This lack of polar transport suggests that PAA may act more locally as a signaling molecule, with its concentration being regulated primarily through biosynthesis and metabolism within specific tissues.[1]

The endogenous levels of PAA are spatiotemporally regulated and vary significantly between different plant tissues and species.[1]

Signaling Pathway

PAA utilizes the same canonical auxin signaling pathway as IAA to elicit downstream responses. This pathway involves the following key components:

  • Perception: PAA is perceived by a co-receptor complex consisting of a member of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[1][5]

  • SCFTIR1/AFB Complex: The TIR1/AFB protein is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. The binding of PAA enhances the interaction between the TIR1/AFB protein and the Aux/IAA repressor.[5]

  • Ubiquitination and Degradation: This enhanced interaction leads to the ubiquitination of the Aux/IAA protein by the SCFTIR1/AFB complex, targeting it for degradation by the 26S proteasome.[1]

  • Gene Expression: The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), which are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, thereby activating or repressing their transcription.[1]

In vitro pull-down assays have confirmed that PAA can enhance the formation of the TIR1-Aux/IAA co-receptor complex, providing direct evidence for its role in this signaling cascade.[5]

PAA_Signaling_Pathway cluster_nucleus Nucleus PAA PAA TIR1_AFB TIR1/AFB PAA->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA ubiquitinates ARF ARF Aux_IAA->ARF represses AuxRE AuxRE ARF->AuxRE binds to Auxin_Genes Auxin-Responsive Genes AuxRE->Auxin_Genes regulates Response Physiological Response Auxin_Genes->Response

Caption: The this compound (PAA) signaling pathway in higher plants.

Physiological Roles

PAA has been shown to elicit a range of physiological responses in plants, many of which are characteristic of auxins. These include:

  • Root Development: PAA promotes the formation of lateral and adventitious roots.[3] In some species like pea, it is more potent than IAA in inducing lateral roots.[1]

  • Cell Elongation: PAA stimulates the elongation of coleoptiles and stem segments.[1]

  • Callus Induction: PAA can induce callus formation in tissue culture, although often at higher concentrations than IAA.[3]

  • Defense: There is emerging evidence that PAA may play a role in plant defense against pathogens and herbivores.[10]

Quantitative Data

Table 1: Endogenous Concentrations of PAA and IAA in Various Plant Species and Tissues
Plant SpeciesTissuePAA Concentration (pmol/g FW)IAA Concentration (pmol/g FW)PAA/IAA RatioReference
Arabidopsis thalianaSeedlings413 ± 1549 ± 28.4[1]
Rosette Leaves~2000~2607.7[1]
Roots~3500~4208.3[1]
Avena sativa (Oat)Young Shoots3,860 ± 22031 ± 2124.5[1]
Hordeum vulgare (Barley)Young Shoots4,353 ± 35330 ± 2145.1[1]
Physcomitrella patens (Moss)-1,049 ± 27814 ± 474.9[1]
Marchantia polymorpha (Liverwort)-469 ± 10374 ± 106.3[1]
Table 2: Comparative Biological Activity of PAA and IAA
AssayPlant SpeciesPAA Activity (relative to IAA)Reference
Lateral Root FormationArabidopsis thaliana10- to 20-fold lower[1][5]
DR5::GUS ExpressionArabidopsis thaliana~20-fold lower[1][5]
Coleoptile ElongationAvena sativa<10%[3][10]
Pea Segment TestPisum sativum<10%[3][10]
Callus GrowthNicotiana tabacum~33%[11]

Experimental Protocols

Quantification of PAA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from methodologies described for phytohormone analysis.[12][13]

Objective: To extract and quantify endogenous PAA from plant tissues.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Extraction buffer (e.g., isopropanol:water:acetic acid)

  • Internal standard (e.g., 13C6-PAA)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • LC-MS/MS system

Procedure:

  • Sample Collection and Freezing: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

  • Extraction: a. Weigh the frozen powder (typically 50-100 mg). b. Add a known amount of internal standard. c. Add 1 mL of ice-cold extraction buffer. d. Vortex thoroughly and incubate on a shaker at 4°C for 1 hour.

  • Centrifugation: Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.

  • Solid-Phase Extraction (SPE): a. Condition the SPE cartridge according to the manufacturer's instructions. b. Load the supernatant onto the cartridge. c. Wash the cartridge to remove interfering compounds. d. Elute the auxins with an appropriate solvent (e.g., methanol).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: a. Inject the sample onto a C18 reverse-phase column. b. Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to separate the compounds. c. Detect and quantify PAA using multiple reaction monitoring (MRM) mode on the mass spectrometer. The transition from the precursor ion (m/z of PAA) to a specific product ion is monitored.

  • Quantification: Calculate the concentration of PAA in the original sample based on the peak area ratio of endogenous PAA to the internal standard and a standard curve.

Lateral Root Formation Assay in Arabidopsis thaliana

This bioassay assesses the effect of PAA on lateral root development.[3][7]

Objective: To quantify the effect of exogenous PAA on lateral root density.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Murashige and Skoog (MS) agar (B569324) plates

  • PAA stock solution

  • Microscope

Procedure:

  • Seed Sterilization and Stratification: Surface sterilize Arabidopsis seeds and stratify at 4°C for 2-4 days in the dark.

  • Germination and Growth: a. Plate the seeds on MS agar plates. b. Grow the plates vertically in a growth chamber under long-day conditions (16h light/8h dark) at 22°C for 4-5 days.

  • Treatment: a. Prepare MS agar plates supplemented with a range of PAA concentrations (e.g., 0, 1, 5, 10, 25 µM). b. Transfer the seedlings from the initial plates to the treatment plates.

  • Incubation: Grow the seedlings on the treatment plates for an additional 5-7 days.

  • Data Collection: a. Remove the seedlings from the plates and place them on a microscope slide. b. Using a microscope, count the number of emerged lateral roots along the primary root. c. Measure the length of the primary root.

  • Analysis: Calculate the lateral root density (number of lateral roots per unit length of the primary root) for each treatment. Compare the results to the control (0 µM PAA).

DR5::GUS Reporter Gene Assay for Auxin Activity

This assay visualizes the transcriptional response to PAA using a synthetic auxin-responsive promoter.[4][14]

Objective: To qualitatively and quantitatively assess the auxin activity of PAA in plant tissues.

Materials:

  • Arabidopsis thaliana transgenic line expressing the DR5::GUS reporter construct.

  • MS liquid or agar medium.

  • PAA stock solution.

  • GUS staining solution (containing X-Gluc).

  • 70% ethanol (B145695).

  • Microscope.

Procedure:

  • Plant Growth: Grow DR5::GUS seedlings in MS liquid medium or on MS agar plates for 5-7 days.

  • Treatment: a. For liquid culture, add PAA to the desired final concentration and incubate for a specific time (e.g., 6-24 hours). b. For agar plates, transfer seedlings to plates containing PAA.

  • GUS Staining: a. Harvest the seedlings and immerse them in GUS staining solution in a multi-well plate or microfuge tube. b. Apply a vacuum for 5-10 minutes to facilitate infiltration of the staining solution. c. Incubate at 37°C in the dark for 2-12 hours, or until blue staining is visible.

  • Destaining: a. Remove the staining solution and replace it with 70% ethanol. b. Incubate at room temperature, changing the ethanol several times, until the chlorophyll (B73375) is removed and the blue GUS staining is clearly visible.

  • Visualization and Imaging: Observe and photograph the stained seedlings under a dissecting or compound microscope. The intensity and location of the blue color indicate the sites of auxin response.

  • Quantitative Analysis (Optional): For a quantitative measurement, a fluorometric assay using 4-methylumbelliferyl glucuronide (MUG) as a substrate can be performed on protein extracts from the treated tissues.

TIR1/AFB-Aux/IAA Co-receptor Pull-Down Assay

This in vitro assay provides direct evidence of PAA-mediated interaction between the auxin co-receptors.[5][12]

Objective: To determine if PAA can promote the interaction between TIR1/AFB and an Aux/IAA protein.

Materials:

  • Recombinant purified proteins:

    • Tagged TIR1/AFB (e.g., His-TIR1)

    • Tagged Aux/IAA (e.g., GST-IAA7)

  • PAA solution

  • IAA solution (positive control)

  • Pull-down buffer

  • Affinity resin (e.g., Ni-NTA agarose (B213101) for His-tagged protein or Glutathione (B108866) agarose for GST-tagged protein)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Protein Binding: a. In a microfuge tube, combine the purified tagged TIR1/AFB and tagged Aux/IAA proteins in pull-down buffer. b. Add PAA, IAA (positive control), or a solvent control to different tubes. c. Incubate the mixture at 4°C for 1-2 hours on a rotator to allow for protein interaction.

  • Affinity Capture: a. Add the appropriate affinity resin to each tube. b. Incubate for another 1-2 hours at 4°C to allow the tagged protein complex to bind to the resin.

  • Washing: a. Pellet the resin by centrifugation. b. Remove the supernatant. c. Wash the resin several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the resin using an appropriate elution buffer (e.g., high imidazole (B134444) concentration for His-tagged proteins or reduced glutathione for GST-tagged proteins).

  • Analysis by Western Blot: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a membrane. c. Probe the membrane with antibodies against the tags of both proteins (e.g., anti-His and anti-GST) to detect the presence of the co-precipitated protein.

  • Interpretation: An increase in the amount of the co-precipitated protein in the presence of PAA compared to the control indicates that PAA promotes the interaction between the TIR1/AFB and Aux/IAA proteins.

Conclusion and Future Perspectives

This compound is an abundant and widespread natural auxin in higher plants with a distinct profile of transport and biological activity compared to IAA. While it acts through the same core TIR1/AFB signaling pathway, its higher endogenous concentrations and lack of polar transport suggest it may play a significant role in localized growth regulation and developmental processes. The quantitative data clearly indicate that PAA is a major auxin in many plant tissues, and its physiological effects, particularly in root development, are well-documented.

For researchers and drug development professionals, PAA and its metabolic and signaling pathways present intriguing opportunities. Understanding the specific roles of PAA could lead to new strategies for crop improvement, such as manipulating root architecture for enhanced nutrient and water uptake. Furthermore, the enzymes involved in PAA biosynthesis and conjugation could be potential targets for the development of novel herbicides or plant growth regulators.

Future research should focus on elucidating the specific developmental contexts in which PAA plays a dominant role, identifying the full complement of enzymes responsible for its biosynthesis and inactivation, and exploring the potential for crosstalk between PAA and other phytohormone signaling pathways. The experimental protocols provided in this guide offer a robust framework for pursuing these research avenues and further unraveling the complexities of this understated but vital plant hormone.

References

Chemical and physical properties of crystalline Phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical and Physical Properties of Crystalline Phenylacetic Acid

Introduction

This compound (PAA), also known as α-toluic acid, is an organic compound containing a phenyl functional group and a carboxylic acid functional group. It exists as a white, glossy crystalline solid with a characteristic honey-like odor. In addition to its use in fragrances and as a precursor in the synthesis of various organic compounds, PAA is also a known auxin, a class of plant hormones, and has been studied for its role in biological systems. This guide provides a comprehensive overview of the core chemical and physical properties of crystalline this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Properties

The chemical behavior of this compound is primarily determined by its carboxylic acid group, which allows it to undergo reactions such as esterification and amide formation. The adjacent phenyl group influences its acidity and provides a site for aromatic substitution reactions.

Table 1: General Chemical Properties of this compound

PropertyValue
Chemical Formula C₈H₈O₂
Molecular Weight 136.15 g/mol
pKa (in water at 25°C) 4.31
Acidity Weakly acidic
Common Reactions Esterification, amide formation, reduction of the carboxylic acid, electrophilic aromatic substitution

Physical Properties

The physical characteristics of crystalline PAA are critical for its handling, storage, and formulation in various applications.

Table 2: Physical Properties of Crystalline this compound

PropertyValue
Appearance White, glossy, crystalline solid
Odor Honey-like, floral
Melting Point 76-78 °C
Boiling Point 265.5 °C
Solubility in Water 1.66 g/100 mL at 20 °C
Solubility in Organic Solvents Soluble in ethanol, diethyl ether, and acetone
Density 1.081 g/cm³ at 25 °C
Vapor Pressure 0.002 mmHg at 25 °C

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of this compound.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which crystalline this compound transitions from a solid to a liquid.

Methodology:

  • Sample Preparation: A small quantity of dry, crystalline this compound is finely powdered using a mortar and pestle.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed into a calibrated melting point apparatus.

  • Heating: The sample is heated at a controlled rate. A rapid heating rate can be used initially, but the rate should be reduced to 1-2 °C per minute as the temperature approaches the expected melting point.

  • Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in water at a specific temperature.

Methodology:

  • System Preparation: An excess amount of crystalline this compound is added to a known volume of deionized water in a sealed, airtight flask.

  • Equilibration: The flask is placed in a constant-temperature water bath or shaker (e.g., at 20 °C) and agitated for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: The suspension is allowed to stand at the constant temperature to allow the undissolved solid to settle.

  • Sampling and Filtration: A sample of the supernatant is withdrawn using a syringe and immediately filtered through a membrane filter (e.g., 0.45 µm) to remove any suspended solid particles.

  • Analysis: The concentration of this compound in the clear filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by titration with a standardized solution of sodium hydroxide.

Visualized Workflows and Relationships

Experimental Workflow for PAA Characterization

This diagram outlines a standard workflow for the comprehensive physicochemical characterization of a crystalline this compound sample.

G cluster_0 Sample Acquisition cluster_1 Analysis Streams cluster_2 Specific Tests cluster_3 Finalization A Crystalline PAA Sample B Physical Characterization A->B C Chemical Characterization A->C D Melting Point (Capillary Method) B->D E Solubility (Shake-Flask) B->E F pKa Determination (Titration) C->F G Structural Analysis (NMR, IR Spectroscopy) C->G H Data Compilation and Analysis D->H E->H F->H G->H I Technical Report H->I

Physicochemical Characterization Workflow for PAA
This compound as a Precursor in Penicillin G Synthesis

This compound is a critical precursor in the industrial biosynthesis of Penicillin G, a widely used antibiotic. This diagram illustrates this key relationship.

G A This compound (Side-chain Precursor) D Acyl-CoA Synthetase & Acyl-CoA:6-APA Acyltransferase A->D B 6-Aminopenicillanic Acid (6-APA) (Penicillin Core) B->D C Penicillium chrysogenum (Fermentation) C->D Enzymes E Penicillin G (Benzylpenicillin) D->E

Phenylacetic Acid: A Significant Catabolite of Phenylalanine in Mammalian Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetic acid (PAA) is a key catabolite of the essential amino acid L-phenylalanine in mammals. Its formation follows two primary metabolic routes: a major pathway involving the decarboxylation of phenylalanine to phenylethylamine (PEA), and a minor pathway proceeding through the transamination of phenylalanine to phenylpyruvic acid (PPA). These pathways are crucial for maintaining phenylalanine homeostasis and are implicated in various physiological and pathological processes. This technical guide provides a comprehensive overview of the enzymatic reactions, intermediates, and regulatory aspects of PAA synthesis from phenylalanine. It includes detailed experimental protocols for the analysis of these metabolic pathways and presents key quantitative data in a structured format. Furthermore, this guide utilizes graphical representations to elucidate the complex relationships within these metabolic and signaling cascades.

Introduction

L-phenylalanine, an essential aromatic amino acid, is primarily metabolized in mammals via hydroxylation to L-tyrosine by phenylalanine hydroxylase. However, alternative catabolic pathways exist, leading to the formation of various metabolites, including this compound (PAA).[1] PAA is a biologically active molecule with a characteristic honey-like odor and is involved in diverse physiological functions.[1] The production of PAA from phenylalanine occurs through two main pathways, which become particularly significant in conditions of high phenylalanine levels, such as the genetic disorder phenylketonuria (PKU).[2] Understanding the intricacies of these pathways is of paramount importance for researchers in metabolic diseases, neuroscience, and drug development.

Metabolic Pathways

The conversion of phenylalanine to this compound in mammals proceeds through two distinct pathways:

The Phenylethylamine Pathway (Major Route)

This pathway is considered the primary route for PAA formation under normal physiological conditions.

  • Decarboxylation of L-Phenylalanine: The initial step involves the decarboxylation of L-phenylalanine to form phenylethylamine (PEA). This reaction is catalyzed by the enzyme Aromatic L-amino acid decarboxylase (AADC) , a pyridoxal-5'-phosphate (PLP) dependent enzyme.[3][4] AADC is also responsible for the synthesis of key neurotransmitters like dopamine (B1211576) and serotonin.[4]

  • Oxidative Deamination of Phenylethylamine: Phenylethylamine is subsequently metabolized by Monoamine Oxidase B (MAO-B) , an enzyme primarily located in the outer mitochondrial membrane.[5][6][7] This oxidative deamination reaction converts PEA into phenylacetaldehyde (B1677652).

  • Oxidation of Phenylacetaldehyde: The final step is the oxidation of phenylacetaldehyde to this compound, a reaction catalyzed by Aldehyde Dehydrogenase (ALDH) .[3]

The Phenylpyruvic Acid Pathway (Minor Route)

This pathway is generally less active under normal conditions but becomes more prominent when phenylalanine concentrations are elevated, as seen in PKU.[8]

  • Transamination of L-Phenylalanine: L-phenylalanine undergoes transamination to yield phenylpyruvic acid (PPA). This reaction is catalyzed by Phenylalanine Transaminase (also known as Phenylalanine(histidine) transaminase).[9][10]

  • Oxidative Decarboxylation of Phenylpyruvic Acid: Phenylpyruvic acid is then converted to this compound through oxidative decarboxylation.[11] The exact enzyme responsible for this step in mammals is not as well-characterized as the enzymes in the PEA pathway.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites involved in the conversion of phenylalanine to this compound.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKmVmaxOrganism/TissueReference
Aromatic L-amino acid decarboxylase (AADC)L-DOPA0.71 mM39.1 pmol/min/mlHuman Plasma[12]
Aromatic L-amino acid decarboxylase (AADC)L-DOPA9-fold increase from wild-type57-fold decrease from wild-typeRat Liver (fragmentary AADC)[13]
Phenylacetaldehyde Dehydrogenase (NPADH)NAD+207 ± 9 μM12.3 ± 0.2 s⁻¹ per monomerPseudomonas putida S12[14]
Aldehyde Dehydrogenase (ALDH9A1)NAD+32 ± 2 μM~1.8 nmol/s/mgHuman Liver[15]

Table 2: Metabolite Concentrations

MetaboliteConditionTissue/FluidConcentrationOrganismReference
PhenylalanineNormalHuman Plasma49 to 54 µmols/literHuman[16]
PhenylalaninePKUHuman Plasma523 to 1,540 µmols/literHuman[16]
PhenylalanineNormalMouse Brain-Mouse[17]
PhenylalaninePKUMouse BrainGreatly elevatedMouse[17]
This compoundNormalHuman Urine141.1 +/- 10.1 mg/24 hHuman[18]
This compoundNormalMouse BrainMeasurableMouse[17]
This compoundPKUMouse BrainGreatly elevatedMouse[17]
Phenylpyruvic AcidNormalMouse BrainMeasurableMouse[17]
Phenylpyruvic AcidPKUMouse BrainGreatly elevatedMouse[17]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the catabolism of phenylalanine to this compound.

Determination of Phenylalanine and its Metabolites by High-Performance Liquid Chromatography (HPLC)

Principle: This method allows for the separation and quantification of phenylalanine, tyrosine, and tryptophan in biological samples. The compounds are separated based on their differential partitioning between a stationary phase and a mobile phase.

Procedure: [19]

  • Sample Preparation:

    • For whole blood, use collecting tubes with an anticoagulant (e.g., EDTA).

    • For plasma, centrifuge whole blood samples after collection.

    • For dried blood spots, pipette 50 µl of blood onto a filter spot and allow it to dry completely.

    • Add a precipitation solution containing an internal standard to the sample to deproteinize it.

    • Vortex briefly and incubate at 37°C for 30 minutes, followed by 10 minutes in an ultrasonic bath.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Collect the supernatant for analysis.

  • HPLC Analysis:

    • Column: Thermo Scientific Acclaim 120, C18, 5 μm (4.6 x 250 mm) with an Acclaim C18 guard column.[20]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (pH 6 with formic acid), for example, 30% acetonitrile and 70% water.[20]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[20]

    • Injection Volume: 10 µL.[20]

    • Detection: UV detector at 210 nm.[20]

    • Quantify the analytes by comparing their peak areas to those of known standards.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a highly sensitive and specific method for the identification and quantification of volatile and semi-volatile compounds like PAA. The gas chromatograph separates the components of a sample, and the mass spectrometer provides detailed structural information for identification.

Procedure: [3][18]

  • Sample Preparation and Derivatization:

    • Extract PAA from the biological matrix (e.g., plasma, urine, brain homogenate) using an appropriate organic solvent.

    • To improve volatility and chromatographic properties, derivatize PAA. A common method is to form a pentafluorobenzyl ester.[17]

    • Use a deuterated internal standard (e.g., [2H5]-phenylacetic acid) to improve reproducibility and accuracy.[3][17]

  • GC-MS Analysis:

    • Gas Chromatograph: Use a GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Carrier Gas: Typically helium.

    • Temperature Program: Optimize the oven temperature program to achieve good separation of PAA from other sample components.

    • Mass Spectrometer: Operate the mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.

    • Ionization: Electron ionization (EI) is commonly used.

    • Quantify PAA by comparing the peak area of the analyte to that of the internal standard.

Aromatic L-amino Acid Decarboxylase (AADC) Enzyme Assay

Principle: This assay measures the activity of AADC by quantifying the product formed (dopamine) from the substrate (L-DOPA) in a plasma sample. The product is detected using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Procedure: [21]

  • Reaction Mixture:

    • Combine 100 µL of plasma, 50 µL of pyridoxal-5-phosphate (0.7 mM), and 300 µL of sodium phosphate (B84403) buffer (167 mM, pH 7.0).

    • Incubate the mixture for 2 hours at 37°C with shaking.

  • Enzymatic Reaction:

    • Add 50 µL of L-DOPA (20 mM) to initiate the reaction.

    • Incubate for 90 minutes at 37°C.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 500 µL of acetonitrile.

    • Add a known amount of an internal standard (dopamine-d4).

    • Centrifuge the sample at 14,000 RPM for 10 minutes.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Inject the supernatant into an LC-MS/MS system.

    • Separate dopamine and the internal standard using a suitable LC column and mobile phase gradient.

    • Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

    • Calculate AADC activity based on the amount of dopamine produced per unit of time and volume of plasma.

Visualizations

The following diagrams illustrate the key metabolic pathways and an experimental workflow.

Phenylalanine_Catabolism cluster_0 Phenylethylamine Pathway (Major) cluster_1 Phenylpyruvic Acid Pathway (Minor) Phe L-Phenylalanine PEA Phenylethylamine Phe->PEA Decarboxylation PPA Phenylpyruvic Acid Phe->PPA Transamination PAld Phenylacetaldehyde PEA->PAld Oxidative Deamination PAA This compound PAld->PAA Oxidation PPA->PAA AADC Aromatic L-amino acid decarboxylase (AADC) AADC->Phe MAOB Monoamine Oxidase B (MAO-B) MAOB->PEA ALDH Aldehyde Dehydrogenase (ALDH) ALDH->PAld PAT Phenylalanine Transaminase PAT->Phe PPO Oxidative Decarboxylation PPO->PPA

Fig. 1: Metabolic pathways of phenylalanine to this compound.

HPLC_Workflow Sample Biological Sample (Blood, Plasma, etc.) Precip Protein Precipitation (with Internal Standard) Sample->Precip Centrifuge1 Centrifugation Precip->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Inject Injection into HPLC Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Quantify Data Analysis and Quantification Detect->Quantify

Fig. 2: Experimental workflow for HPLC analysis.

Conclusion

The catabolism of phenylalanine to this compound represents a significant, albeit alternative, metabolic route for this essential amino acid in mammals. The two primary pathways, the phenylethylamine and phenylpyruvic acid routes, are governed by a series of specific enzymes whose activities can be quantified and studied using established experimental protocols. This technical guide has provided a detailed overview of these pathways, presented key quantitative data, and outlined robust analytical methodologies. A thorough understanding of this metabolic axis is crucial for advancing research in metabolic disorders like PKU, elucidating the neuro-modulatory roles of trace amines and their metabolites, and informing the development of novel therapeutic strategies. The provided diagrams and protocols serve as a valuable resource for scientists and researchers dedicated to unraveling the complexities of amino acid metabolism and its implications for human health and disease.

References

Phenylacetic Acid: A Comprehensive Technical Guide on its Antimicrobial and Antifungal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antimicrobial and antifungal properties of Phenylacetic Acid (PAA), a naturally occurring organic compound. PAA has demonstrated significant inhibitory effects against a broad spectrum of pathogenic bacteria and fungi, positioning it as a compound of interest for the development of novel therapeutic agents. This document collates quantitative efficacy data, details the underlying mechanisms of action, and provides cited experimental protocols to support further research and development.

Antimicrobial and Antifungal Efficacy of this compound

This compound exhibits a wide range of inhibitory activities against various microorganisms. The following tables summarize the key quantitative data on its efficacy, including Minimum Inhibitory Concentrations (MICs) and half-maximal inhibitory concentrations (IC50).

Table 1: Antibacterial Activity of this compound
Bacterial SpeciesStrainEfficacy MetricConcentrationReference
Pseudomonas aeruginosaPAO1Quorum Sensing Inhibition200 µg/mL[1]
Agrobacterium tumefaciensT-37IC500.8038 mg/mL[2][3][4]
Pseudomonas syringae pv. syringae-MIC50 µg/mL[5][6][7]
Staphylococcus aureus-Active againstNot specified[8]
Escherichia coli-Active againstNot specified[8]
Table 2: Antifungal and Anti-Oomycete Activity of this compound
Fungal/Oomycete SpeciesStrainEfficacy MetricConcentrationReference
Pythium ultimum-MIC10 µg/mL[5][6][7]
Phytophthora capsici-MIC50 µg/mL[5][6][7]
Rhizoctonia solani-MIC50 µg/mL[5][6][7]
Saccharomyces cerevisiae-MIC50 µg/mL[5][6][7]
Candida albicans-Active againstNot specified[8]
Fusarium oxysporum f. sp. lycopersici-Complete Spore Germination Inhibition0.25 mg/mL[9]
Fusarium moniliforme-Resistant> 1000 µg/mL[9]
Fusarium oxysporum f. sp. cucumerinum-Resistant> 1000 µg/mL[9]

Mechanisms of Action

This compound employs a multi-faceted approach to inhibit microbial growth and virulence. The primary mechanisms identified include disruption of cell membrane integrity, inhibition of key metabolic pathways, and interference with cell-to-cell communication (quorum sensing).

Disruption of Cell Membrane and Wall Integrity

PAA has been shown to compromise the structural integrity of microbial cell membranes and walls. This leads to increased permeability and leakage of essential intracellular components such as nucleic acids, proteins, and ions, ultimately resulting in cell death.[2][3][4] Studies on Agrobacterium tumefaciens revealed that treatment with PAA leads to a significant increase in relative conductivity and leakage of nucleic acids and proteins.[2][4] Similarly, against Klebsiella pneumoniae, a related compound, phenyllactic acid, was shown to disrupt the cell wall and damage the cell membrane.[10]

Inhibition of Metabolic Pathways

PAA can interfere with crucial metabolic processes within microbial cells. Research on Agrobacterium tumefaciens has demonstrated that PAA treatment decreases the activity of malate (B86768) dehydrogenase (MDH) and succinate (B1194679) dehydrogenase (SDH), key enzymes in the tricarboxylic acid (TCA) cycle.[2][3][4] This disruption of the central metabolic pathway hinders energy production and the synthesis of essential precursors. Furthermore, PAA treatment was found to increase the production of reactive oxygen species (ROS), inducing oxidative stress and contributing to cellular damage.[2][3][4]

TCA_Cycle_Inhibition cluster_TCA Impact on TCA Cycle PAA This compound MDH Malate Dehydrogenase (MDH) PAA->MDH inhibits SDH Succinate Dehydrogenase (SDH) PAA->SDH inhibits ROS Increased ROS Production PAA->ROS induces TCA TCA Cycle Energy Reduced Energy Production TCA->Energy MDH->TCA SDH->TCA Metabolism Inhibited Cell Metabolism

PAA inhibits key enzymes of the TCA cycle.

Quorum Sensing Inhibition

A significant aspect of PAA's antimicrobial activity is its ability to interfere with quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation in many pathogenic bacteria.[1] In Pseudomonas aeruginosa, PAA has been shown to significantly reduce the production of QS-dependent virulence factors, including pyocyanin (B1662382), elastase, protease, and exopolysaccharide.[1][11] This anti-QS activity disrupts the coordinated pathogenic behavior of bacterial populations, rendering them less virulent. The related compound, 3-Phenyllactic acid (PLA), has been shown to act as an antagonist to the QS receptors RhlR and PqsR in P. aeruginosa.[12]

Quorum_Sensing_Inhibition PAA This compound QS_system Quorum Sensing System (e.g., in P. aeruginosa) PAA->QS_system inhibits AHL Acyl Homoserine Lactone (AHL) Autoinducer QS_system->AHL controls production of Virulence_Factors Virulence Factor Production (Pyocyanin, Protease, etc.) AHL->Virulence_Factors activates Biofilm Biofilm Formation AHL->Biofilm activates Pathogenicity Reduced Pathogenicity

PAA disrupts quorum sensing-regulated virulence.

Experimental Protocols

This section details the methodologies employed in the cited literature to evaluate the antimicrobial and antifungal properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of PAA against various fungi, oomycetes, bacteria, and yeasts was determined using a microtiter broth dilution method.[5]

  • Preparation of Inoculum: Fungal spores or zoospores were adjusted to a concentration of 10⁴ spores/mL. Bacteria and yeasts were adjusted to 10⁴ CFU/mL.[5]

  • Assay Setup: 1 mL of potato dextrose broth (for fungi) or nutrient broth (for bacteria and yeasts) supplemented with PAA at concentrations ranging from 0 to 1,000 µg/mL was added to each well of a 24-well microtiter plate.[5]

  • Inoculation: 10 µL of the prepared microbial suspension was added to each well.[5]

  • Incubation: The inoculated plates were incubated at 28°C on a rotary shaker at 120 rpm for 3 to 4 days.[5]

  • Evaluation: The MIC was recorded as the lowest concentration of PAA that completely inhibited visible microbial growth.[5]

Mycelial Growth Inhibition Assay

The effect of PAA on the mycelial growth of fungi was assessed using an agar (B569324) dilution method.[5]

  • Plate Preparation: Potato dextrose agar (PDA) was supplemented with PAA at various concentrations.[5]

  • Inoculation: A mycelial plug of the test fungus was placed in the center of the PAA-supplemented PDA plates.[5]

  • Incubation: Plates were incubated until the mycelial growth in the control plate (without PAA) completely covered the plate.[5]

  • Measurement: The diameter of the mycelial growth in the treated plates was measured.[5]

  • Calculation: The percentage of inhibition was calculated using the formula: [1 - (diameter of mycelial growth in treated plate / diameter of mycelial growth in control plate)] × 100.[5]

Quorum Sensing Inhibition Assay in Pseudomonas aeruginosa

The anti-quorum sensing activity of PAA was evaluated by measuring its effect on the production of QS-regulated virulence factors.[1]

  • Culture Preparation: P. aeruginosa PAO1 was grown in the presence or absence of a sub-inhibitory concentration of PAA (200 µg/mL).[1][11]

  • Pyocyanin Quantification: The concentration of pyocyanin was quantified by measuring the absorbance of the culture supernatant at 520 nm.[11]

  • Protease and Elastase Assays: The activity of these enzymes was determined using standard substrate-based assays.[1]

  • Exopolysaccharide (EPS) Production: The amount of EPS was quantified to assess the effect on biofilm matrix components.[1]

  • Swimming Motility Assay: The effect of PAA on bacterial motility was observed on swimming agar plates.[1]

Experimental_Workflow_QS start Start culture Culture P. aeruginosa with/without PAA start->culture measure Measure QS-dependent factors culture->measure pyocyanin Pyocyanin Production measure->pyocyanin protease Protease/Elastase Activity measure->protease eps Exopolysaccharide Production measure->eps motility Swimming Motility measure->motility analyze Analyze and Compare Results pyocyanin->analyze protease->analyze eps->analyze motility->analyze end End analyze->end

Workflow for assessing QS inhibition by PAA.

Conclusion

This compound demonstrates potent antimicrobial and antifungal activities through multiple mechanisms, including the disruption of cellular structures, inhibition of key metabolic pathways, and interference with quorum sensing. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of PAA and its derivatives in combating infectious diseases. Further investigation into its in vivo efficacy, safety profile, and potential for synergistic combinations with existing antimicrobial agents is warranted.

References

The Dual Role of Phenylacetic Acid in the Rhizosphere: A Technical Guide to Plant-Microbe Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the multifaceted role of Phenylacetic Acid (PAA) in the complex interplay between plants and microorganisms. This document is intended for researchers, scientists, and drug development professionals investigating novel avenues for crop protection and therapeutic agents.

This compound, a naturally occurring auxin, is emerging as a key signaling molecule and a potent antimicrobial agent within the rhizosphere, the dynamic soil environment surrounding plant roots. While structurally similar to the well-studied auxin, indole-3-acetic acid (IAA), PAA exhibits distinct characteristics and plays a dual role in mediating both beneficial and pathogenic interactions between plants and microbes. This guide provides an in-depth analysis of PAA's function, biosynthesis, and the experimental methodologies used to elucidate its impact.

This compound: An Overview

This compound is a phytohormone that influences various aspects of plant growth and development, most notably root architecture.[1] It is found widely in the plant kingdom, often at concentrations significantly higher than IAA.[1][2] Beyond its role as a plant growth regulator, PAA possesses substantial antimicrobial and antifungal properties, positioning it as a crucial component of plant defense mechanisms.[3] Concurrently, a diverse array of soil bacteria and fungi, including both plant growth-promoting rhizobacteria (PGPR) and phytopathogens, can synthesize and secrete PAA, using it to communicate, modulate host physiology, and compete with other microorganisms.[4][5]

Data Presentation: Quantitative Insights into PAA's Role

To understand the significance of PAA in plant-microbe interactions, it is crucial to consider its concentration in different biological contexts. The following tables summarize key quantitative data from various studies.

Table 1: Endogenous this compound (PAA) Concentrations in Plant Tissues

Plant SpeciesTissuePAA Concentration (pmol/g Fresh Weight)Reference
Arabidopsis thalianaRosette Leaves~500[2]
Arabidopsis thalianaStem~3500[2]
Arabidopsis thalianaRoots~200[2]
Arabidopsis thalianaDry Seeds~2500[2]
Tomato, Pea, SunflowerShoots600 - 1600[1]

Table 2: this compound (PAA) Production by Microorganisms

Microbial SpeciesCulture ConditionsPAA ConcentrationReference
Lactobacillus plantarumMRS Broth with Phenylalanine0.16 - 0.46 mM[6][7]
Pseudomonas aeruginosaCulture Supernatant1.47 mM (Effective for QS inhibition)[3]
Rhizoctonia solaniGrowth Medium7.5 mM (Reduced biomass by 50%)[3]
Anaerobic SludgeHigh Straw Load119 ± 9 mg/L[8]

Table 3: Antifungal Activity of this compound (PAA)

Fungal PathogenAssayEffective Concentration (IC50 / MIC)Reference
Rhizoctonia solaniBiomass Reduction7.5 mM (for 50% reduction)[3]

Signaling Pathways and Functional Roles

PAA's influence on plants and microbes is mediated through specific signaling pathways. In plants, PAA is perceived by the same TIR1/AFB auxin co-receptor system as IAA, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent expression of auxin-responsive genes.[1] In bacteria, PAA can act as a signaling molecule in processes like quorum sensing, which allows bacteria to coordinate gene expression based on population density.[3]

PAA in Plant Growth and Development

As an auxin, PAA influences cell elongation and differentiation, particularly in roots. Exogenous application of PAA can stimulate lateral root formation.[1] However, at high concentrations, like other auxins, it can be inhibitory to primary root growth.[9]

PAA as a Defense Molecule

Plants can increase PAA production in response to pathogen attack.[4] Its antimicrobial properties directly inhibit the growth of pathogenic bacteria and fungi. This defensive role is a critical aspect of the plant's innate immune system.

Microbial PAA in Pathogenesis and Symbiosis

Pathogenic microbes can produce PAA to manipulate the host's auxin signaling pathways, potentially suppressing plant defense responses and promoting disease.[4][5] Conversely, beneficial microbes may use PAA to promote plant growth, enhancing nutrient uptake and stress tolerance.

PAA in Microbial Communication

In microbial communities, PAA can function as a quorum sensing molecule. For instance, in Pseudomonas aeruginosa, PAA has been shown to disrupt quorum sensing, thereby attenuating biofilm formation and the expression of virulence factors.[3]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to PAA in plant-microbe interactions.

PAA_Biosynthesis_Pathway cluster_plant In Plants cluster_microbe In Microbes Phe_p L-Phenylalanine PPA_p Phenylpyruvate (PPA) Phe_p->PPA_p TAA family PAAld_p Phenylacetaldehyde PPA_p->PAAld_p PAA_p This compound (PAA) PAAld_p->PAA_p Phe_m L-Phenylalanine PPA_m Phenylpyruvate (PPA) Phe_m->PPA_m Transamination PAAld_m Phenylacetaldehyde PPA_m->PAAld_m Decarboxylation PAA_m This compound (PAA) PAAld_m->PAA_m Oxidation PAA_Signaling_Plant PAA PAA TIR1_AFB TIR1/AFB Co-receptor PAA->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates transcription Response Growth & Development Auxin_Genes->Response Experimental_Workflow_PAA_Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Plant Tissue / Microbial Culture Homogenize Homogenize in Buffer (e.g., Sodium Phosphate) Sample->Homogenize Spike Spike with Labeled Internal Standard (e.g., [13C6]PAA) Homogenize->Spike Extract Solvent Extraction (e.g., Methanol/Acetone) Spike->Extract Centrifuge Centrifuge to Pellet Debris Extract->Centrifuge Purify Purify via SPE Centrifuge->Purify Evaporate Evaporate to Dryness Purify->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC HPLC Separation (Reversed-Phase C18 column) Reconstitute->HPLC MS Mass Spectrometry (Triple Quadrupole MS/MS) HPLC->MS Quantify Quantify against Standard Curve MS->Quantify

References

The Metabolic Pathway of Phenylacetic Acid in Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetic acid (PAA) is a central intermediate in the bacterial catabolism of a wide range of aromatic compounds, including the amino acid phenylalanine and environmental pollutants like styrene.[1][2][3][4] The ability of bacteria to degrade PAA is of significant interest for bioremediation, biotechnology, and understanding bacterial pathogenesis.[1][2] This technical guide provides a comprehensive overview of the PAA metabolic pathway in bacteria, focusing on the core enzymatic steps, regulatory mechanisms, and experimental methodologies used for its investigation.

The primary aerobic degradation of PAA in bacteria proceeds through a unique "hybrid" pathway that combines features of both aerobic and anaerobic metabolism.[4][5] This pathway involves the initial activation of PAA to its coenzyme A (CoA) thioester, followed by an unusual oxygen-dependent epoxidation of the aromatic ring, subsequent isomerization, and hydrolytic ring cleavage. The resulting aliphatic intermediate is then further metabolized via a β-oxidation-like process to yield central metabolites that enter the tricarboxylic acid (TCA) cycle.[2][4][6]

The Core Metabolic Pathway

The PAA catabolic pathway is primarily encoded by the paa gene cluster, which is found in a significant percentage of sequenced bacterial genomes.[1][2][7] This cluster typically contains genes for the catalytic enzymes, as well as for transport and regulation. The pathway can be conceptually divided into an "upper" pathway, which deals with the dearomatization of the phenylacetyl-CoA intermediate, and a "lower" pathway, which processes the resulting aliphatic chain.[2][8]

The Upper Pathway: Activation and Ring Cleavage
  • Activation of this compound: The pathway is initiated by the activation of PAA to phenylacetyl-CoA (PAA-CoA). This reaction is catalyzed by Phenylacetyl-CoA ligase (PaaK) , an ATP-dependent enzyme.[1][2][4] This initial step is crucial as it prepares the otherwise inert aromatic ring for subsequent enzymatic attacks.

  • Epoxidation of the Aromatic Ring: The central and most remarkable step of the upper pathway is the epoxidation of the aromatic ring of PAA-CoA. This is carried out by a multi-component enzyme complex, the ring 1,2-phenylacetyl-CoA epoxidase (PaaABCDE) .[9][10] This enzyme complex utilizes molecular oxygen and NADPH to form a highly reactive ring 1,2-epoxyphenylacetyl-CoA intermediate.[4]

  • Isomerization to an Oxepin (B1234782): The unstable epoxide intermediate is then isomerized by ring 1,2-epoxyphenylacetyl-CoA isomerase (PaaG) to form a seven-membered heterocyclic compound, 2-oxepin-2(3H)-ylideneacetyl-CoA (oxepin-CoA).[2]

  • Hydrolytic Ring Cleavage: The oxepin-CoA ring is subsequently cleaved hydrolytically by oxepin-CoA hydrolase (PaaZ) .[11][12] In many bacteria, such as Escherichia coli, PaaZ is a bifunctional enzyme that also possesses the activity of the subsequent dehydrogenase step.[13] The product of the hydrolase activity is 3-oxo-5,6-dehydrosuberyl-CoA semialdehyde.

The Lower Pathway: β-Oxidation-like Cascade

The lower pathway of PAA metabolism resembles the β-oxidation of fatty acids and involves a series of four enzymatic reactions to process the C8-dicarboxylic acid derivative generated from the upper pathway.[2][8]

  • Thiolytic Cleavage: The first step is a thiolytic cleavage of 3-oxo-5,6-dehydrosuberyl-CoA catalyzed by β-ketoadipyl-CoA thiolase (PaaJ) , which releases acetyl-CoA and produces 2,3-dehydroadipyl-CoA.[8][14]

  • Isomerization: The double bond in 2,3-dehydroadipyl-CoA is then isomerized by PaaG (the same isomerase from the upper pathway) to form 3-hydroxyadipyl-CoA.[2][8]

  • Hydration: 2,3-dehydroadipyl-CoA hydratase (PaaF) then hydrates the double bond of 2,3-dehydroadipyl-CoA to yield 3-hydroxyadipyl-CoA.[2][8][10]

  • Dehydrogenation: The hydroxyl group of 3-hydroxyadipyl-CoA is oxidized by the NAD+-dependent 3-hydroxyadipyl-CoA dehydrogenase (PaaH) to form 3-oxoadipyl-CoA.[4][8]

  • Final Thiolytic Cleavage: The final step is another thiolytic cleavage of 3-oxoadipyl-CoA, also catalyzed by PaaJ , which yields succinyl-CoA and acetyl-CoA.[8][14] These products can then enter the central metabolic pathways of the cell.

Data Presentation

Table 1: Key Enzymes of the this compound Metabolic Pathway
Enzyme NameGeneEC NumberFunction
Phenylacetyl-CoA ligasepaaK6.2.1.30Activates PAA to Phenylacetyl-CoA
Phenylacetyl-CoA 1,2-epoxidasepaaABCDE1.14.13.149Epoxidation of the aromatic ring of Phenylacetyl-CoA
Ring 1,2-epoxyphenylacetyl-CoA isomerasepaaG5.3.3.-Isomerization of the epoxide to an oxepin
Oxepin-CoA hydrolasepaaZ3.3.2.12Hydrolytic cleavage of the oxepin ring
3-oxo-5,6-dehydrosuberyl-CoA semialdehyde dehydrogenasepaaZ1.2.1.91Oxidation of the semialdehyde to a carboxylate
2,3-dehydroadipyl-CoA hydratasepaaF4.2.1.-Hydration of the double bond
3-hydroxyadipyl-CoA dehydrogenasepaaH1.1.1.-Oxidation of the hydroxyl group
β-ketoadipyl-CoA thiolasepaaJ2.3.1.174Thiolytic cleavage of the carbon chain
Table 2: Kinetic Parameters of Key Enzymes in the PAA Pathway
EnzymeOrganismSubstrateKm (µM)Vmax or kcatReference
Phenylacetyl-CoA ligase (PaaK1)Burkholderia cenocepaciaThis compound120 ± 101.8 ± 0.1 s-1 (kcat)[1]
Phenylacetyl-CoA ligase (PaaK2)Burkholderia cenocepaciaThis compound330 ± 202.9 ± 0.1 s-1 (kcat)[1]
Oxepin-CoA hydrolase (PaaZ)Escherichia coliOxepin-CoA-1.5 U/mg (specific activity)[6]

Note: Comprehensive kinetic data for all enzymes in the pathway, particularly for the multi-component PaaABCDE complex and the lower pathway enzymes, are not consistently available across different bacterial species. The provided data represents examples found in the literature.

Experimental Protocols

Bacterial Growth Conditions for PAA Metabolism Studies

This protocol describes the general procedure for cultivating bacteria to induce the expression of the paa gene cluster.

Materials:

  • Bacterial strain of interest (e.g., Pseudomonas putida, Escherichia coli)

  • Minimal medium (e.g., M9 minimal salts)

  • This compound (PAA) as the sole carbon source (typically 2-5 mM)

  • Other essential nutrients as required by the specific bacterial strain

  • Shaker incubator

Procedure:

  • Prepare the minimal medium according to the standard formulation and autoclave.

  • Prepare a sterile stock solution of PAA and add it to the cooled medium to the desired final concentration.

  • Inoculate the medium with an overnight culture of the bacterial strain grown in a rich medium (e.g., LB broth) and washed with minimal medium.

  • Incubate the culture at the optimal growth temperature for the bacterium (e.g., 30°C for P. putida, 37°C for E. coli) with vigorous shaking (e.g., 200 rpm).

  • Monitor bacterial growth by measuring the optical density at 600 nm (OD600).

  • Harvest the cells during the exponential growth phase for subsequent experiments, such as enzyme assays or RNA extraction.

Assay for Phenylacetyl-CoA Ligase (PaaK) Activity

This spectrophotometric assay measures the activity of PaaK by coupling the production of AMP to the oxidation of NADH.

Materials:

  • Cell-free extract or purified PaaK enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8)

  • This compound (PAA)

  • ATP

  • Coenzyme A (CoA)

  • MgCl2

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Myokinase

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, ATP, MgCl2, CoA, PEP, NADH, myokinase, PK, and LDH.

  • Add the cell-free extract or purified PaaK enzyme to the reaction mixture.

  • Initiate the reaction by adding PAA.

  • Immediately monitor the decrease in absorbance at 340 nm (due to the oxidation of NADH) at a constant temperature (e.g., 30°C).

  • Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH (6220 M-1cm-1).

HPLC Analysis of PAA and its Metabolites

This protocol provides a general method for the separation and quantification of PAA and its degradation intermediates using high-performance liquid chromatography (HPLC).

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase A: Acetonitrile (B52724)

  • Mobile phase B: Aqueous solution with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid)

  • Standards of PAA and expected intermediates

  • Bacterial culture supernatants or cell extracts

Procedure:

  • Prepare samples by centrifuging the bacterial culture to pellet the cells and filtering the supernatant. For intracellular metabolites, perform a cell lysis and extraction procedure.

  • Set up the HPLC system with the C18 column and equilibrate with the initial mobile phase conditions.

  • Use a gradient elution program, starting with a low percentage of acetonitrile and gradually increasing it to elute the compounds based on their polarity.

  • Inject the prepared sample onto the column.

  • Monitor the elution of compounds using the UV detector at a suitable wavelength (e.g., 210-260 nm).

  • Identify and quantify the compounds by comparing their retention times and peak areas with those of the prepared standards.

Creation and Analysis of paa Gene Knockout Mutants

This protocol outlines a general workflow for creating targeted gene deletions in the paa cluster to study the function of individual genes.

Materials:

  • Bacterial strain of interest

  • Plasmids for homologous recombination (e.g., suicide vectors)

  • Antibiotics for selection

  • PCR reagents

  • DNA sequencing services

Procedure:

  • Construct the knockout vector: Clone the upstream and downstream flanking regions of the target paa gene into a suicide vector containing a selectable marker (e.g., an antibiotic resistance gene).

  • Introduce the vector into the host strain: Transfer the knockout vector into the recipient bacterial strain using methods like conjugation or electroporation.

  • Select for single-crossover homologous recombinants: Plate the cells on selective media containing the antibiotic corresponding to the marker on the suicide vector.

  • Select for double-crossover mutants: Culture the single-crossover recombinants under conditions that select for the loss of the vector backbone, often involving a counter-selectable marker.

  • Verify the gene deletion: Confirm the deletion of the target paa gene using PCR with primers flanking the gene and by DNA sequencing.

  • Phenotypic analysis: Analyze the resulting knockout mutant for its ability to grow on PAA as the sole carbon source and for the accumulation of metabolic intermediates.

Mandatory Visualization

PAA_Metabolic_Pathway cluster_upper Upper Pathway cluster_lower Lower Pathway Phenylacetic_acid Phenylacetic_acid Phenylacetyl-CoA Phenylacetyl-CoA Phenylacetic_acid->Phenylacetyl-CoA PaaK (Phenylacetyl-CoA ligase) Ring-1,2-epoxyphenylacetyl-CoA Ring-1,2-epoxyphenylacetyl-CoA Phenylacetyl-CoA->Ring-1,2-epoxyphenylacetyl-CoA PaaABCDE (Epoxidase) Oxepin-CoA Oxepin-CoA Ring-1,2-epoxyphenylacetyl-CoA->Oxepin-CoA PaaG (Isomerase) 3-Oxo-5,6-dehydrosuberyl-CoA_semialdehyde 3-Oxo-5,6-dehydrosuberyl-CoA_semialdehyde Oxepin-CoA->3-Oxo-5,6-dehydrosuberyl-CoA_semialdehyde PaaZ (Hydrolase) 3-Oxo-5,6-dehydrosuberyl-CoA 3-Oxo-5,6-dehydrosuberyl-CoA 3-Oxo-5,6-dehydrosuberyl-CoA_semialdehyde->3-Oxo-5,6-dehydrosuberyl-CoA PaaZ (Dehydrogenase) 2,3-Dehydroadipyl-CoA 2,3-Dehydroadipyl-CoA 3-Oxo-5,6-dehydrosuberyl-CoA->2,3-Dehydroadipyl-CoA PaaJ (Thiolase) 3-Hydroxyadipyl-CoA 3-Hydroxyadipyl-CoA 2,3-Dehydroadipyl-CoA->3-Hydroxyadipyl-CoA PaaF (Hydratase) 3-Oxoadipyl-CoA 3-Oxoadipyl-CoA 3-Hydroxyadipyl-CoA->3-Oxoadipyl-CoA PaaH (Dehydrogenase) Succinyl-CoA Succinyl-CoA 3-Oxoadipyl-CoA->Succinyl-CoA PaaJ (Thiolase) Acetyl-CoA_out Acetyl-CoA 3-Oxoadipyl-CoA->Acetyl-CoA_out TCA_Cycle TCA_Cycle Succinyl-CoA->TCA_Cycle Acetyl-CoA_out->TCA_Cycle

Caption: The core metabolic pathway of this compound degradation in bacteria.

PAA_Regulation cluster_gene paa Gene Cluster paaX paaX PaaX_protein PaaX Repressor Protein paaX->PaaX_protein expression paa_operon paaABCDEFGHIJKZ PaaX_protein->paa_operon represses transcription Phenylacetyl-CoA Phenylacetyl-CoA Phenylacetyl-CoA->PaaX_protein inducer (inactivates repressor)

Caption: Transcriptional regulation of the paa operon by the PaaX repressor.

Experimental_Workflow_Knockout Start Start Construct_KO_vector Construct Knockout Vector (with antibiotic resistance) Start->Construct_KO_vector Transform_bacteria Transform Bacteria Construct_KO_vector->Transform_bacteria Select_recombinants Select for Homologous Recombinants (antibiotic selection) Transform_bacteria->Select_recombinants Verify_deletion Verify Gene Deletion (PCR & Sequencing) Select_recombinants->Verify_deletion Phenotypic_analysis Phenotypic Analysis (Growth on PAA, Metabolite analysis) Verify_deletion->Phenotypic_analysis End End Phenotypic_analysis->End

Caption: Experimental workflow for creating and analyzing paa gene knockout mutants.

Conclusion

The bacterial metabolic pathway for this compound is a fascinating and complex system with significant implications for both environmental and medical microbiology. This guide has provided a detailed overview of the core enzymatic reactions, their organization, and the experimental approaches used to elucidate this pathway. The provided data tables and visualizations offer a structured summary of the current understanding of PAA metabolism. Further research, particularly in characterizing the kinetics of all the pathway's enzymes and in exploring the diversity of this pathway across different bacterial species, will undoubtedly continue to advance our knowledge and enable new applications in biotechnology and drug development.

References

Phenylacetic Acid: A Key Signaling Molecule in Microbial Communities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetic acid (PAA), a naturally occurring aromatic compound, has emerged as a significant signaling molecule within complex microbial communities. Beyond its role as a metabolic intermediate in the degradation of phenylalanine, PAA orchestrates a range of microbial behaviors, including quorum sensing, biofilm formation, and the expression of virulence factors.[1][2][3] Its influence extends to inter-kingdom communication, notably in plant-microbe interactions where it functions as an auxin-like molecule.[1] This technical guide provides a comprehensive overview of PAA's role as a signaling molecule, detailing its biosynthesis and catabolism, its impact on microbial physiology, and the experimental protocols used to investigate its function. This document is intended to serve as a valuable resource for researchers in microbiology, drug discovery, and biotechnology seeking to understand and manipulate PAA signaling pathways.

This compound Metabolism in Bacteria

Biosynthesis of this compound

The primary precursor for PAA biosynthesis in bacteria is the amino acid L-phenylalanine.[4] The most recognized pathway involves a three-step conversion:

  • Transamination: Phenylalanine is converted to phenylpyruvate. This reaction is catalyzed by an aminotransferase.[4]

  • Decarboxylation: Phenylpyruvate is then decarboxylated to form phenylacetaldehyde (B1677652) by a phenylpyruvate decarboxylase.[5]

  • Oxidation: Finally, phenylacetaldehyde is oxidized to this compound by a phenylacetaldehyde dehydrogenase.[1][6]

PAA_Biosynthesis Phe L-Phenylalanine PP Phenylpyruvate Phe->PP Aminotransferase (e.g., aro8) PAld Phenylacetaldehyde PP->PAld Phenylpyruvate Decarboxylase (e.g., kdc) PAA This compound PAld->PAA Phenylacetaldehyde Dehydrogenase (e.g., feaB, aldH)

Figure 1: Bacterial Biosynthesis Pathway of this compound.

Catabolism of this compound

The catabolism of PAA is a well-conserved pathway in many bacteria, encoded by the paa operon.[1][2] This pathway converts PAA into central metabolites, namely succinyl-CoA and acetyl-CoA, which then enter the tricarboxylic acid (TCA) cycle.[1][7] The key steps are as follows:

  • Activation: Phenylacetate (B1230308) is activated to phenylacetyl-CoA by the enzyme phenylacetyl-CoA ligase (PaaK).[2][8]

  • Epoxidation: The aromatic ring of phenylacetyl-CoA is epoxidized by a multi-component oxygenase complex (PaaABCDE).[7][8]

  • Isomerization and Ring Opening: The resulting epoxide is isomerized and subsequently hydrolyzed to open the aromatic ring, a process involving enzymes such as PaaG and PaaZ.[2]

  • β-Oxidation-like Cascade: A series of reactions analogous to β-oxidation, involving enzymes like PaaF, PaaH, and PaaJ, further degrades the molecule into succinyl-CoA and acetyl-CoA.[9]

PAA_Catabolism PAA This compound PAA_CoA Phenylacetyl-CoA PAA->PAA_CoA PaaK Epoxide Ring-1,2-epoxyphenylacetyl-CoA PAA_CoA->Epoxide PaaABCDE RingOpened Ring-opened intermediates Epoxide->RingOpened PaaG, PaaZ Metabolites Succinyl-CoA + Acetyl-CoA RingOpened->Metabolites PaaF, PaaH, PaaJ

Figure 2: Aerobic Catabolic Pathway of this compound in Bacteria.

PAA as a Signaling Molecule

PAA and its metabolic derivatives play a crucial role in regulating various aspects of microbial physiology, often in a concentration-dependent manner.

Quorum Sensing and Virulence

PAA has been shown to interfere with quorum sensing (QS) systems in several pathogenic bacteria, thereby modulating their virulence.

  • Pseudomonas aeruginosa : PAA at a concentration of 1.47 mM can disrupt quorum sensing, leading to a reduction in the production of virulence factors such as pyocyanin (B1662382) and elastase, and attenuating biofilm formation.[3]

  • Burkholderia cenocepacia : In this opportunistic pathogen, it is not PAA itself but its activated form, phenylacetyl-CoA (PAA-CoA), that appears to be the key signaling molecule.[4][8] Accumulation of PAA-CoA has been linked to the attenuation of CepIR-regulated virulence.[4][8]

  • Acinetobacter baumannii : PAA acts as a signaling molecule that regulates the expression of the Csu pilus, which is involved in biofilm formation.[1] Exogenous addition of PAA at 0.5 mM can restore Csu expression under conditions where it is normally repressed.[1] The PAA catabolic pathway is also linked to antibiotic and oxidative stress responses in this organism.[1][7]

PAA_Signaling_Overview cluster_PAA PAA Signaling cluster_QS Quorum Sensing cluster_Virulence Virulence & Phenotypes PAA This compound PAA_CoA Phenylacetyl-CoA QS Quorum Sensing Systems (e.g., Las, Rhl, Cep) PAA->QS Interference Biofilm Biofilm Formation PAA->Biofilm Modulation (A. baumannii) Stress Stress Response PAA->Stress Regulation (A. baumannii) PAA_CoA->QS Modulation (B. cenocepacia) Virulence Virulence Factor Production (e.g., Pyocyanin, Elastase) QS->Virulence Regulation QS->Biofilm Regulation

Figure 3: Overview of PAA's Role in Microbial Signaling.

Biofilm Formation

PAA has a direct impact on biofilm formation in several bacterial species. In P. aeruginosa, PAA has been shown to attenuate biofilm formation.[3] In contrast, in A. baumannii, PAA signaling is involved in the regulation of Csu pili, which are essential for attachment to abiotic surfaces and subsequent biofilm formation.[1]

Quantitative Data on PAA Production and Signaling

The production of PAA and its effective signaling concentrations can vary significantly between different microbial species and environmental conditions.

Microorganism PAA Production Level Reference
Lactobacillus plantarum0.31-0.57 mM[10]
Lactobacillus rhamnosus~0.23 mM[10]
Bacillus mycoides BM0237.78 µg/mL[11]
Various AnaerobesDetected in Bacteroides and Clostridium species[12]

Table 1: this compound Production by Various Bacteria.

Organism/System Effective PAA Concentration Observed Effect Reference
Pseudomonas aeruginosa1.47 mMDisruption of quorum sensing and attenuation of biofilm formation.[3]
Acinetobacter baumannii0.5 mMRestoration of Csu pilus expression.[1]
Rhizoctonia solani7.5 mM50% reduction in biomass.[3]

Table 2: Effective Concentrations of this compound in Signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study PAA signaling in microbial communities.

Quantification of this compound by HPLC-MS/MS

This protocol describes a method for the sensitive and specific quantification of PAA in bacterial culture supernatants.

4.1.1. Sample Preparation

  • Grow bacterial cultures under desired conditions.

  • Centrifuge the culture at 10,000 x g for 10 minutes at 4°C to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

  • For enhanced sensitivity, perform a liquid-liquid extraction. Acidify the supernatant to pH 2-3 with HCl and extract twice with an equal volume of ethyl acetate.

  • Evaporate the pooled organic phases to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 50% methanol (B129727) in water).

4.1.2. HPLC-MS/MS Conditions

  • HPLC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.9 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient: A linear gradient from 10% to 95% mobile phase B over approximately 10 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 2-10 µL.

  • Mass Spectrometer: A triple quadrupole or Orbitrap mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • MRM Transitions: Monitor the transition of the deprotonated PAA precursor ion (m/z 135.05) to a characteristic product ion (e.g., m/z 91.05).

  • Quantification: Generate a standard curve using known concentrations of a PAA standard.

HPLC_MS_Workflow Start Bacterial Culture Supernatant Filter 0.22 µm Filtration Start->Filter Extract Liquid-Liquid Extraction (Optional) Filter->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute Inject HPLC-MS/MS Analysis Reconstitute->Inject Quantify Quantification Inject->Quantify

Figure 4: Experimental Workflow for PAA Quantification by HPLC-MS/MS.

Biofilm Formation Assay (Crystal Violet Method)

This assay quantifies the total biofilm biomass.

  • Grow overnight cultures of the bacterial strain of interest.

  • Dilute the overnight cultures to a starting OD600 of approximately 0.05 in fresh growth medium.

  • Dispense 200 µL of the diluted cultures into the wells of a 96-well flat-bottom microtiter plate. Include wells with sterile medium as a negative control.

  • Add PAA at various concentrations to the appropriate wells.

  • Incubate the plate under static conditions at the optimal growth temperature for 24-48 hours.

  • Carefully discard the planktonic culture and wash the wells gently three times with 200 µL of sterile phosphate-buffered saline (PBS).

  • Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Discard the crystal violet solution and wash the wells three to four times with sterile PBS.

  • Allow the plate to air dry completely.

  • Solubilize the bound crystal violet by adding 200 µL of 30% (v/v) acetic acid to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

Virulence Factor Quantification

4.3.1. Pyocyanin Assay (P. aeruginosa)

  • Grow P. aeruginosa in a suitable medium (e.g., King's A broth) with and without PAA for 24-48 hours.

  • Centrifuge 5 mL of the culture supernatant at 10,000 x g for 10 minutes.

  • Extract the pyocyanin from the supernatant with 3 mL of chloroform (B151607).

  • Transfer the blue chloroform layer to a fresh tube and re-extract with 1 mL of 0.2 N HCl. The solution will turn pink.

  • Measure the absorbance of the pink (acidic) layer at 520 nm.

  • Calculate the concentration of pyocyanin (in µg/mL) by multiplying the absorbance at 520 nm by 17.072.[13]

4.3.2. Elastase Assay (Elastin Congo Red Method)

  • Grow bacterial cultures in the presence and absence of PAA.

  • Prepare cell-free culture supernatants by centrifugation and filtration.

  • Prepare a reaction mixture containing 10 mg of Elastin Congo Red (ECR) in a buffer such as 50 mM Tris-HCl, pH 7.5, with 0.5 mM CaCl2.[14]

  • Add a defined volume of the culture supernatant to the ECR solution.

  • Incubate the mixture at 37°C for several hours to overnight with shaking.

  • Stop the reaction by adding EDTA to a final concentration of 0.12 M.[14]

  • Centrifuge the samples to pellet the un-degraded ECR.

  • Measure the absorbance of the supernatant at 495 nm to quantify the released Congo Red dye.

Conclusion

This compound is a multifaceted signaling molecule that plays a pivotal role in shaping microbial communities. Its ability to modulate quorum sensing, virulence, and biofilm formation makes it a compelling target for the development of novel anti-infective strategies. A thorough understanding of the biosynthesis, catabolism, and signaling pathways of PAA, facilitated by the robust experimental protocols outlined in this guide, is essential for harnessing its therapeutic potential. Future research will likely uncover even more intricate roles for PAA in microbial interactions and provide new avenues for the control of microbial behavior in both clinical and industrial settings.

References

Methodological & Application

Phenylacetic Acid (PAA): A Natural Auxin for Advancing Somatic Embryogenesis in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Phenylacetic acid (PAA), a naturally occurring auxin found in a wide range of plant species, is emerging as a valuable tool in plant tissue culture, specifically for the induction and development of somatic embryos. As a viable alternative to synthetic auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D), PAA offers the advantage of being a natural plant hormone, potentially reducing the risk of genetic instability in long-term cultures. Its application has shown promise in various species, from herbaceous ornamentals to woody trees, for mass propagation, genetic improvement, and the production of secondary metabolites.

PAA, like other auxins, plays a crucial role in regulating cell division, differentiation, and morphogenesis.[1] Its mechanism of action is believed to be analogous to that of the principal auxin, indole-3-acetic acid (IAA), involving the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) pathway.[2] This pathway, upon auxin binding, leads to the degradation of Aux/IAA transcriptional repressors, thereby activating Auxin Response Factors (ARFs) that regulate the expression of auxin-responsive genes critical for embryogenic development. While generally considered a weaker auxin than IAA, PAA has demonstrated significant efficacy in promoting somatic embryogenesis, often at different optimal concentrations.[3]

The successful induction of somatic embryogenesis is highly dependent on the balance between auxins and cytokinins. PAA is often used in combination with cytokinins such as 6-benzylaminopurine (B1666704) (BAP) or kinetin (B1673648) (KT) to stimulate the proliferation of embryogenic callus and the subsequent development of somatic embryos. The optimal ratio of PAA to cytokinin is species-specific and requires empirical determination.

This document provides detailed protocols for the application of PAA in the somatic embryogenesis of Pelargonium x hortorum (geranium) and Litchi chinensis (litchi), along with a summary of its application in other species. It also includes a visualization of the auxin signaling pathway to aid in understanding the molecular basis of PAA-induced somatic embryogenesis.

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound (PAA) and its combinations with other plant growth regulators for callus induction and somatic embryogenesis in various plant species.

Table 1: PAA Concentrations for Callus Induction

Plant SpeciesExplant TypeBasal MediumPAA ConcentrationOther Growth RegulatorsObservations
Pelargonium x hortorum (Geranium)HypocotylMS30-120 µM-Induced non-embryogenic callus.[3]
Phoenix dactylifera (Date Palm)CallusMS0.05 mg/L2.0 mg/L 6-benzyladenine (BA)High callus induction.

Table 2: PAA for Somatic Embryogenesis and Plantlet Regeneration

Plant SpeciesExplant TypeBasal MediumPAA ConcentrationOther Growth RegulatorsResults
Pelargonium x hortorum (Geranium)HypocotylMS10-20 µM8 µM 6-benzylaminopurine (BAP)Optimal for somatic embryogenesis.[3]
Litchi chinensis 'Feizixiao'AntherMS40 mg/L (in proliferation medium)-1131 somatic embryos/g FW.[4][5]
Litchi chinensis 'Feizixiao'AntherMS5 mg/L (in induction medium)5 mg/L Kinetin (KT)460 somatic embryos/g FW and 86 regenerated plantlets/g FW.[4][5]
Litchi chinensis 'Feizixiao'AntherMS20 mg/L (in induction medium)Thidiazuron (TDZ)Optimal response for embryo induction and regeneration with TDZ.[4]
Phoenix dactylifera (Date Palm)CallusMS0.5 mg/L5.0 mg/L 6-benzyladenine (BA)Maximum number of shoots per jar.

Experimental Protocols

Protocol 1: Somatic Embryogenesis from Geranium (Pelargonium x hortorum) Hypocotyls

This protocol is adapted from the findings on PAA-induced somatic embryogenesis in geranium.[3]

1. Explant Preparation: a. Source: Hypocotyls from young, dark-grown seedlings of Pelargonium x hortorum cv. Scarlet Orbit Improved. b. Sterilization: i. Wash seeds under running tap water for 10-15 minutes. ii. Immerse seeds in 70% (v/v) ethanol (B145695) for 1 minute. iii. Surface sterilize with a 5-10% sodium hypochlorite (B82951) solution for 10-15 minutes.[6] iv. Rinse 3-4 times with sterile distilled water. c. Germination: Germinate seeds aseptically on a hormone-free Murashige and Skoog (MS) basal medium in the dark at 25 ± 2°C. d. Excision: Excise hypocotyl segments (5-10 mm in length) from 7-10 day old seedlings.

2. Induction of Somatic Embryogenesis: a. Culture Medium: MS medium supplemented with PAA (10-20 µM) and 6-benzylaminopurine (BAP) (8 µM). The medium should be solidified with 0.8% (w/v) agar (B569324) and the pH adjusted to 5.8 before autoclaving. b. Culture Conditions: i. Inoculate the hypocotyl explants onto the induction medium in sterile petri dishes. ii. Incubate the cultures in the dark at 25 ± 2°C for 4-6 weeks. c. Subculture: Subculture the developing calli and embryoids onto fresh induction medium every 3-4 weeks.

3. Maturation and Germination of Somatic Embryos: a. Maturation Medium: Transfer the well-developed somatic embryos to a hormone-free MS basal medium. b. Germination Conditions: Incubate the cultures under a 16-hour photoperiod with a light intensity of 50 µmol m⁻² s⁻¹ at 25 ± 2°C. c. Plantlet Development: Allow the somatic embryos to germinate and develop into plantlets with distinct shoots and roots.

4. Acclimatization: a. Transfer the well-rooted plantlets from the culture vessels and wash the agar gently from the roots. b. Plant the plantlets in a sterile potting mix (e.g., a mixture of peat and perlite). c. Maintain high humidity for the first 1-2 weeks by covering the pots with a transparent plastic dome or placing them in a growth chamber with controlled humidity. d. Gradually acclimate the plants to ambient conditions by progressively increasing the light intensity and reducing the humidity.

Protocol 2: Somatic Embryogenesis from Litchi (Litchi chinensis) Anthers

This protocol is based on studies conducted on the 'Feizixiao' litchi cultivar.[4][5][7]

1. Explant Preparation: a. Source: Anthers from flower buds of Litchi chinensis 'Feizixiao'. b. Sterilization: i. Wash the flower buds with a mild detergent and rinse thoroughly under running tap water. ii. Surface sterilize with 70% (v/v) ethanol for 30-60 seconds. iii. Immerse in a 1-2% sodium hypochlorite solution for 10-15 minutes. iv. Rinse 3-4 times with sterile distilled water. c. Excision: Aseptically dissect the anthers from the flower buds.

2. Callus Induction and Proliferation: a. Callus Induction Medium: MS medium supplemented with 2 mg/L 6-benzylaminopurine (BA), 0.5 mg/L α-naphthaleneacetic acid (NAA), and 3 mg/L 2,4-D.[7] b. Culture Conditions: Culture the anthers at 25 ± 2°C in the dark. Subculture the developing calli every 40 days.[7] c. Embryogenic Callus Proliferation: For proliferation of embryogenic callus (EC), alternate subculturing every 30 days between two media: i. M2 Medium: MS medium with 2 mg/L 2,4-D, 1 mg/L kinetin, and 5 mg/L AgNO₃.[8] ii. M3 Medium: MS medium with 1 mg/L 2,4-D.[8]

3. Somatic Embryo Induction and Maturation: a. Induction Medium with PAA: Transfer the embryogenic callus to an MS-based induction medium containing PAA. Two effective combinations are: i. For high embryo yield: Proliferation on MS medium with 40 mg/L PAA.[4][5] ii. For simultaneous embryo induction and regeneration: MS medium with 5 mg/L PAA and 5 mg/L Kinetin (KT).[4][5] The induction medium also contains 0.1 mg/L NAA, 0.4 g/L lactalbumin (B1174986) hydrolysate (LH), 0.1 g/L inositol, 60 g/L sucrose, and 10 g/L agar.[9] b. Culture Conditions: Incubate the cultures at 25 ± 2°C in the dark for 7 weeks.[9] c. Maturation: Transfer the induced somatic embryos to a maturation medium consisting of MS medium with 0.5 mg/L IAA, 1 mg/L Abscisic Acid (ABA), 100 mL/L coconut water, 60 g/L sucrose, and 10 g/L agar for 8 weeks.[9]

4. Germination and Plantlet Development: a. Germination Medium: Germinate the mature somatic embryos on a half-strength MS medium (1/2 MS) containing 0.5 mg/L Gibberellic Acid (GA₃).[9] b. Culture Conditions: Incubate under a 16-hour photoperiod with a light intensity of 50 µmol m⁻² s⁻¹ for 6 weeks.[9]

5. Acclimatization: a. Follow the same procedure as described in Protocol 1 for geranium.

Signaling Pathways and Logical Relationships

Auxin Signaling Pathway in Somatic Embryogenesis

The induction of somatic embryogenesis by PAA is mediated through the canonical auxin signaling pathway, which involves the TIR1/AFB F-box proteins. The following diagram illustrates the key steps in this pathway.

Auxin_Signaling_Pathway cluster_nucleus Nucleus PAA This compound (PAA) TIR1_AFB TIR1/AFB Receptor PAA->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits SCF_Complex->Aux_IAA Targets for degradation Proteasome 26S Proteasome Proteasome->Aux_IAA Degrades ARE Auxin Response Element (ARE) ARF->ARE Binds to Transcription Transcription Auxin_Genes Auxin-Responsive Genes (e.g., for Somatic Embryogenesis) Transcription->Auxin_Genes

Caption: PAA-mediated auxin signaling pathway leading to the activation of genes for somatic embryogenesis.

Auxin-Cytokinin Crosstalk in Somatic Embryogenesis

The interplay between auxin and cytokinin is crucial for the initiation and development of somatic embryos. This diagram illustrates the general relationship where a balanced ratio of these two plant hormones is required to promote the transition from somatic cells to an embryogenic state.

Auxin_Cytokinin_Crosstalk Somatic_Cell Somatic Cell Balanced_Ratio Balanced Auxin:Cytokinin Ratio Somatic_Cell->Balanced_Ratio Auxin Auxin (e.g., PAA) Auxin->Balanced_Ratio Cytokinin Cytokinin (e.g., BAP, KT) Cytokinin->Balanced_Ratio Cell_Division Cell Division & Proliferation Balanced_Ratio->Cell_Division Embryogenic_Competence Acquisition of Embryogenic Competence Cell_Division->Embryogenic_Competence Somatic_Embryo Somatic Embryo Development Embryogenic_Competence->Somatic_Embryo

Caption: The synergistic role of auxin and cytokinin in inducing somatic embryogenesis.

Experimental Workflow for PAA-Induced Somatic Embryogenesis

This workflow provides a generalized overview of the key stages involved in inducing somatic embryogenesis using this compound.

Somatic_Embryogenesis_Workflow Explant_Source 1. Explant Source Selection (e.g., Hypocotyl, Anther) Sterilization 2. Surface Sterilization Explant_Source->Sterilization Callus_Induction 3. Callus Induction (Optional, may use PAA) Sterilization->Callus_Induction Embryo_Induction 4. Somatic Embryo Induction (MS + PAA + Cytokinin) Callus_Induction->Embryo_Induction Maturation 5. Embryo Maturation (Hormone-free or with ABA) Embryo_Induction->Maturation Germination 6. Embryo Germination (Hormone-free or with GA3) Maturation->Germination Acclimatization 7. Plantlet Acclimatization Germination->Acclimatization

References

Application Notes and Protocols for the Use of Phenylacetic Acid in Penicillin G Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing phenylacetic acid (PAA) as a direct precursor in the fermentative production of Penicillin G by the filamentous fungus Penicillium chrysogenum.

Introduction

Penicillin G (benzylpenicillin) is a widely used β-lactam antibiotic. Its industrial production relies on submerged fed-batch fermentation of high-yielding strains of Penicillium chrysogenum. The biosynthesis of Penicillin G is a complex process involving the condensation of three precursor amino acids to form the intermediate isopenicillin N. The final and crucial step is the exchange of the L-α-aminoadipyl side chain of isopenicillin N for a phenylacetyl group, which is derived from the externally supplied precursor, this compound.[1] The controlled addition of PAA is therefore critical for maximizing the yield of Penicillin G.[2]

Biochemical Pathway of Penicillin G Synthesis

The synthesis of Penicillin G from its primary metabolites and the precursor this compound involves three key enzymatic steps:

  • ACV Synthesis: L-α-aminoadipic acid, L-cysteine, and L-valine are condensed by ACV synthetase (ACVS) to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).[1]

  • Isopenicillin N Formation: The ACV tripeptide undergoes oxidative ring closure, catalyzed by isopenicillin N synthase (IPNS), to form isopenicillin N (IPN), which contains the characteristic β-lactam and thiazolidine (B150603) rings.[1]

  • Side-Chain Exchange: In the final step, acyl-CoA:isopenicillin N acyltransferase (IAT) replaces the L-α-aminoadipyl side chain of IPN with a phenylacetyl group derived from this compound, yielding Penicillin G.[1] this compound is taken up by the P. chrysogenum cell from the fermentation medium via passive diffusion.[3][4][5]

PenicillinG_Biosynthesis cluster_0 Primary Metabolism cluster_1 Penicillin G Biosynthesis cluster_2 Precursor Addition L-α-aminoadipic acid L-α-aminoadipic acid ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) L-α-aminoadipic acid->ACV L-cysteine L-cysteine L-cysteine->ACV L-valine L-valine L-valine->ACV ACV Synthetase (ACVS) IPN Isopenicillin N (IPN) ACV->IPN Isopenicillin N Synthase (IPNS) PenG Penicillin G IPN->PenG Acyl-CoA:Isopenicillin N Acyltransferase (IAT) PAA This compound (PAA) PAA->PenG Fermentation_Workflow cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing Inoculum Inoculum Development (P. chrysogenum) Seed_Fermenter Seed Fermenter Inoculum->Seed_Fermenter Production_Fermenter Production Fermenter (Initial Medium) Seed_Fermenter->Production_Fermenter Growth_Phase Growth Phase (~40 hours) Production_Fermenter->Growth_Phase Production_Phase Production Phase (Fed-Batch) Growth_Phase->Production_Phase Monitoring Regular Monitoring: - pH, Biomass - Nutrients, PAA - Penicillin G Titer Production_Phase->Monitoring Harvest Harvest (Filtration) Production_Phase->Harvest PAA_Feed Continuous Feeding: - Carbon Source - this compound PAA_Feed->Production_Phase Extraction Solvent Extraction Harvest->Extraction Purification Purification & Crystallization Extraction->Purification Final_Product Penicillin G (>99.5% Pure) Purification->Final_Product

References

Application Notes and Protocols: Phenylacetic Acid as a Key Intermediate in the Synthesis of Diclofenac

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of phenylacetic acid derivatives as crucial intermediates in the industrial synthesis of Diclofenac (B195802), a widely used non-steroidal anti-inflammatory drug (NSAID). Detailed experimental protocols and quantitative data are presented to facilitate research and development in this area.

Diclofenac, chemically known as 2-(2,6-dichloroanilino)this compound, is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[1] The structural backbone of Diclofenac is derived from this compound.[2][3][4][5][6] Industrial synthesis routes often employ derivatives of this compound, such as 2,6-dichlorothis compound, as key building blocks.[1][7] A common and historically significant method for synthesizing Diclofenac is the Ullmann condensation, which involves the coupling of a this compound derivative with 2,6-dichloroaniline (B118687).[1]

Synthetic Pathway Overview

The synthesis of Diclofenac from a this compound derivative generally involves a multi-step process. A common pathway begins with the chlorination of this compound to produce 2,6-dichlorothis compound. This intermediate is then coupled with 2,6-dichloroaniline in the presence of a catalyst to yield Diclofenac. The overall process can be visualized as follows:

Diclofenac_Synthesis cluster_start Starting Material cluster_intermediate Key Intermediate cluster_reagent Coupling Partner cluster_product Final Product PA This compound DCPAA 2,6-Dichlorothis compound PA->DCPAA Chlorination Diclofenac Diclofenac DCPAA->Diclofenac Ullmann Condensation DCA 2,6-Dichloroaniline DCA->Diclofenac

Caption: Synthetic pathway from this compound to Diclofenac.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of Diclofenac starting from a this compound derivative. The data has been compiled from various reported synthetic methods.

StepReactantsKey Reagents/CatalystsSolvent(s)Temperature (°C)Reaction Time (h)Yield (%)Reference(s)
Chlorination This compoundThionyl chlorideBenzeneRoom Temperature5-[1]
Ullmann Condensation 2,6-Dichlorothis compound, 2,6-dichloroanilineCopper powder, Potassium carbonate----[2]
Alternative Condensation o-iodothis compound, 2,6-dichloroanilineCopper powder, Potassium carbonate----[2]
Hydrolysis 2-(2,6-dichloroanilino)benzyl cyanideSodium hydroxide (B78521)Ethanol, WaterReflux24-[1]
Overall Yield (from methyl phenylacetate) Methyl phenylacetateMulti-step processVariousVariousVariousup to 67%[8][9]
Overall Yield (from o-chlorothis compound) o-chlorothis compound, 2,6-dichloroanilineCuI, D-glucosamine hydrochloride-60-1404-18>90%[10]

Note: The yields and reaction conditions can vary significantly based on the specific protocol and scale of the reaction. The table provides a comparative overview of reported data.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of Diclofenac, starting from a this compound derivative.

Protocol 1: Synthesis of 2-(2,6-Dichloroanilino)this compound (Diclofenac) via Ullmann Condensation

This protocol outlines the synthesis of Diclofenac through the condensation of an o-halothis compound derivative and 2,6-dichloroaniline.

Materials:

  • o-halothis compound (e.g., o-chlorothis compound or o-iodothis compound)

  • 2,6-dichloroaniline

  • Copper catalyst (e.g., CuI, CuBr₂, or CuF₂)

  • Ligand (e.g., D-glucosamine hydrochloride)

  • Inorganic base (e.g., Potassium carbonate)

  • Solvent (e.g., N,N-dimethylformamide)

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethyl acetate

Workflow Diagram:

Ullmann_Condensation_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Hydrolysis A Mix o-halothis compound derivative, 2,6-dichloroaniline, catalyst, ligand, and base in solvent B Heat reaction mixture (60-140 °C, 4-18 h) A->B C Cool and add ethyl acetate B->C D Centrifuge and collect supernatant C->D E Concentrate and dry to obtain intermediate D->E F Dissolve intermediate in solvent (e.g., DMF) E->F G Add NaOH solution and heat F->G H Cool and acidify with HCl to precipitate Diclofenac G->H I Filter, wash, and dry the final product H->I

Caption: Workflow for Diclofenac synthesis via Ullmann condensation.

Procedure:

  • Condensation Reaction:

    • In a reaction vessel, combine the o-halothis compound derivative (1 molar equivalent), 2,6-dichloroaniline (1 molar equivalent), copper catalyst (0.02-0.2 molar equivalents), sugar ligand (0.02-0.2 molar equivalents), and an inorganic base (1-3 molar equivalents) in a suitable solvent.[10]

    • Heat the reaction mixture to a temperature between 60-140°C for a period of 4-18 hours.[10]

    • After the reaction is complete, cool the mixture and add ethyl acetate.

    • Separate the upper organic layer by centrifugation.

    • Concentrate the organic layer under reduced pressure and dry to obtain the intermediate ester.

  • Hydrolysis:

    • Dissolve the crude intermediate ester in a suitable solvent such as N,N-dimethylformamide.

    • Add a solution of sodium hydroxide (1-5 molar equivalents) to the mixture.[10]

    • Heat the reaction mixture to facilitate hydrolysis.

    • Upon completion of the reaction, cool the mixture and acidify with hydrochloric acid to precipitate the Diclofenac.

    • Filter the solid product, wash with water, and dry to obtain pure Diclofenac.

Protocol 2: Synthesis of Diclofenac from 2,6-Dichlorothis compound (Conceptual)

While detailed industrial protocols are often proprietary, a general laboratory-scale procedure can be conceptualized based on established chemical principles.

Materials:

  • 2,6-Dichlorothis compound

  • Thionyl chloride or oxalyl chloride

  • 2,6-Dichloroaniline

  • A suitable base (e.g., triethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane (B109758), THF)

  • Hydrochloric acid

  • Sodium bicarbonate solution

Workflow Diagram:

Conceptual_Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Coupling A Dissolve 2,6-dichlorothis compound in anhydrous solvent B Add thionyl chloride or oxalyl chloride dropwise A->B C Stir at room temperature until reaction is complete B->C D Remove excess reagent and solvent under vacuum C->D E Dissolve the acid chloride in anhydrous solvent D->E F Add 2,6-dichloroaniline and a base E->F G Stir until reaction is complete (monitor by TLC) F->G H Work-up: Wash with HCl, NaHCO3, and brine G->H I Dry organic layer and evaporate solvent H->I J Purify by recrystallization or chromatography I->J

Caption: Conceptual workflow for Diclofenac synthesis.

Procedure:

  • Formation of the Acid Chloride:

    • Dissolve 2,6-dichlorothis compound in an anhydrous aprotic solvent such as dichloromethane or THF.

    • Slowly add thionyl chloride or oxalyl chloride (with a catalytic amount of DMF) to the solution at room temperature.

    • Stir the reaction mixture until the conversion to the acid chloride is complete (this can be monitored by IR spectroscopy).

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in an anhydrous aprotic solvent.

    • To this solution, add 2,6-dichloroaniline and a non-nucleophilic base such as triethylamine.

    • Stir the reaction mixture at room temperature until the reaction is complete, as indicated by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with the solvent and wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude Diclofenac can be purified by recrystallization from a suitable solvent system or by column chromatography.

Concluding Remarks

The use of this compound and its derivatives as intermediates is a cornerstone in the synthesis of Diclofenac. The methodologies presented here, particularly the Ullmann condensation, represent robust and scalable approaches for the production of this important pharmaceutical agent. The provided protocols and quantitative data serve as a valuable resource for researchers and professionals involved in the development and optimization of synthetic routes to Diclofenac and other related non-steroidal anti-inflammatory drugs. Further research into novel catalysts and more environmentally benign reaction conditions continues to be an active area of investigation in the field of pharmaceutical chemistry.

References

Application Note: HPLC Analysis of Phenylacetic Acid on a C18 Column

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenylacetic acid (PAA) is a key compound with applications in the pharmaceutical and food industries. It serves as a precursor in the synthesis of various drugs and is also found in food products as a flavoring agent. Accurate and reliable quantification of this compound is crucial for quality control and research purposes. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound using a reverse-phase C18 column, providing a straightforward and efficient protocol for researchers.

Experimental Protocols

This section outlines the detailed methodology for the HPLC analysis of this compound.

Materials and Reagents

  • This compound standard (analytical grade)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade)

Equipment

  • HPLC system equipped with a UV detector

  • Ascentis® C18 HPLC Column (15 cm x 4.6 mm I.D., 5 µm particle size) or equivalent[1]

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.[1]

ParameterCondition
Column Ascentis® C18, 15 cm x 4.6 mm I.D., 5 µm particles
Mobile Phase 20 mM Phosphoric Acid:Acetonitrile (75:25, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector UV, 215 nm
Injection Volume 5 µL

Standard Solution Preparation

  • Accurately weigh a suitable amount of this compound standard.

  • Dissolve the standard in a diluent of water:acetonitrile:methanol (75:20:5, v/v/v) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • From the stock solution, prepare a series of working standard solutions of different concentrations by serial dilution with the same diluent. A typical concentration for a single-point calibration is 50 µg/mL.[1]

Sample Preparation

The sample preparation method will vary depending on the matrix. For a simple aqueous sample, the following protocol can be followed:

  • Dilute the sample with the mobile phase to an expected concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

For more complex matrices such as plasma, a protein precipitation and extraction procedure is necessary.[2]

  • Precipitate plasma proteins by adding 0.4 N perchloric acid.

  • Hydrolyze the supernatant with 1.5 N HCl at 100°C for 5 hours.

  • Extract the this compound with benzene.

  • Back-extract the this compound from the organic layer into 0.1 N NaOH.

  • Neutralize the aqueous layer with HCl before injecting it into the HPLC system.[2]

Quantitative Data Summary

The following table summarizes the quantitative data for the analysis of this compound using HPLC. Note that the linearity, LOD, LOQ, and recovery data are representative and were obtained using a phenyl column, but provide a useful reference for method validation.[3]

ParameterValue
Retention Time ~10.7 min (indicative, can vary with system)[4]
Linearity Range 0.005 - 0.040 mg/mL
Correlation Coefficient (r²) >0.9999
Limit of Detection (LOD) 3.36 x 10⁻⁵ mg/mL
Limit of Quantitation (LOQ) 1.135 x 10⁻⁴ mg/mL
Average Recovery 99.12%
Relative Standard Deviation (RSD) 2.8%

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) Injection Inject Sample/Standard (5 µL) Standard_Prep->Injection Sample_Prep Sample Preparation (Dilution & Filtration) Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (75:25 20mM H3PO4:ACN) HPLC_System HPLC System Setup (C18 Column, 35°C, 1 mL/min) Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Detection UV Detection (215 nm) Injection->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration (Area & Retention Time) Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: Workflow for this compound HPLC Analysis.

References

Application Note: Quantification of Phenylacetic Acid in Water Samples by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and efficient Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of Phenylacetic acid (PAA) in water samples. This compound is a compound of interest in various fields, including environmental monitoring, pharmaceutical manufacturing, and agriculture, due to its role as a metabolite, industrial byproduct, and plant auxin.[1][2] The described protocol offers a straightforward sample preparation procedure and a rapid analytical method, making it suitable for high-throughput screening of PAA in diverse water matrices, such as pharmaceutical and pesticide production wastewater.[1]

Introduction

This compound (PAA), also known as α-toluic acid, is a monocarboxylic acid naturally found as a plant auxin and a human metabolite.[2] It is also a significant intermediate in the synthesis of pharmaceuticals, pesticides, and fragrances.[1] Consequently, its presence in water systems can be an indicator of industrial discharge and may have environmental implications. Therefore, a robust and sensitive analytical method is crucial for monitoring its levels in various water sources. This document provides a detailed protocol for the determination of PAA in water using LC-MS, a technique that combines the high separation capability of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[1]

Experimental Protocol

Sample Preparation

A simple and rapid sample preparation method is employed to ensure high throughput.

  • Centrifugation: Transfer an aliquot of the water sample into a centrifuge tube.

  • High-Speed Refrigerated Centrifugation: Centrifuge the sample to pellet any suspended particulate matter.

  • Filtration: Filter the supernatant through a 0.22 μm syringe filter directly into an autosampler vial for LC-MS analysis.[1]

Standard Preparation
  • Stock Solution: Accurately weigh this compound standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1.0 mg/mL).[1]

  • Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution with deionized water or a relevant blank matrix. A typical concentration range for the calibration curve is 1.04 - 104.16 mg/L.[1]

LC-MS/MS Conditions

The following instrumental parameters have been optimized for the detection of this compound.

ParameterCondition
Liquid Chromatography
ColumnEclipse Plus C18 (2.1 mm × 50 mm, 1.8 µm)[1]
Mobile Phase A2 mmol/L Formic acid in Water[1]
Mobile Phase BMethanol[1]
Flow Rate200 µL/min[1]
Injection Volume2 µL[1]
Column Temperature30 °C[1]
Gradient Elution0 - 0.5 min, 35% B; 0.51 - 1 min, gradient to 95% B; 1 - 2 min, gradient to 100% B[1]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode[1][3][4]
Scan ModeMultiple Reaction Monitoring (MRM)[1][3][4]
Precursor Ion (m/z)135[1]
Product Ion (m/z)91[1]
Fragmentation Voltage50 V[1]
Collision Energy3 eV[1]
Capillary Voltage3500 V[1]
Drying Gas Temperature350 °C[1]
Drying Gas Flow8 L/min[1]
Sheath Gas Temperature350 °C[1]
Sheath Gas Flow10 L/min[1]

Quantitative Data Summary

The performance of this method was validated for linearity, sensitivity, accuracy, and precision. The results are summarized in the table below.

ParameterResult
Linearity Range1.04 - 104.16 mg/L[1]
Correlation Coefficient (R²)>0.99[1]
Limit of Detection (LOD)0.12 mg/L[1]
Limit of Quantification (LOQ)0.39 mg/L[1]
Recovery92.54 - 95.71%[1]
Precision (RSD)1.63 - 5.34%[1]

Experimental Workflow

The overall experimental workflow from sample collection to data analysis is depicted in the following diagram.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing cluster_standards Standard Preparation Sample Water Sample Collection Centrifuge High-Speed Refrigerated Centrifugation Sample->Centrifuge Filter 0.22 µm Filtration Centrifuge->Filter LC_MS LC-MS/MS System Filter->LC_MS Injection Data_Acquisition Data Acquisition (MRM) LC_MS->Data_Acquisition Quantification Quantification using Calibration Curve Data_Acquisition->Quantification Report Final Report Quantification->Report Stock Prepare PAA Stock Solution Working Prepare Working Standards Stock->Working Calibration_Curve Generate Calibration Curve Working->Calibration_Curve Calibration_Curve->Quantification

References

Application Notes and Protocols for the Electrochemical Detection of Phenylacetic Acid using Cyclic Voltammetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetic acid (PAA) is a significant compound in various fields, including its role as a catabolite of phenylalanine in humans, an auxin in plants, and a precursor in the illicit synthesis of phenylacetone.[1] Consequently, the development of sensitive and selective analytical methods for its detection is of considerable interest. Electrochemical methods, particularly cyclic voltammetry (CV), offer a rapid, cost-effective, and highly sensitive approach for the determination of PAA. This document provides detailed application notes and protocols for the electrochemical detection of PAA using modified glassy carbon electrodes (GCEs).

Principle of Detection

The electrochemical detection of PAA is based on its oxidation at the surface of a modified electrode. When a potential is applied, PAA undergoes an oxidation reaction, resulting in a measurable current. The magnitude of this current is proportional to the concentration of PAA in the sample. By modifying the surface of a standard glassy carbon electrode with various nanomaterials, the sensitivity and selectivity of the detection can be significantly enhanced. These modifications can increase the electroactive surface area and catalyze the oxidation of PAA, leading to lower detection limits.

Experimental Protocols

This section details the necessary reagents, apparatus, and step-by-step procedures for the electrochemical detection of PAA.

Reagents and Materials
Apparatus
  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Glassy Carbon Electrode (GCE) as the working electrode

  • Ag/AgCl electrode as the reference electrode

  • Platinum wire as the counter electrode

  • Micropipettes

  • Glassware (beakers, volumetric flasks)

  • Ultrasonic bath

  • pH meter

Electrode Preparation: Polyaniline/CuGeO₃ Nanowire Modified GCE

A notable enhancement in PAA detection is achieved using a glassy carbon electrode modified with polyaniline/copper germanate (CuGeO₃) nanowires.[2]

1. Synthesis of CuGeO₃ Nanowires:

  • A facile hydrothermal deposition route is employed for the synthesis of single-crystalline CuGeO₃ nanowires.[2] While specific precursor concentrations are not detailed in the provided abstracts, a general hydrothermal synthesis would involve dissolving equimolar amounts of a copper salt (e.g., Cu(NO₃)₂) and a germanium precursor (e.g., GeO₂) in deionized water, sealing the solution in a Teflon-lined autoclave, and heating it at a specific temperature for a set duration.

2. Synthesis of Polyaniline (PANI):

  • Polyaniline is synthesized by the chemical oxidation of aniline (B41778) monomers.[3][4] Typically, aniline is dissolved in an acidic medium (e.g., 1M HCl), and an oxidizing agent like ammonium persulfate is added dropwise while stirring at a low temperature (0-4 °C).[4] The resulting green precipitate is washed and dried.

3. Preparation of Polyaniline/CuGeO₃ Nanowire Composite:

  • The CuGeO₃ nanowires and synthesized polyaniline (e.g., 40 wt.% PANI) are combined and treated hydrothermally to form the composite material.[2][5]

4. GCE Modification:

  • Prior to modification, the bare GCE is polished with 0.05 µm alumina slurry on a polishing cloth for 5 minutes to obtain a mirror-like surface.
  • The polished electrode is then sonicated in ethanol and deionized water for 5 minutes each to remove any residual alumina particles.
  • A specific amount of the polyaniline/CuGeO₃ nanowire composite is dispersed in a suitable solvent (e.g., ethanol or DI water) with the aid of ultrasonication to form a stable suspension.
  • A small volume (typically 5-10 µL) of the suspension is drop-casted onto the cleaned GCE surface and allowed to dry at room temperature.

Electrochemical Measurement using Cyclic Voltammetry
  • Cell Assembly: Assemble the three-electrode system in the electrochemical cell containing the supporting electrolyte (e.g., 0.1 M KCl in neutral solution).[2][6]

  • Blank Measurement: Record a cyclic voltammogram of the supporting electrolyte to establish the background current.

  • PAA Standard Addition: Add a known concentration of PAA to the electrochemical cell.

  • Cyclic Voltammetry Scan: Perform the cyclic voltammetry scan within a defined potential window (e.g., -1.0 V to +1.0 V vs. Ag/AgCl).[2][6] The scan rate can be varied (e.g., from 25 to 200 mV/s) to study the reaction kinetics.[2]

  • Data Acquisition: Record the resulting voltammogram, which will show characteristic oxidation peaks for PAA. Two anodic peaks are typically observed at approximately -0.02 V and +0.33 V for the polyaniline/CuGeO₃ nanowire modified GCE.[2]

  • Calibration Curve: Repeat steps 3-5 with varying concentrations of PAA to construct a calibration curve by plotting the peak current versus the PAA concentration.

Data Presentation

The analytical performance of various modified electrodes for the detection of this compound is summarized in the table below for easy comparison.

Electrode ModificationLinear Range (mM)Limit of Detection (LOD) (µM)Anodic Peak Potentials (V vs. Ag/AgCl)Reference
CuGeO₃ Nanowires/GCE0.01 - 29.1 and 82.1-0.02 and 0.31[2][6]
40 wt.% Polyaniline/CuGeO₃ Nanowires/GCE0.01 - 24.3 and 8.2-0.02 and 0.33[2][6]

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the electrochemical detection of this compound.

experimental_workflow cluster_prep Electrode Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis polish_gce Polish GCE with Alumina Slurry sonicate_gce Sonicate GCE in Ethanol & DI Water polish_gce->sonicate_gce modify_gce Drop-cast Suspension onto GCE & Dry prepare_modifier Prepare Polyaniline/CuGeO3 Nanowire Suspension prepare_modifier->modify_gce assemble_cell Assemble 3-Electrode Cell with Supporting Electrolyte modify_gce->assemble_cell add_paa Add PAA Sample assemble_cell->add_paa run_cv Perform Cyclic Voltammetry add_paa->run_cv record_data Record Voltammogram run_cv->record_data plot_voltammogram Plot Current vs. Potential record_data->plot_voltammogram determine_peak Determine Peak Current plot_voltammogram->determine_peak calibration_curve Construct Calibration Curve determine_peak->calibration_curve quantify_paa Quantify PAA Concentration calibration_curve->quantify_paa

Caption: Experimental workflow for PAA detection.

Proposed Electrochemical Oxidation Pathway

The electrochemical oxidation of this compound at the modified electrode surface is a complex process. Based on general principles of aromatic carboxylic acid oxidation, a plausible pathway is proposed below.

oxidation_pathway PAA This compound (PAA) PAA_radical PAA Radical Cation PAA->PAA_radical -e⁻ (at electrode surface) Intermediate Oxidized Intermediates PAA_radical->Intermediate Further Oxidation / Rearrangement Products Final Oxidation Products (e.g., Benzaldehyde) Intermediate->Products Decarboxylation / Further Oxidation

Caption: Proposed oxidation pathway of PAA.

Conclusion

Cyclic voltammetry using modified glassy carbon electrodes provides a highly effective method for the sensitive and selective detection of this compound. The use of nanomaterial composites, such as polyaniline/CuGeO₃ nanowires, significantly enhances the electrochemical response, enabling detection at low concentrations. The protocols and data presented in these application notes offer a comprehensive guide for researchers and professionals in the development and application of electrochemical sensors for PAA analysis.

References

Application Notes and Protocols: Phenylacetic Acid in Agrochemical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the utilization of phenylacetic acid (PAA) and its derivatives in the synthesis of key agrochemical intermediates. The information is intended to guide researchers in the development and optimization of synthetic routes for fungicides, herbicides, insecticides, and rodenticides.

Fungicide Intermediates

This compound derivatives are crucial building blocks for several systemic fungicides, particularly within the acylalanine class. These compounds interfere with nucleic acid synthesis in fungi.

Synthesis of Benalaxyl (B1667974) Intermediate

Benalaxyl is a systemic fungicide effective against Oomycetes. A key step in its synthesis involves the acylation of an alanine (B10760859) derivative with phenylacetyl chloride.

Reaction Scheme:

PAA This compound PAC Phenylacetyl Chloride PAA->PAC Chlorination SOCl2 Thionyl Chloride (SOCl₂) SOCl2->PAC Benalaxyl Benalaxyl PAC->Benalaxyl Acylation AlanineEster Methyl N-(2,6-dimethylphenyl)alaninate AlanineEster->Benalaxyl Base Base (e.g., NaHCO₃) Base->Benalaxyl

Caption: Synthesis of Benalaxyl from this compound.

Experimental Protocol: Synthesis of Benalaxyl

  • Preparation of Phenylacetyl Chloride: In a round-bottom flask equipped with a reflux condenser and a gas outlet, add this compound (1.0 eq). Slowly add thionyl chloride (1.2 eq) at room temperature with stirring. Heat the mixture to reflux for 2 hours. After cooling, distill the excess thionyl chloride under reduced pressure. The resulting crude phenylacetyl chloride can be used directly in the next step.

  • Acylation Reaction: Dissolve methyl N-(2,6-dimethylphenyl)alaninate (1.0 eq) in a suitable solvent such as toluene (B28343) or N-methyl-acetamide in a reaction flask.[1] Add a base, for example, sodium bicarbonate (1.5 eq).[1] Cool the mixture in an ice bath and slowly add the freshly prepared phenylacetyl chloride (1.1 eq).[1]

  • Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove inorganic salts. Wash the filtrate with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. The crude benalaxyl can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system to yield the final product.

Quantitative Data:

ProductStarting MaterialsMolar RatioSolventCatalyst/BaseReaction TimeTemperatureYieldPurityReference
BenalaxylPhenylacetyl chloride, Methyl N-(2,6-dimethylphenyl)alaninate1.1 : 1.0TolueneSodium bicarbonate--95.0%-[1]
Synthesis of Metalaxyl (B1676325) Intermediate

Metalaxyl is another important acylalanine fungicide. Its synthesis involves the reaction of N-(2,6-dimethylphenyl)alanine methyl ester with methoxyacetyl chloride. While this compound is not a direct precursor to the methoxyacetyl moiety, it is a key structural analog, and understanding its reactivity provides a basis for the synthesis of similar acylanilide fungicides. The crucial intermediate, N-(2,6-dimethylphenyl)alanine methyl ester, is synthesized from 2,6-dimethylaniline (B139824).

Reaction Scheme:

DMA 2,6-Dimethylaniline Intermediate N-(2,6-dimethylphenyl) alanine methyl ester DMA->Intermediate Alkylation MCP Methyl 2-chloropropionate MCP->Intermediate Base1 Na₂CO₃ Base1->Intermediate Catalyst1 KI Catalyst1->Intermediate Metalaxyl Metalaxyl Intermediate->Metalaxyl Acylation MAC Methoxyacetyl chloride MAC->Metalaxyl Base2 Pyridine (B92270) Base2->Metalaxyl Catalyst2 4-DMAP Catalyst2->Metalaxyl

Caption: Two-step synthesis of the fungicide Metalaxyl.

Experimental Protocol: Synthesis of N-(2,6-dimethylphenyl)alanine methyl ester [2]

  • Reaction Setup: In a four-necked flask, combine 2,6-dimethylaniline (563g), methyl chloropropionate (495g), sodium carbonate (245g), and potassium iodide (16g).[2]

  • Reaction: Heat the mixture to 55°C under ultrasonic waves for 16 hours.[2]

  • Work-up: After the reaction, add deionized water (566g), wash, and separate the layers to obtain the crude product.[2]

  • Purification: Purify the crude product by vacuum distillation to obtain N-(2,6-dimethylphenyl)alanine methyl ester (775.6g).[2]

Experimental Protocol: Synthesis of Metalaxyl [3]

  • Reaction Setup: In a reaction flask, add N-(2,6-dimethylphenyl)alanine methyl ester (207g, 1 mole), 4-Dimethylaminopyridine (6.1g, 0.05 mole), and pyridine (79g, 1 mole) in 600 ml of methylene (B1212753) dichloride.[3]

  • Acylation: At room temperature, add methoxyacetyl chloride (108.5g, 1 mole) dropwise. The reaction temperature will rise to 40°C.[3]

  • Reaction Completion and Work-up: After the addition is complete, allow the reaction to cool to room temperature and stir for 4 hours. Wash the reaction mixture with water and extract with 100 ml of methylene dichloride.[3]

  • Purification: Concentrate the organic layer to obtain metalaxyl (255g).[3]

Quantitative Data:

ProductStarting MaterialsMolar RatioSolventCatalyst/BaseReaction TimeTemperatureYieldPurityReference
N-(2,6-dimethylphenyl)alanine methyl ester2,6-dimethylaniline, Methyl chloropropionate1.16 : 1-Na₂CO₃, KI16 h55°C--[2]
MetalaxylN-(2,6-dimethylphenyl)alanine methyl ester, Methoxyacetyl chloride1 : 1Methylene dichloridePyridine, 4-DMAP4 h40°C then RT82%90%[3]

Herbicide Intermediates

This compound and its substituted analogs serve as precursors for various herbicides.

Synthesis of Fenac (Sodium 2,4,6-trichlorophenylacetate)

Reaction Scheme (Hypothetical):

PAA This compound TCPAA 2,4,6-Trichlorothis compound PAA->TCPAA Chlorination ChlorinatingAgent Chlorinating Agent (e.g., Cl₂) ChlorinatingAgent->TCPAA LewisAcid Lewis Acid Catalyst (e.g., FeCl₃) LewisAcid->TCPAA Fenac Fenac (Sodium Salt) TCPAA->Fenac Salt Formation NaOH NaOH NaOH->Fenac

Caption: General pathway for the synthesis of Fenac.

Herbicides from o-Nitrothis compound

o-Nitrothis compound is a derivative of this compound used in the synthesis of certain herbicides.[4]

Experimental Protocol: Synthesis of p-Nitrothis compound [5]

This protocol describes the synthesis of the para-isomer, but a similar principle would apply to the ortho-isomer, starting from the corresponding ortho-nitrobenzyl cyanide.

  • Reaction Setup: In a 1-liter round-bottomed flask, place p-nitrobenzyl cyanide (100 g, 0.62 mole).[5]

  • Hydrolysis: Prepare a solution of concentrated sulfuric acid (300 cc) in water (280 cc) and add two-thirds of it to the cyanide. Shake well. Wash down any remaining solid with the rest of the acid solution. Attach a reflux condenser and heat the mixture to boiling for 15 minutes.[5]

  • Isolation: Dilute the reaction mixture with an equal volume of cold water and cool to 0°C or below. Filter the precipitate and wash it several times with ice water.[5]

  • Purification: Dissolve the precipitate in 1600 cc of boiling water and filter the hot solution rapidly. The p-nitrothis compound will crystallize as pale yellow needles upon cooling. The yield is 103–106 g (92–95%).[5]

Quantitative Data:

ProductStarting MaterialReagentsReaction TimeTemperatureYieldReference
p-Nitrothis compoundp-Nitrobenzyl cyanideH₂SO₄, H₂O15 minBoiling92-95%[5]

Insecticide Intermediates

Halogenated derivatives of this compound are precursors to organophosphorus insecticides.

Synthesis of Ethyl Phenthoate (B1677647) Intermediate

Ethyl phenthoate is a non-systemic organophosphorus insecticide. Its synthesis involves the reaction of ethyl 2-chloro-2-phenylacetate with a dithiophosphate (B1263838) salt.

Reaction Scheme:

EM Ethyl Mandelate (B1228975) ECPA Ethyl 2-chloro-2-phenylacetate EM->ECPA Chlorination SOCl2 Thionyl Chloride (SOCl₂) SOCl2->ECPA Phenthoate Ethyl Phenthoate ECPA->Phenthoate Substitution Dithiophosphate O,O-dimethyl sodium dithiophosphate Dithiophosphate->Phenthoate PTC Phase Transfer Catalyst PTC->Phenthoate

Caption: Synthesis of Ethyl Phenthoate from Ethyl Mandelate.

Experimental Protocol: Synthesis of Ethyl 2-chloro-2-phenylacetate [6]

  • Reaction Setup: In a suitable reactor, mix ethyl mandelate (0.80 moles) with thionyl chloride (0.82 moles).[6]

  • Reaction: Let the solution stand at room temperature for 16 hours.[6]

  • Work-up: After the incubation, heat the mixture on a water bath for 30 minutes. Carefully pour the mixture into ice-water. Extract the product several times with ether.[6]

  • Purification: Combine the ether extracts and purify by distillation. Collect the fraction boiling at 98°C/1.5 mm Hg.[6]

Experimental Protocol: Synthesis of Phenthoate [6]

  • Reaction Setup: Charge an aqueous solution of O,O-dimethyl sodium dithiophosphate (160 moles, pre-treated with Na₂CO₃) into a reactor. Add 30 L of toluene.[6]

  • Reaction: Heat the mixture to 40-45°C. Introduce a phase transfer catalyst. Add the previously synthesized ethyl 2-chloro-2-phenylacetate.[6]

  • Work-up and Purification: After the reaction is complete, separate the organic layer, wash it, and purify to obtain phenthoate.[6]

Rodenticide Intermediates

This compound can be converted to phenylacetone (B166967), a key intermediate in the synthesis of indanedione-based rodenticides.

Synthesis of Phenylacetone

Reaction Scheme:

PAA This compound Phenylacetone Phenylacetone PAA->Phenylacetone Ketonic Decarboxylation AA Acetic Anhydride (B1165640) AA->Phenylacetone Catalyst Alkali Acetate (B1210297) & CuSO₄ Catalyst->Phenylacetone

Caption: Synthesis of Phenylacetone from this compound.

Experimental Protocol: Synthesis of Phenylacetone [7][8]

  • Reaction Setup: In a 4000 ml flask, mix this compound (136 g, 1.0 mol), sodium or potassium acetate (70 g), and anhydrous cupric sulfate (16 g, 0.1 mol). Add anhydrous acetic anhydride (2000 ml).[7]

  • Reaction: Reflux the mixture for 24 hours.[7]

  • Work-up: After cooling, add a solvent (500 ml of CCl₄, CHCl₃, or CH₂Cl₂) and pour the mixture into 2000 ml of ice-water. Separate the layers and decant the lower layer with water three times.[7]

  • Purification: Dry the organic layer (with Na₂SO₄ or CaCl₂) and distill. First, distill off the solvent, then place a fractionation column on the flask. Remove the remaining acetic acid and acetic anhydride. Collect the pure product at 100°C/15mmHg. The yield is 70-90 g (52-67%).[8]

Quantitative Data:

ProductStarting MaterialsMolar Ratio (PAA:Acetate:CuSO₄)ReagentReaction TimeTemperatureYieldReference
PhenylacetoneThis compound, Sodium/Potassium acetate, Cupric sulfate1.0 : ~0.7 : 0.1Acetic anhydride24 hReflux52-67%[7][8]
Synthesis of Indanedione Rodenticides

Phenylacetone is a precursor to 1,3-indandione, the core structure of several anticoagulant rodenticides. The synthesis of these complex molecules involves multiple steps beyond the scope of this direct application note on this compound. However, the initial conversion of this compound to phenylacetone is the critical link. Further synthesis steps typically involve condensation reactions to form the indanedione ring system.[9][10]

References

Application Notes and Protocols for Phenylacetic Acid in Date Palm Micropropagation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Phenylacetic acid (PAA), a naturally occurring auxin, in the micropropagation of date palm (Phoenix dactylifera L.). The following protocols are based on established research and are intended to offer a practical guide for the efficient in vitro propagation of date palm, a plant of significant economic and medicinal value.

This compound has been demonstrated to be a highly effective auxin for various stages of date palm micropropagation, including callus induction, shoot regeneration, and root formation.[1][2] Its application has shown comparable or superior results to other commonly used auxins like α-naphthaleneacetic acid (NAA).[1]

Data Summary

The following tables summarize the quantitative outcomes of using this compound in combination with 6-benzyladenine (BA) for callus induction and shoot development, and PAA alone for rooting in date palm cv. Ashgar.

Table 1: Effect of PAA and BA on Callus Induction and Shoot Regeneration

BA (mg/L)PAA (mg/L)Callus Induction LevelAverage Bud Formation (per jar)Bud Production Percentage (%)
2.00.05+++ (High)--
5.00.5-16.6083.34

Data extracted from a study on date palm cv. Ashgar.[1]

Table 2: Effect of PAA on In Vitro Rooting

PAA (mg/L)Rooting FrequencyAverage Number of RootsAverage Root Length
0.5HighestHighestHighest

Data indicates that 0.5 mg/L PAA was the optimal concentration for rooting.[1]

Experimental Protocols

The following are detailed methodologies for the key stages of date palm micropropagation utilizing this compound.

Protocol 1: Callus Induction

This protocol outlines the steps for inducing callus formation from date palm explants.

1. Explant Preparation:

  • Excise shoot tips and axillary buds from adult date palm offshoots.
  • Surface sterilize the explants using standard laboratory procedures.

2. Culture Medium:

  • Prepare Murashige and Skoog (MS) basal medium.[1]
  • Supplement the medium with 2.0 mg/L 6-benzyladenine (BA) and 0.05 mg/L this compound (PAA).[1]
  • Adjust the pH of the medium to 5.7-5.8 before autoclaving.
  • Solidify the medium with a suitable gelling agent (e.g., agar).

3. Incubation:

  • Culture the sterilized explants on the prepared medium.
  • Incubate the cultures in the dark at a controlled temperature (e.g., 25 ± 2°C).

4. Observation:

  • Monitor the cultures regularly for callus proliferation. High callus induction (+++) is expected with this formulation.[1]

Protocol 2: Shoot Regeneration

This protocol describes the methodology for regenerating shoots from the induced callus.

1. Callus Subculture:

  • Select healthy, friable callus from the induction medium.

2. Culture Medium:

  • Prepare Murashige and Skoog (MS) basal medium.[1]
  • Supplement the medium with 5.0 mg/L 6-benzyladenine (BA) and 0.5 mg/L this compound (PAA).[1]
  • Adjust the pH and solidify the medium as described in Protocol 1.

3. Incubation:

  • Subculture the callus onto the regeneration medium.
  • Incubate the cultures under a 16-hour photoperiod with a suitable light source at a controlled temperature.

4. Observation:

  • Observe the cultures for the development and multiplication of shoots. This combination has been shown to produce the maximum number of shoots per jar.[1]

Protocol 3: Rooting of Shoots

This protocol details the steps for inducing root formation from the regenerated shoots.

1. Shoot Preparation:

  • Excise individual, well-developed shoots (typically 3-4 cm in length) from the regeneration cultures.

2. Culture Medium:

  • Prepare Murashige and Skoog (MS) basal medium.
  • Supplement the medium with 0.5 mg/L this compound (PAA).[1]
  • Adjust the pH and solidify the medium.

3. Incubation:

  • Culture the individual shoots on the rooting medium.
  • Incubate under the same light and temperature conditions as for shoot regeneration.

4. Observation:

  • Monitor the cultures for root initiation and development. PAA at this concentration is highly effective for producing normal, whitish roots in date palm.[1]

Visualized Workflows

The following diagrams illustrate the key experimental workflows described in the protocols.

G cluster_0 Callus Induction Workflow Explant Explant Preparation (Shoot tips, axillary buds) Culture_Induction Culture on MS Medium + 2.0 mg/L BA + 0.05 mg/L PAA Explant->Culture_Induction Incubation_Dark Incubation in Dark Culture_Induction->Incubation_Dark Callus Callus Formation Incubation_Dark->Callus

Caption: Workflow for Callus Induction.

G cluster_1 Shoot Regeneration Workflow Callus_Select Selection of Healthy Callus Culture_Regen Subculture on MS Medium + 5.0 mg/L BA + 0.5 mg/L PAA Callus_Select->Culture_Regen Incubation_Light Incubation under Light Culture_Regen->Incubation_Light Shoots Shoot Development Incubation_Light->Shoots

Caption: Workflow for Shoot Regeneration.

G cluster_2 Rooting Workflow Shoot_Elong Excised Shoots Culture_Root Culture on MS Medium + 0.5 mg/L PAA Shoot_Elong->Culture_Root Incubation_Root Incubation under Light Culture_Root->Incubation_Root Roots Root Formation Incubation_Root->Roots

References

Phenylacetic Acid: A Versatile Building Block in the Synthesis of Key Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Phenylacetic acid (PAA) and its derivatives are fundamental precursors in the organic synthesis of a wide array of pharmaceutical compounds. The structural motif of a phenyl ring attached to a carboxylic acid group provides a versatile scaffold for the construction of complex molecules with diverse therapeutic activities. This document provides detailed application notes and experimental protocols for the synthesis of several key pharmaceuticals derived from this compound, including the anticonvulsant phenobarbital (B1680315), the antidepressant venlafaxine (B1195380), the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802), the antibiotic penicillin G, and the anticonvulsant phenacemide.

Phenobarbital Synthesis

Phenobarbital, a long-acting barbiturate, is a widely used anticonvulsant for the treatment of epilepsy. Its synthesis classically involves the condensation of a disubstituted malonic ester with urea (B33335). This compound is a key starting material for the preparation of the required diethyl phenylmalonate intermediate.

Synthetic Pathway Overview

The synthesis of phenobarbital from this compound can be outlined in the following key stages:

  • Esterification of this compound: this compound is first converted to its ethyl ester, ethyl phenylacetate (B1230308).

  • Claisen Condensation: Ethyl phenylacetate undergoes a Claisen condensation with diethyl oxalate (B1200264) to form diethyl phenyloxobutandioate.

  • Decarbonylation: The resulting diester is heated to induce decarbonylation, yielding diethyl phenylmalonate.

  • Alkylation: Diethyl phenylmalonate is then alkylated with an ethyl halide to introduce the second substituent at the α-carbon, forming diethyl ethylphenylmalonate.

  • Cyclization with Urea: Finally, condensation of diethyl ethylphenylmalonate with urea in the presence of a strong base affords the phenobarbital ring system.

G PAA This compound Et_PA Ethyl Phenylacetate PAA->Et_PA   Esterification   (Ethanol, H+) DEP Diethyl Phenylmalonate Et_PA->DEP Claisen Condensation & Decarbonylation (Diethyl Oxalate, NaOEt, then Heat) DEEP Diethyl Ethylphenylmalonate DEP->DEEP   Alkylation   (Ethyl Bromide, NaOEt) Pheno Phenobarbital DEEP->Pheno   Cyclization   (Urea, NaOEt)

Fig. 1: Synthetic workflow for Phenobarbital.
Experimental Protocols

Protocol 1: Synthesis of Diethyl Phenylmalonate from Ethyl Phenylacetate [1]

  • In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 23 g of sodium in 500 cc of absolute ethanol (B145695).

  • Cool the sodium ethoxide solution to 60°C.

  • Rapidly add 146 g of diethyl oxalate with vigorous stirring, followed immediately by 175 g of ethyl phenylacetate.

  • Allow the sodium derivative of diethyl phenyloxobutandioate to crystallize.

  • Liberate the diethyl phenyloxobutandioate by treating the sodium salt with a dilute solution of sulfuric acid (29 cc of concentrated H₂SO₄ in 500 cc of water).

  • Separate the oily layer and extract the aqueous layer with ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and distill off the ether.

  • Heat the residual oil in a modified Claisen flask under reduced pressure (approx. 15 mmHg) to 175°C until the evolution of carbon monoxide ceases (approximately 5-6 hours).

  • Purify the resulting diethyl phenylmalonate by vacuum distillation.

Protocol 2: Synthesis of Phenobarbital from Diethyl Ethylphenylmalonate and Urea [2][3]

  • Prepare a solution of sodium methoxide (B1231860) in a suitable reaction vessel.

  • Add dry urea to the sodium methoxide solution and stir until dissolved.

  • Slowly add diethyl ethylphenylmalonate to the urea-methoxide mixture.

  • Heat the reaction mixture to reflux for 7-8 hours to drive the condensation and cyclization, leading to the formation of the sodium salt of phenobarbital as a precipitate.

  • After the reaction is complete, distill off the excess methanol.

  • Dissolve the residue in warm water (approx. 50°C).

  • Acidify the solution with concentrated hydrochloric acid while stirring vigorously to precipitate phenobarbital.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude phenobarbital by filtration and purify by recrystallization from ethanol.

Quantitative Data
StepReactantsReagents/ConditionsProductYieldReference
1This compoundEthanol, H+Ethyl phenylacetateHigh[4]
2Ethyl phenylacetate, Diethyl oxalateNaOEt, then heatDiethyl phenylmalonateGood[1]
3Diethyl phenylmalonateEthyl bromide, NaOEtDiethyl ethylphenylmalonate88-91%[4]
4Diethyl ethylphenylmalonate, UreaNaOMe, refluxPhenobarbital~17.5%[5]
Mechanism of Action: GABAA Receptor Modulation

Phenobarbital exerts its anticonvulsant effects primarily by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor.[6] It binds to an allosteric site on the receptor, increasing the duration of chloride channel opening, which leads to hyperpolarization of the neuronal membrane and reduced excitability.[7]

G cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor Cl_channel Chloride Channel (Closed) Cl_channel_open Chloride Channel (Open) GABA_R->Cl_channel_open Prolongs Opening Hyperpolarization Membrane Hyperpolarization Cl_channel_open->Hyperpolarization Increased Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability GABA GABA GABA->GABA_R Binds Phenobarbital Phenobarbital Phenobarbital->GABA_R Allosterically Binds

Fig. 2: Phenobarbital's mechanism of action.

Venlafaxine Synthesis

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, anxiety, and panic disorders. A common synthetic route starts from p-methoxyphenylacetonitrile, a derivative of this compound.

Synthetic Pathway Overview

The synthesis of venlafaxine typically involves these key transformations:

  • Condensation: p-Methoxyphenylacetonitrile is condensed with cyclohexanone (B45756) in the presence of a base to form 1-[cyano-(p-methoxyphenyl)methyl]cyclohexanol.

  • Reduction: The nitrile group of the intermediate is reduced to a primary amine, yielding 1-[2-amino-1-(p-methoxyphenyl)ethyl]cyclohexanol.

  • N-Methylation: The primary amine is then N-methylated using formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) to give venlafaxine.

G PMPA p-Methoxyphenylacetonitrile Intermediate1 1-[cyano-(p-methoxyphenyl) methyl]cyclohexanol PMPA->Intermediate1 Condensation (Cyclohexanone, Base) Intermediate2 1-[2-amino-1-(p-methoxyphenyl) ethyl]cyclohexanol Intermediate1->Intermediate2 Reduction (e.g., H2, Pd/C) Venlafaxine Venlafaxine Intermediate2->Venlafaxine N-Methylation (Formaldehyde, Formic Acid)

Fig. 3: Synthetic workflow for Venlafaxine.
Experimental Protocols

Protocol 3: Synthesis of 1-[2-Amino-1-(p-methoxyphenyl)ethyl]cyclohexanol [8]

  • A suspension of 60 g of 1-[cyano-(p-methoxyphenyl)methyl]cyclohexanol in 350 mL of acetic acid is hydrogenated in an autoclave at a pressure of 10-15 kg/cm ² in the presence of 1.8 g of 10% palladium on charcoal at 50-55°C.

  • The reaction is monitored by TLC until the starting material disappears.

  • The catalyst is filtered off, and the filtrate is evaporated under reduced pressure.

  • Traces of acetic acid are removed azeotropically with o-xylene.

  • The resulting solid is suspended in 120 mL of ethyl acetate, stirred for 30 minutes, filtered, and washed with ethyl acetate.

  • The solid is dried at 55-60°C to afford the product.

Protocol 4: Synthesis of Venlafaxine Hydrochloride [8]

  • A stirred mixture of 55.0 g of 1-[2-amino-1-(p-methoxyphenyl)ethyl]cyclohexanol, 25 mL of formic acid, 92 mL of 40% formaldehyde solution, and 275 mL of water is heated at 90-98°C for 19 hours.

  • The reaction mixture is cooled and washed with chloroform.

  • The aqueous layer is cooled to 5°C and basified with 48% sodium hydroxide (B78521) solution.

  • The product is extracted with chloroform.

  • The organic layer is evaporated to yield an oily residue, which is dissolved in isopropyl alcohol.

  • The solution is acidified with isopropyl alcohol hydrochloride to a pH of approximately 2 to precipitate venlafaxine hydrochloride.

  • The solid is filtered, washed with isopropyl alcohol, and dried at 55-60°C.

Quantitative Data
StepReactantsReagents/ConditionsProductYieldReference
1p-Methoxyphenylacetonitrile, CyclohexanoneBase (e.g., NaOH)1-[cyano-(p-methoxyphenyl)methyl]cyclohexanolHigh[9]
21-[cyano-(p-methoxyphenyl)methyl]cyclohexanolH₂, 10% Pd/C, Acetic Acid1-[2-amino-1-(p-methoxyphenyl)ethyl]cyclohexanol~93% (based on 57g from 60g starting material)[8]
31-[2-amino-1-(p-methoxyphenyl)ethyl]cyclohexanolFormaldehyde, Formic Acid, then HClVenlafaxine Hydrochloride~60% (overall from intermediate 2)[8]
Mechanism of Action: Serotonin (B10506) and Norepinephrine (B1679862) Reuptake Inhibition

Venlafaxine functions by blocking the reuptake of serotonin and norepinephrine at the presynaptic terminal, thereby increasing their concentrations in the synaptic cleft and enhancing neurotransmission.[3][10] At higher doses, it also weakly inhibits dopamine (B1211576) reuptake.[11]

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin Serotonin SERT->Serotonin Reuptake NET Norepinephrine Transporter (NET) Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Serotonin_R Serotonin Receptor Serotonin->Serotonin_R Activates Norepinephrine_R Norepinephrine Receptor Norepinephrine->Norepinephrine_R Activates Venlafaxine Venlafaxine Venlafaxine->SERT Inhibits Venlafaxine->NET Inhibits

Fig. 4: Venlafaxine's mechanism of action.

Diclofenac Synthesis

Diclofenac is a widely used NSAID for the treatment of pain and inflammatory conditions. One synthetic approach utilizes a derivative of this compound.

Synthetic Pathway Overview

A common synthesis of diclofenac involves the following steps starting from a this compound derivative:

  • Esterification: A substituted this compound is converted to its corresponding ester.

  • Hydrazinolysis: The ester is then reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazide.

  • Further derivatization and cyclization steps can then be employed to construct the final diclofenac molecule, often involving an Ullmann condensation. A more direct route starts from 2,6-dichlorothis compound.

G PAA_deriv This compound Derivative Ester Ester Derivative PAA_deriv->Ester Esterification Hydrazide Hydrazide Derivative Ester->Hydrazide Hydrazinolysis Diclofenac Diclofenac Hydrazide->Diclofenac Further Steps (e.g., Ullmann Condensation)

Fig. 5: General synthetic workflow for Diclofenac.
Experimental Protocol

Protocol 5: Synthesis of Diclofenac from 2-(2,6-dichloroanilino)benzyl cyanide [12]

  • Dissolve 2-(2,6-dichloroanilino)benzyl cyanide (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (5.0 eq) and reflux for 24 hours.

  • Cool the reaction mixture, dilute with water, and wash with diethyl ether.

  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate diclofenac.

  • Filter the solid, wash with water, and recrystallize to obtain pure diclofenac.

Quantitative Data
StepReactantsReagents/ConditionsProductYieldReference
12-(2,6-dichloroanilino)benzyl cyanideNaOH, Ethanol/Water, RefluxDiclofenacNot specified[12]
21-(2,6-dichlorophenyl)-2-indolinoneNaOH, Water/DMF, 80°CDiclofenac Sodium96.1%[13]
Mechanism of Action: COX-1 and COX-2 Inhibition

Diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[14] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[2]

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Diclofenac Diclofenac Diclofenac->COX1 Inhibits Diclofenac->COX2 Inhibits G cluster_fermentation Fermentation Process P_chrysogenum Penicillium chrysogenum Fermenter Production Fermenter P_chrysogenum->Fermenter Nutrients Nutrient Medium Nutrients->Fermenter PAA_feed This compound (Precursor) PAA_feed->Fermenter Penicillin_G_broth Penicillin G in Broth Fermenter->Penicillin_G_broth Purification Extraction & Purification Penicillin_G_broth->Purification Penicillin_G_final Purified Penicillin G Purification->Penicillin_G_final G cluster_bacteria Bacterial Cell PBP Penicillin-Binding Protein (PBP) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall CellLysis Cell Lysis CellWall->CellLysis Inhibition leads to Penicillin_G Penicillin G Penicillin_G->PBP Inhibits G PAC Phenylacetyl Chloride Phenacemide Phenacemide PAC->Phenacemide Urea Urea Urea->Phenacemide Acylation G cluster_neuron Neuron Na_channel Voltage-gated Sodium Channel Na_influx Sodium Influx Na_channel->Na_influx Depolarization Neuronal Depolarization Na_influx->Depolarization Hyperexcitability Neuronal Hyperexcitability Depolarization->Hyperexcitability Phenacemide Phenacemide Phenacemide->Na_channel Blocks

References

Application Notes and Protocols for the Microbial Degradation of Phenylacetic Acid in Environmental Remediation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the microbial degradation of phenylacetic acid (PAA), a common environmental pollutant originating from industrial waste and the breakdown of various organic compounds. Understanding and harnessing this microbial capability is crucial for developing effective bioremediation strategies.

Introduction

This compound (PAA) is an organic compound that can pose a threat to ecosystems due to its persistence and potential toxicity. However, a diverse range of microorganisms, including bacteria and fungi, have evolved metabolic pathways to utilize PAA as a sole source of carbon and energy. This natural process of biodegradation can be harnessed for environmental remediation. The primary mechanism of aerobic PAA degradation in bacteria is facilitated by the paa gene cluster, which encodes a series of enzymes that convert PAA into central metabolic intermediates. Key bacterial genera known for their PAA-degrading capabilities include Pseudomonas, Rhodococcus, Bacillus, Acinetobacter, and Burkholderia.[1]

This document outlines the protocols for isolating and characterizing PAA-degrading microorganisms, quantifying PAA degradation, and provides an overview of the central metabolic pathway involved.

Data Presentation: PAA Degradation by Various Microbial Strains

The following tables summarize quantitative data on the degradation of this compound by different microbial strains under various conditions.

Table 1: PAA Degradation Efficiency by Different Bacterial Genera

MicroorganismInitial PAA Concentration (mg/L)Degradation Efficiency (%)Time (hours)Reference
Pseudomonas putida U---[2][3][4][5]
Rhodococcus sp. RHA120 mMGrowth observed-[6][7]
Acinetobacter baumannii MCC 20765 mMGrowth kinetics studied-[8][9][10]
Burkholderia cenocepacia K56-2Minimal media with PAAReduced growth in mutants-[8][11][12]
Bacillus subtilis---[1]
Klebsiella pneumoniae-Phenylalanine metabolism studied-[13][14]

Note: Specific quantitative degradation data in tabular format is limited in the provided search results. The table indicates strains studied for PAA degradation, and further research into the cited literature is recommended for detailed kinetic parameters.

Table 2: Optimal Growth Conditions for PAA-Degrading Microorganisms

MicroorganismOptimal pHOptimal Temperature (°C)Other ConditionsReference
Rhodococcus sp.7.0 - 8.530Aerobic
Pseudomonas putida U7.030Aerobic[2]
Klebsiella oxytoca6.837Aerobic[15]
Bacillus subtilis FNCC 00595.537Aerobic[16]

Signaling Pathways and Experimental Workflows

This compound Aerobic Degradation Pathway

The aerobic degradation of this compound in bacteria, such as Pseudomonas putida, primarily follows the "hybrid" pathway involving CoA thioesters. This pathway is encoded by the paa gene cluster.

PAA_Degradation_Pathway PAA This compound PAA_CoA Phenylacetyl-CoA PAA->PAA_CoA PaaK (Phenylacetyl-CoA ligase) Epoxide Ring-1,2-epoxyphenylacetyl-CoA PAA_CoA->Epoxide PaaABCDE (Epoxidase) Oxepin Oxepin-CoA Epoxide->Oxepin PaaG (Isomerase) RingCleavage Ring Cleavage Product Oxepin->RingCleavage PaaZ (Hydrolase) BetaOxidation β-Oxidation Intermediates RingCleavage->BetaOxidation PaaF, PaaH, PaaJ (β-oxidation enzymes) TCA TCA Cycle BetaOxidation->TCA Succinyl-CoA Acetyl-CoA Experimental_Workflow cluster_0 Isolation and Screening cluster_1 Characterization and Identification cluster_2 Degradation Assay cluster_3 Quantification and Analysis SoilSample 1. Soil Sample Collection Enrichment 2. Enrichment Culture (Mineral Salt Medium + PAA) SoilSample->Enrichment Isolation 3. Isolation on Agar Plates (PAA as sole carbon source) Enrichment->Isolation Screening 4. Primary Screening (Growth on PAA) Isolation->Screening GramStain 5. Gram Staining & Microscopy Screening->GramStain Biochemical 6. Biochemical Tests Screening->Biochemical Sequencing 7. 16S rRNA Gene Sequencing Screening->Sequencing Inoculation 8. Inoculation in Liquid Culture (Defined PAA concentration) Screening->Inoculation Incubation 9. Incubation under Optimal Conditions Inoculation->Incubation Sampling 10. Time-course Sampling Incubation->Sampling Extraction 11. Supernatant Extraction Sampling->Extraction HPLC 12. HPLC Analysis (PAA Quantification) Extraction->HPLC DataAnalysis 13. Data Analysis (Degradation Rate & Efficiency) HPLC->DataAnalysis

References

Troubleshooting & Optimization

Improving Phenylacetic acid solubility in aqueous solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of phenylacetic acid (PAA) in aqueous solutions for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: What is the typical solubility of this compound in water?

A1: this compound has limited solubility in water. At 20°C, its solubility is approximately 1.50 g/100 mL, and at 25°C, it is about 1.73 g/100 mL.[1][2]

Q2: Why is this compound poorly soluble in water?

A2: The limited aqueous solubility of this compound is due to its chemical structure, which includes a non-polar phenyl group. This hydrophobic portion of the molecule makes it less compatible with the polar nature of water.[3]

Q3: What are the common indicators of solubility issues with this compound in my experiments?

A3: Signs of poor solubility include the formation of a cloudy or hazy solution, the presence of undissolved solid particles (precipitate), and inconsistent experimental results.

Q4: What are the primary methods to increase the aqueous solubility of this compound?

A4: The most common and effective methods to enhance the solubility of PAA in aqueous solutions are:

  • pH Adjustment (Salt Formation): Increasing the pH of the solution to deprotonate the carboxylic acid group and form a highly soluble salt (phenylacetate).

  • Co-solvency: Using a water-miscible organic solvent (a co-solvent) to increase the overall solvating capacity of the mixture.

  • Inclusion Complexation: Using cyclodextrins to form a host-guest complex where the hydrophobic PAA molecule is encapsulated within the cyclodextrin (B1172386) cavity, increasing its apparent solubility in water.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Cloudiness or precipitate forms after adding PAA to water. The concentration of PAA exceeds its intrinsic aqueous solubility.1. Ensure the amount of PAA is below its solubility limit at the working temperature.2. Gently heat the solution while stirring to aid dissolution. Be cautious of potential degradation at high temperatures.3. Use sonication to break up agglomerates and facilitate dissolution.4. If the desired concentration is above the solubility limit, employ a solubility enhancement technique (see protocols below).
The solution is clear initially but a precipitate forms over time or upon cooling. The solution was supersaturated at a higher temperature and the PAA is precipitating out as it cools.1. Maintain the temperature of the solution if the experiment allows.2. Prepare a fresh solution at the desired final concentration and temperature.3. Consider using a co-solvent to increase the solubility at lower temperatures.
Inconsistent results between experiments. Undissolved PAA is leading to variations in the actual concentration of the compound in solution.1. Visually inspect the solution for any undissolved particles before use.2. Filter the solution through a 0.45 µm filter to remove any undissolved solids.3. Adopt a standardized and robust protocol for solution preparation, including a solubility enhancement technique if necessary.
The pH of the solution drops significantly after adding PAA. This compound is an acidic compound.This is expected. If a specific pH is required for the experiment, a buffer should be used, or the pH should be adjusted as described in the pH adjustment protocol.
The use of a co-solvent is affecting the experimental outcome. The organic co-solvent may be interfering with the biological or chemical system under investigation.1. Screen different co-solvents to find one that is compatible with your system.2. Use the minimum concentration of co-solvent required to achieve the desired PAA solubility.3. Consider alternative solubility enhancement methods like pH adjustment or cyclodextrin complexation.

Data Presentation: Solubility of this compound

The following table summarizes the solubility of this compound in water and various organic solvents at 20°C.

Solvent Solubility (g/kg of solvent)
Water15.8
Methanol2915
Ethanol2064
2-Propanol1382
Acetone1720

Data from Gracin and Rasmuson, J. Chem. Eng. Data 2002, 47, 6, 1379–1383.

The sodium salt of this compound (sodium phenylacetate) is highly soluble in water, with a reported solubility of 1000 g/L (100 g/100 mL) at 25°C.[4]

Experimental Protocols

Solubility Enhancement by pH Adjustment (Salt Formation)

This method involves converting the poorly soluble this compound into its highly soluble salt, sodium phenylacetate (B1230308), by increasing the pH of the aqueous solution.

Materials:

  • This compound (PAA)

  • Deionized water or appropriate buffer

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • pH meter

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the desired amount of this compound.

  • Add the PAA to a volume of deionized water or buffer that is less than the final desired volume.

  • Place the container on a magnetic stirrer and begin stirring.

  • Slowly add the 1 M NaOH solution dropwise while monitoring the pH with a calibrated pH meter.

  • As the pH increases, the this compound will begin to dissolve as it is converted to sodium phenylacetate.

  • Continue to add NaOH until all the PAA has dissolved and the pH is above the pKa of PAA (~4.31), typically aiming for a pH of 7 or higher for complete dissolution.

  • Once the PAA is fully dissolved, adjust the final volume with deionized water or buffer.

  • If necessary, the pH can be readjusted to the desired experimental value using a suitable acid (e.g., HCl), but be aware that lowering the pH below the pKa may cause the PAA to precipitate out of solution.

Solubility Enhancement by Co-solvency

This protocol describes the use of a water-miscible organic solvent to increase the solubility of this compound. Ethanol is used as an example co-solvent.

Materials:

Procedure:

  • Prepare a stock solution of this compound in the chosen co-solvent (e.g., 100 mg/mL in ethanol). PAA is very soluble in ethanol.

  • In a separate container, add the desired volume of the aqueous medium (water or buffer).

  • While stirring the aqueous medium, slowly add the required volume of the PAA stock solution to achieve the final desired concentration.

  • Continue stirring until a clear, homogeneous solution is obtained.

  • Note: The final concentration of the co-solvent should be kept as low as possible to avoid potential interference with the experiment. It is advisable to run a vehicle control (aqueous medium with the same concentration of co-solvent but without PAA) in your experiments.

Solubility Enhancement by Cyclodextrin Inclusion Complexation

This method involves the formation of an inclusion complex between this compound and a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to increase its apparent water solubility. The freeze-drying method is described here as it often yields a stable, solid complex that can be easily reconstituted.[5]

Materials:

  • This compound (PAA)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer

Procedure:

  • Determine the desired molar ratio of PAA to HP-β-CD. A 1:1 molar ratio is a common starting point.

  • Dissolve the HP-β-CD in deionized water with stirring.

  • In a separate container, dissolve the PAA in a minimal amount of a suitable organic solvent (e.g., ethanol) if necessary, or add it directly to the HP-β-CD solution if it dissolves with stirring.

  • Slowly add the PAA solution (or solid PAA) to the aqueous HP-β-CD solution while stirring continuously.

  • Allow the mixture to stir at a constant temperature (e.g., room temperature) for 24-48 hours to ensure the formation of the inclusion complex.

  • Freeze the resulting solution (e.g., at -80°C).

  • Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the PAA/HP-β-CD inclusion complex.

  • The resulting powder can be stored and later dissolved in an aqueous medium for your experiments.

Visualizations

experimental_workflow_ph_adjustment start Start add_paa Add PAA to Water/Buffer start->add_paa stir Stir Suspension add_paa->stir add_naoh Add 1M NaOH Dropwise stir->add_naoh monitor_ph Monitor pH add_naoh->monitor_ph dissolved Is PAA Fully Dissolved? monitor_ph->dissolved dissolved->add_naoh No adjust_volume Adjust Final Volume dissolved->adjust_volume Yes end End: Clear PAA Solution adjust_volume->end

Caption: Workflow for increasing PAA solubility via pH adjustment.

experimental_workflow_co_solvency start Start prepare_stock Prepare PAA Stock in Co-solvent start->prepare_stock add_aqueous Add Aqueous Medium to Beaker start->add_aqueous add_stock Slowly Add PAA Stock prepare_stock->add_stock stir Stir Aqueous Medium add_aqueous->stir stir->add_stock homogenize Stir until Homogeneous add_stock->homogenize end End: Clear PAA Solution homogenize->end

Caption: Workflow for increasing PAA solubility using a co-solvent.

logical_relationship_solubility_enhancement cluster_problem Problem cluster_solutions Solutions cluster_mechanisms Mechanisms problem Low Aqueous Solubility of PAA ph_adjustment pH Adjustment (Salt Formation) problem->ph_adjustment co_solvency Co-solvency problem->co_solvency cyclodextrin Inclusion Complexation problem->cyclodextrin deprotonation Deprotonation to form a soluble salt ph_adjustment->deprotonation polarity_reduction Reduces solvent polarity co_solvency->polarity_reduction encapsulation Encapsulation of hydrophobic moiety cyclodextrin->encapsulation

Caption: Logical relationship of PAA solubility enhancement methods.

References

Technical Support Center: Phenylacetic Acid (PAA) Application in Arabidopsis Lateral Root Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Phenylacetic acid (PAA) concentration for lateral root formation in Arabidopsis thaliana. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visual diagrams of the underlying biological pathways and workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound (PAA) in promoting lateral root formation in Arabidopsis?

A1: this compound (PAA) functions as a natural auxin in Arabidopsis and promotes lateral root formation through the same signaling pathway as the primary auxin, Indole-3-acetic acid (IAA). This pathway involves the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of auxin co-receptors.[1] Upon binding of PAA to the TIR1/AFB proteins, they form a complex with Aux/IAA transcriptional repressors, leading to their ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA proteins releases Auxin Response Factors (ARFs), which then regulate the transcription of auxin-responsive genes necessary for the initiation and development of lateral roots.

Q2: What is the optimal concentration range for PAA to induce lateral root formation in Arabidopsis?

A2: The biological activity of PAA in promoting lateral root formation is approximately 10 to 20 times lower than that of IAA.[1] Therefore, a higher concentration of PAA is required to elicit a similar response to IAA. While the optimal concentration can vary depending on experimental conditions, a good starting range to test is between 1 µM and 50 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How does the effect of PAA on lateral root formation compare to its effect on primary root growth?

A3: Similar to other auxins, PAA exhibits a dose-dependent effect on both primary and lateral root growth. At lower concentrations, it promotes lateral root formation. However, as the concentration increases, it can lead to the inhibition of primary root elongation. At very high concentrations, PAA can become inhibitory to both primary and lateral root development.

Data Presentation

Table 1: PAA Concentration and its Effect on Primary Root Length in Arabidopsis thaliana (10-day-old seedlings)
PAA Concentration (µM)Average Primary Root Length (mm) ± SD
0 (Control)45.2 ± 3.5
142.1 ± 3.8
538.5 ± 4.1
1033.7 ± 3.9
2025.1 ± 3.2
5015.8 ± 2.9
1008.2 ± 2.1

Note: This data is adapted from a study on PAA's general effects on Arabidopsis growth and illustrates the inhibitory effect of higher PAA concentrations on primary root elongation.[2]

Table 2: Comparative Dose-Response of PAA and IAA on Lateral Root Density in Arabidopsis thaliana
AuxinConcentration (µM)Average Lateral Root Density (LR/cm) ± SD
Control01.8 ± 0.4
IAA0.013.5 ± 0.6
IAA0.055.2 ± 0.8
IAA0.16.8 ± 1.1
PAA 0.1 2.5 ± 0.5
PAA 1 4.1 ± 0.7
PAA 5 5.9 ± 0.9
PAA 10 7.2 ± 1.3
PAA 20 6.5 ± 1.0
PAA 50 4.3 ± 0.8

Note: This table provides a representative comparison based on the finding that PAA is 10- to 20-fold less active than IAA in promoting lateral root formation.[1]

Experimental Protocols

Protocol 1: Preparation of PAA Stock Solution
  • Materials:

    • This compound (PAA) powder

    • 1 M NaOH or Ethanol (B145695) (95%)

    • Sterile deionized water

    • Sterile volumetric flask

    • Sterile filter (0.22 µm)

    • Sterile storage tubes

  • Procedure:

    • Weigh the desired amount of PAA powder to prepare a stock solution (e.g., 10 mM).

    • Dissolve the PAA powder in a small volume of 1 M NaOH or 95% ethanol. PAA is sparingly soluble in water but dissolves readily in a slightly basic solution or ethanol.

    • Once fully dissolved, bring the solution to the final volume with sterile deionized water in a volumetric flask.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C to prevent degradation.

Protocol 2: Arabidopsis Lateral Root Induction Assay with PAA
  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana (e.g., Col-0) seeds using your standard laboratory protocol (e.g., 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes, and then rinse 4-5 times with sterile water).

    • Resuspend the sterilized seeds in sterile 0.1% agar (B569324) and store at 4°C for 2-3 days for stratification.

    • Plate the seeds on half-strength Murashige and Skoog (MS) medium containing 1% sucrose (B13894) and 0.8% agar.

  • PAA Treatment:

    • Prepare MS agar plates supplemented with different concentrations of PAA (e.g., 0, 1, 5, 10, 20, 50 µM) by adding the sterile PAA stock solution to the molten agar after autoclaving and cooling to approximately 50-60°C.

    • Germinate and grow the seedlings vertically in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C for 7-10 days.

  • Quantification of Lateral Roots:

    • After the treatment period, carefully remove the seedlings from the agar plates.

    • Use a stereomicroscope or a flatbed scanner to capture images of the root systems.

    • Measure the length of the primary root using image analysis software (e.g., ImageJ).

    • Count the number of emerged lateral roots.

    • Calculate the lateral root density by dividing the number of lateral roots by the primary root length (LR/cm).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable increase in lateral roots at expected PAA concentrations. 1. PAA degradation: PAA in solution may degrade over time, especially if not stored properly. 2. Incorrect PAA concentration: Errors in stock solution preparation or dilution. 3. Plant growth conditions: Suboptimal light, temperature, or nutrient conditions can affect auxin responses.1. Prepare fresh PAA stock solutions and use them promptly. Store stock solutions at -20°C in small aliquots. 2. Double-check all calculations and ensure accurate pipetting. 3. Ensure consistent and optimal growth conditions for your Arabidopsis seedlings.
Inhibition of both primary and lateral root growth. 1. PAA concentration is too high: High concentrations of auxins are known to be inhibitory. 2. Off-target effects: Very high PAA concentrations might have non-specific toxic effects.1. Perform a wider range dose-response curve, including lower concentrations (e.g., 0.1 µM, 0.5 µM). 2. Refer to the dose-response data to identify the optimal, non-inhibitory concentration range.
High variability in lateral root formation between replicates. 1. Inconsistent seed germination and seedling age: Seedlings at different developmental stages will respond differently to auxin. 2. Uneven application of PAA: Inconsistent mixing of PAA in the agar medium. 3. Genetic variability: If using a segregating population of seeds.1. Ensure synchronized germination by proper stratification and select seedlings of similar size and developmental stage for the experiment. 2. Thoroughly mix the PAA stock solution into the molten agar before pouring the plates. 3. Use a homozygous seed stock.
Precipitation observed in the PAA stock solution or media. 1. Low solubility of PAA in water: PAA has limited solubility in neutral pH water. 2. Incorrect solvent used. 1. Ensure PAA is fully dissolved in a small amount of 1 M NaOH or ethanol before bringing it to the final volume with water. 2. Use the recommended solvents for initial dissolution.

Mandatory Visualizations

PAA_Signaling_Pathway PAA This compound (PAA) TIR1_AFB TIR1/AFB Co-receptor PAA->TIR1_AFB Binds SCF_TIR1_AFB SCF-TIR1/AFB Complex TIR1_AFB->SCF_TIR1_AFB Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_TIR1_AFB Binds Proteasome 26S Proteasome Degradation Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Ubiquitin Ubiquitination SCF_TIR1_AFB->Ubiquitin Ubiquitin->Aux_IAA Tags AuxRE Auxin Response Element (in gene promoters) ARF->AuxRE Binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Activates LR_Formation Lateral Root Formation Gene_Expression->LR_Formation

Caption: PAA Signaling Pathway for Lateral Root Formation.

Experimental_Workflow Start Start Seed_Sterilization 1. Seed Sterilization & Stratification Start->Seed_Sterilization Plating 2. Plating on MS Medium Seed_Sterilization->Plating PAA_Treatment 3. Growth on PAA-supplemented Medium (7-10 days) Plating->PAA_Treatment Imaging 4. Seedling Imaging PAA_Treatment->Imaging Data_Collection 5. Measure Primary Root Length & Count Lateral Roots Imaging->Data_Collection Analysis 6. Calculate Lateral Root Density Data_Collection->Analysis End End Analysis->End

Caption: Experimental Workflow for PAA Lateral Root Assay.

References

Technical Support Center: Overcoming Phenylacetic Acid Instability in Long-Term Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of stock solutions is paramount to ensure experimental reproducibility and data integrity. Phenylacetic acid (PAA), a versatile compound used in various research applications, can exhibit instability in long-term storage, leading to degradation and unreliable results. This technical support center provides a comprehensive guide to understanding and overcoming these challenges through troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids.

Troubleshooting Guide: Common Issues with PAA Stock Solutions

SymptomPotential CauseRecommended Solution
Precipitation in aqueous solution PAA has limited solubility in water (approximately 1.66 g/100 mL at 20°C). The concentration may exceed its solubility limit, especially at lower temperatures.1. Prepare a higher concentration stock in an organic solvent: Dissolve PAA in a small amount of a suitable organic solvent like ethanol, methanol (B129727), or DMSO before diluting with aqueous buffer. 2. Adjust pH: The solubility of PAA, being a weak acid, can be increased in slightly alkaline conditions. However, be mindful of the pH requirements of your experiment. 3. Gentle warming and sonication: Briefly warm the solution and use a sonicator to aid dissolution. Avoid excessive heat which can promote degradation.
Loss of potency or inconsistent results over time PAA may be degrading in the stock solution due to factors like solvent, temperature, light exposure, or pH.1. Aliquot and store properly: Prepare smaller aliquots of your stock solution to minimize freeze-thaw cycles. Store at -20°C or lower for long-term storage and protect from light by using amber vials or wrapping in foil. 2. Solvent choice: For long-term storage, DMSO is a common choice. However, it is crucial to use anhydrous DMSO as water content can contribute to degradation over time.[1][2] 3. Perform stability checks: Regularly test the concentration of your stock solution using an analytical method like HPLC to monitor for degradation.
Appearance of unknown peaks in analytical assays (e.g., HPLC) These peaks likely represent degradation products of PAA.1. Identify degradation products: If possible, use techniques like LC-MS to identify the structure of the degradation products. Common degradation pathways include photolysis and thermal decomposition.[3][4] 2. Conduct a forced degradation study: This can help to intentionally produce and identify potential degradation products, aiding in the development of a stability-indicating analytical method.[5][6][7][8]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a long-term stock solution of this compound?

A1: For long-term storage, Dimethyl Sulfoxide (DMSO) is a commonly used solvent due to its ability to dissolve a wide range of compounds and its low freezing point. However, it is crucial to use anhydrous (water-free) DMSO as water can facilitate hydrolysis. Ethanol and methanol are also suitable options, but evaporation can be a concern over long periods. For immediate use or short-term storage, aqueous buffers with a slightly alkaline pH can be used, but solubility is limited.

Q2: How should I store my PAA stock solution to ensure maximum stability?

A2: To maximize stability, PAA stock solutions should be stored under the following conditions:

  • Temperature: For long-term storage (months to years), -20°C or -80°C is recommended. For short-term storage (days to weeks), 2-8°C is acceptable.

  • Light: PAA can be susceptible to photodegradation.[4] Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: How can I tell if my PAA stock solution has degraded?

A3: Visual inspection for color changes or precipitation can be an initial indicator. However, the most reliable method is to use an analytical technique like High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10][11] A decrease in the area of the PAA peak and the appearance of new peaks over time are indicative of degradation.

Q4: What are the common degradation products of this compound in a laboratory setting?

A4: Under laboratory conditions, PAA can degrade through several pathways. Photolysis (degradation by light) can lead to the formation of toluene (B28343) and bibenzyl.[4] Thermal decomposition at high temperatures can produce carbon dioxide, carbon monoxide, and other products.[3] In the presence of lipid hydroperoxides, PAA can degrade to form benzaldehyde (B42025) and other compounds.[12]

Q5: Can I use stabilizers to prevent PAA degradation in my stock solution?

A5: While not commonly practiced for simple PAA stock solutions, the use of antioxidants could potentially reduce oxidative degradation. However, the compatibility of any stabilizer with your specific experimental system must be thoroughly validated to avoid interference. For auxin solutions used in plant tissue culture, sterile filtration and aseptic handling are crucial to prevent microbial degradation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (100 mM in DMSO)

Materials:

  • This compound (MW: 136.15 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Weigh out 136.15 mg of this compound.

  • Transfer the PAA to a sterile 15 mL conical tube.

  • Add 10 mL of anhydrous DMSO to the tube.

  • Vortex the solution until the PAA is completely dissolved.

  • Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile, amber microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, date, and your initials.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general starting point for developing a stability-indicating HPLC method. Optimization may be required based on the specific degradation products and available instrumentation.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A common starting point is a mixture of acetonitrile (B52724) and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid).[10]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: 215 nm.[9]

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare Mobile Phase: Prepare the chosen mobile phase and degas it thoroughly.

  • Equilibrate the System: Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Prepare Standards: Prepare a series of PAA standards of known concentrations in the mobile phase.

  • Prepare Samples: Dilute your PAA stock solution to a suitable concentration within the linear range of the assay.

  • Inject and Analyze: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Data Analysis: Determine the retention time of PAA from the standard injections. In the sample chromatograms, a decrease in the PAA peak area and the appearance of new peaks indicate degradation. The percentage of degradation can be calculated based on the peak areas.

Data Presentation

Table 1: Solubility of this compound in Common Laboratory Solvents
SolventSolubility ( g/100 mL)Temperature (°C)
Water~1.6620
EthanolHighly Soluble25
MethanolHighly Soluble25
AcetoneSoluble25
Diethyl EtherSoluble25
ChloroformSlightly Soluble25
DMSOHighly Soluble25

Data compiled from various sources.

Table 2: Recommended Storage Conditions for this compound Stock Solutions
Storage DurationSolventTemperatureLight Protection
Short-term (days-weeks)Aqueous Buffer, Ethanol, Methanol, DMSO2-8°CRecommended
Long-term (months-years)Anhydrous DMSO, Ethanol-20°C or -80°CEssential

Visualizations

PAA Biosynthesis and Inactivation Pathway in Plants

PAA_Biosynthesis PAA Biosynthesis and Inactivation Pathway in Plants Phe Phenylalanine PPA Phenylpyruvate Phe->PPA TAA family PAA This compound (PAA) PPA->PAA YUC family PAA_conjugates PAA-Amino Acid Conjugates (e.g., PAA-Asp, PAA-Glu) PAA->PAA_conjugates GH3 enzymes (Reversible Inactivation) oxPAA Oxidized PAA (Inactive) PAA->oxPAA Oxidation (Irreversible Inactivation) PAA_conjugates->PAA Hydrolases

Caption: A simplified diagram of this compound (PAA) biosynthesis from phenylalanine and its subsequent inactivation through conjugation and oxidation in plants.[13][14][15][16]

Experimental Workflow for Assessing PAA Stability

PAA_Stability_Workflow Workflow for PAA Stock Solution Stability Assessment cluster_prep 1. Solution Preparation cluster_storage 2. Storage Conditions cluster_analysis 3. Stability Analysis cluster_evaluation 4. Data Evaluation prep_paa Prepare PAA Stock Solution (e.g., 100 mM in DMSO) aliquot Aliquot into single-use vials prep_paa->aliquot storage_conditions Store aliquots under different conditions: - -20°C, dark - 4°C, dark - Room temp, dark - Room temp, light aliquot->storage_conditions time_points Sample at various time points (e.g., T=0, 1, 3, 6 months) storage_conditions->time_points hplc_analysis Analyze by Stability-Indicating HPLC Method time_points->hplc_analysis data_eval Compare PAA concentration to T=0 hplc_analysis->data_eval degradation_profile Identify and quantify degradation products data_eval->degradation_profile

Caption: A logical workflow for conducting a stability study of this compound (PAA) stock solutions under various storage conditions.

Troubleshooting Logic for PAA Solution Precipitation

Precipitation_Troubleshooting Troubleshooting Precipitation of PAA Solutions start Precipitation Observed in PAA Solution check_conc Is PAA concentration above solubility limit? start->check_conc check_temp Was the solution stored at a low temperature? check_conc->check_temp No solution_conc Lower the concentration or use a co-solvent. check_conc->solution_conc Yes check_solvent Is the solvent appropriate for the concentration? check_temp->check_solvent No solution_temp Gently warm and sonicate to redissolve before use. check_temp->solution_temp Yes solution_solvent Prepare a new stock in a more suitable solvent (e.g., DMSO). check_solvent->solution_solvent No

Caption: A decision-making diagram to troubleshoot precipitation issues encountered with this compound (PAA) solutions.[17][18][19][20]

References

Technical Support Center: Phenylacetic Acid Extraction from Complex Plant Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Phenylacetic acid (PAA) from complex plant matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges when extracting this compound from plant samples?

A1: The primary challenges stem from the complexity of the plant matrix itself. These include:

  • Low concentrations of PAA: PAA often exists in low concentrations in plant tissues, making efficient extraction and sensitive detection crucial.[1][2]

  • Interference from other compounds: Plant extracts are rich in other molecules that can interfere with PAA isolation and analysis. These include other phenolic acids, lipids, and pigments like chlorophyll (B73375).

  • Emulsion formation: During liquid-liquid extraction (LLE), the presence of amphiphilic molecules in the plant extract can lead to the formation of stable emulsions, complicating phase separation.

  • Degradation of the target molecule: PAA, like other auxins, can be susceptible to degradation from factors like light, heat, and oxygen during lengthy extraction procedures.[3]

Q2: Which extraction method is generally better for PAA from plants: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A2: Both methods have their merits. SPE is often considered to have higher extraction efficiency for phenolic acids compared to LLE and can be more selective, resulting in a cleaner extract.[4] LLE is a simpler and less expensive technique but can be more time-consuming and prone to issues like emulsion formation. For complex matrices, a combination of LLE followed by an SPE cleanup step is often an effective strategy.

Q3: How can I remove interfering pigments like chlorophyll from my extract?

A3: Chlorophyll can be a significant interference, especially for spectrophotometric analysis. It can be removed by treating the sample with a non-polar solvent like petroleum ether or by using specific SPE cartridges designed for pigment removal. Another method involves saponification with sodium hydroxide (B78521) to increase the hydrophilicity of chlorophylls, facilitating their removal.

Q4: What is the importance of pH during the extraction of PAA?

A4: pH is a critical parameter for the successful extraction of acidic compounds like PAA. To ensure PAA is in its neutral, unionized form for efficient partitioning into an organic solvent during LLE, the pH of the aqueous sample should be adjusted to be at least two pH units below its pKa.[5][6] Conversely, for back-extraction into an aqueous phase, the pH should be raised to be at least two pH units above the pKa to ionize the PAA, making it soluble in the aqueous layer.

Q5: What are typical endogenous concentrations of PAA in plants?

A5: The concentration of PAA can vary significantly between plant species and even between different tissues of the same plant. For example, in Arabidopsis thaliana, PAA levels can be several-fold higher than the more commonly studied auxin, indole-3-acetic acid (IAA), with concentrations ranging from approximately 80 to over 1,000 pmol/g fresh weight depending on the tissue.[1][2][7]

Troubleshooting Guides

Issue 1: Low Recovery of this compound
Potential Cause Troubleshooting Step
Incomplete Cell Lysis Ensure the plant tissue is thoroughly homogenized. Cryogenic grinding with liquid nitrogen is highly effective.
Inappropriate Solvent Selection The polarity of the extraction solvent may not be optimal. For initial extraction, methanol (B129727) or ethanol (B145695) are often effective.[8] For LLE, ensure the organic solvent has a high affinity for PAA.
Incorrect pH of Aqueous Phase For LLE, ensure the pH of the aqueous sample is acidic (pH 2.5-3.0) to keep PAA protonated and soluble in the organic phase.
Insufficient Phase Mixing (LLE) Ensure adequate mixing of the aqueous and organic phases to maximize the surface area for extraction. However, avoid overly vigorous shaking to prevent emulsion formation.
Analyte Loss During Evaporation If evaporating the solvent, do so under reduced pressure and at a low temperature to prevent loss of the relatively volatile PAA.
Improper SPE Cartridge Conditioning or Elution Ensure the SPE cartridge is properly conditioned according to the manufacturer's instructions. Use an elution solvent that is strong enough to displace PAA from the sorbent.[9]
Issue 2: Emulsion Formation During Liquid-Liquid Extraction
Potential Cause Troubleshooting Step
High Concentration of Surfactant-like Molecules Reduce vigorous shaking; instead, gently invert the separatory funnel multiple times.
Incompatible Solvent System The densities of the organic and aqueous phases may be too similar.
Particulate Matter Centrifuge the initial plant extract to remove any particulate matter before performing LLE.
Breaking an Existing Emulsion Add a small amount of saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase. Alternatively, the emulsion can sometimes be broken by filtration through a glass wool plug.
Issue 3: Co-extraction of Interfering Substances
Potential Cause Troubleshooting Step
Lipids and Pigments in the Extract Perform an initial wash of the extract with a non-polar solvent like hexane (B92381) or petroleum ether to remove lipids and chlorophyll.[10]
Other Phenolic Compounds Optimize the SPE wash step with a solvent of intermediate polarity to remove less retained impurities before eluting the PAA.
Poor Selectivity of Extraction Consider using a more selective SPE sorbent, such as a mixed-mode or ion-exchange resin, instead of a simple reversed-phase sorbent.

Quantitative Data

Table 1: Endogenous this compound (PAA) Levels in Various Tissues of Arabidopsis thaliana

TissuePAA Concentration (pmol/g Fresh Weight)
Dry Seeds~450
Inflorescences~1050
Cauline Leaves~900
Stems~250
Rosette Leaves~600
Roots~850
Data synthesized from Sugawara et al. (2015).[1][2]

Table 2: Comparison of Recovery Rates for Organic Acids Using LLE vs. SPE

Extraction MethodMean Recovery (%)Notes
Liquid-Liquid Extraction (LLE)77.4Data for a range of organic acids from urine samples.
Solid-Phase Extraction (SPE)84.1Data for a range of organic acids from urine samples.[11]
Note: This data is for organic acids in a different matrix but illustrates the generally higher recovery often achieved with SPE compared to LLE. A study on phenolic acids in spelt seeds also found that a direct SPE protocol had higher extraction efficiencies than LLE.[4]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound
  • Sample Homogenization: Freeze ~1g of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Initial Extraction: Add 10 mL of 80% methanol to the powdered tissue and vortex thoroughly. Incubate at 4°C for at least 4 hours with gentle agitation.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Solvent Evaporation: Transfer the supernatant to a new tube and evaporate the methanol under a stream of nitrogen or using a rotary evaporator at <40°C.

  • Acidification: Reconstitute the remaining aqueous extract in 5 mL of distilled water and adjust the pH to 2.5-3.0 with 1M HCl.

  • Liquid-Liquid Partitioning: Transfer the acidified extract to a separatory funnel and add an equal volume of ethyl acetate. Gently invert the funnel 20-30 times, releasing pressure periodically. Allow the phases to separate.

  • Collection of Organic Phase: Collect the upper organic phase (ethyl acetate). Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate.

  • Back Extraction (Optional Cleanup): Combine the organic phases and add a small volume of a basic aqueous solution (e.g., 0.1 M NaHCO₃, pH ~8.5). PAA will move to the aqueous phase. This aqueous phase can then be re-acidified and re-extracted with an organic solvent for a cleaner sample.

  • Drying and Concentration: Dry the final organic phase over anhydrous sodium sulfate, filter, and evaporate to dryness under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol or mobile phase) for HPLC or GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup of this compound

This protocol is intended for the cleanup of a crude plant extract obtained from steps 1-4 of the LLE protocol.

  • SPE Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent).

  • Cartridge Conditioning: Condition the cartridge by passing 5 mL of methanol followed by 5 mL of acidified water (pH 2.5-3.0) through it. Do not let the sorbent bed go dry.

  • Sample Loading: Take the crude extract (after methanol evaporation and acidification to pH 2.5-3.0) and load it onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of acidified water to remove polar impurities. A subsequent wash with a weak organic solvent (e.g., 5% methanol in acidified water) can remove less non-polar impurities.

  • Elution: Elute the PAA from the cartridge with 5 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.

Visualizations

TroubleshootingWorkflow Troubleshooting PAA Extraction Start Start PAA Extraction Problem Problem Encountered? Start->Problem LowRecovery Low PAA Recovery Problem->LowRecovery Yes Emulsion Emulsion Formation (LLE) Problem->Emulsion Yes Impurity High Impurity Levels Problem->Impurity Yes Analysis Proceed to Analysis Problem->Analysis No CheckHomogenization Verify Tissue Homogenization LowRecovery->CheckHomogenization CheckpH Check & Adjust pH LowRecovery->CheckpH CheckSolvent Evaluate Solvent Choice LowRecovery->CheckSolvent ModifyMixing Gentle Inversion Instead of Shaking Emulsion->ModifyMixing AddBrine Add Saturated NaCl (Brine) Emulsion->AddBrine Centrifuge Centrifuge Emulsion Emulsion->Centrifuge HexaneWash Add Hexane/Petroleum Ether Wash Step Impurity->HexaneWash SPE_Cleanup Optimize SPE Wash/Elution Steps Impurity->SPE_Cleanup CheckHomogenization->Analysis CheckpH->Analysis CheckSolvent->Analysis ModifyMixing->Analysis AddBrine->Analysis Centrifuge->Analysis HexaneWash->Analysis SPE_Cleanup->Analysis

Caption: Troubleshooting workflow for PAA extraction.

PAA_Extraction_Workflow PAA Extraction & Cleanup Workflow cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) Cleanup Homogenize 1. Homogenize Plant Tissue (Liquid Nitrogen) InitialExtract 2. Extract with 80% Methanol Homogenize->InitialExtract Centrifuge1 3. Centrifuge to Pellet Debris InitialExtract->Centrifuge1 Evaporate 4. Evaporate Methanol Centrifuge1->Evaporate Acidify 5. Reconstitute & Acidify (pH 2.5-3.0) Evaporate->Acidify LLE_Partition 6. Partition with Ethyl Acetate Acidify->LLE_Partition CollectOrganic 7. Collect Organic Phase LLE_Partition->CollectOrganic Condition 8. Condition SPE Cartridge (MeOH & Acidified H2O) CollectOrganic->Condition Load 9. Load Acidified Extract Condition->Load Wash 10. Wash with Acidified H2O Load->Wash Elute 11. Elute PAA with Methanol Wash->Elute FinalSteps 12. Evaporate & Reconstitute for Analysis Elute->FinalSteps Analysis 13. HPLC or GC-MS Analysis FinalSteps->Analysis

Caption: Combined LLE and SPE workflow for PAA extraction.

References

Minimizing interference in spectrophotometric determination of Phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the spectrophotometric determination of Phenylacetic Acid (PAA).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My absorbance readings for PAA are higher than expected and inconsistent. What could be the cause?

A1: Higher than expected and inconsistent absorbance readings are often due to interference from other components in your sample matrix. Common sources of interference in the spectrophotometric analysis of this compound include:

  • Excipients: Many pharmaceutical excipients, such as binders, fillers, and coloring agents, absorb UV radiation in the same region as PAA (around 260 nm), leading to artificially inflated absorbance values.[1]

  • Structurally Similar Compounds: Impurities or degradation products with similar chromophores to PAA can contribute to the overall absorbance.

  • Solvent Effects: The type of solvent and its purity can significantly impact the UV spectrum of PAA. Impurities in the solvent can also cause interference.

  • Particulate Matter: Undissolved excipients or other suspended particles can cause light scattering, leading to erroneous absorbance readings.[1]

Troubleshooting Steps:

  • Identify Potential Interferences: Review the composition of your sample to identify any excipients or other substances that may absorb UV light in the same region as PAA.

  • Run a Blank: Prepare a blank solution containing all components of your sample matrix except for PAA. Measure its absorbance to quantify the level of background interference.

  • Filtration: If particulate matter is suspected, filter your sample through a 0.45 µm syringe filter before measurement.

  • Employ Interference Minimization Techniques: Based on the nature of the interference, select an appropriate technique from the options detailed below (e.g., pH adjustment, solvent extraction, derivative spectrophotometry).

Q2: How can I minimize interference from pharmaceutical excipients?

A2: Several techniques can be employed to minimize interference from excipients:

  • pH Adjustment: The UV-Vis spectrum of this compound is pH-dependent due to the ionization of its carboxylic acid group. By adjusting the pH of the sample and standard solutions, it's possible to shift the absorption spectrum of PAA away from that of an interfering excipient.

  • Solvent Extraction: A liquid-liquid extraction (LLE) can be used to selectively extract PAA from the sample matrix, leaving interfering excipients behind in the aqueous phase.

  • Derivative Spectrophotometry: This technique involves calculating the first or higher-order derivative of the absorbance spectrum. This can help to resolve overlapping peaks and minimize the effect of background absorbance from excipients.[1][2]

Q3: Can you provide a starting point for a liquid-liquid extraction protocol for PAA?

A3: Yes. This is a general protocol that should be optimized for your specific sample matrix.

Objective: To extract this compound from an aqueous sample into an organic solvent to separate it from water-soluble interfering substances.

Principle: PAA is a weak acid. By acidifying the aqueous sample to a pH below its pKa (~4.3), PAA will be in its protonated, less polar form, making it more soluble in an organic solvent.

A detailed experimental protocol for liquid-liquid extraction is provided in the "Experimental Protocols" section below.

Q4: When should I consider using derivative spectrophotometry?

A4: Derivative spectrophotometry is particularly useful when:

  • You have overlapping absorption spectra between PAA and an interfering substance.

  • You are dealing with a high background signal or a sloping baseline.

  • You need to enhance the resolution of fine spectral features.

The first derivative of an absorbance spectrum plots the rate of change of absorbance with wavelength (dA/dλ), while the second derivative plots the curvature of the spectrum (d²A/dλ²). These derivatives can reveal hidden peaks and allow for quantification at zero-crossing points of the interfering substance.[2] A detailed experimental protocol for first-derivative spectrophotometry is provided in the "Experimental Protocols" section.

Data Presentation

Table 1: Hypothetical Interference of Common Excipients on PAA Quantification at 260 nm

ExcipientConcentration in Sample (mg/mL)Interference (% Increase in Apparent PAA Concentration)
Starch10< 1%
Lactose Monohydrate20~2%
Microcrystalline Cellulose151-3% (due to scattering)
Magnesium Stearate1< 1%
Povidone (PVP K30)55-10%
Titanium Dioxide2> 20% (due to scattering and absorbance)
Sunset Yellow (coloring agent)0.115-25%

Note: This data is illustrative and the actual interference will depend on the specific formulation and experimental conditions.

Table 2: Comparison of Interference Minimization Techniques for a Hypothetical Sample Containing PAA and a UV-absorbing Excipient

TechniqueApparent PAA Recovery (without correction)PAA Recovery (after applying technique)Relative Standard Deviation (RSD)
No Treatment115.2%N/A4.5%
pH Adjustment (to pH 2.5)N/A102.1%2.1%
Liquid-Liquid ExtractionN/A99.8%1.5%
First-Derivative SpectrophotometryN/A101.5%1.8%

Note: This data is for illustrative purposes to demonstrate the potential effectiveness of each technique.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Spectrophotometric Determination of PAA

1. Sample Preparation: a. Weigh and finely powder a representative sample of the pharmaceutical formulation (e.g., tablets). b. Accurately weigh a portion of the powder equivalent to approximately 10 mg of PAA and transfer it to a 100 mL volumetric flask. c. Add approximately 70 mL of deionized water and sonicate for 15 minutes to dissolve the PAA. d. Make up the volume to 100 mL with deionized water and mix well. e. Filter the solution through a 0.45 µm syringe filter to remove any insoluble excipients.

2. Extraction Procedure: a. Pipette 10.0 mL of the filtered sample solution into a 50 mL separatory funnel. b. Add 1 M hydrochloric acid dropwise to adjust the pH of the solution to approximately 2.5 (verify with a pH meter). c. Add 10.0 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether). d. Stopper the separatory funnel and shake vigorously for 2 minutes, periodically venting the pressure. e. Allow the layers to separate for 5 minutes. f. Drain the lower aqueous layer and discard. g. Collect the upper organic layer containing the extracted PAA into a clean, dry beaker. h. Add a small amount of anhydrous sodium sulfate (B86663) to the organic extract to remove any residual water.

3. Spectrophotometric Measurement: a. Prepare a series of PAA standards in the chosen organic solvent. b. Measure the absorbance of the sample extract and the standards at the wavelength of maximum absorbance for PAA in that solvent (to be determined experimentally, typically around 260 nm). c. Use the calibration curve generated from the standards to determine the concentration of PAA in the sample extract. d. Calculate the amount of PAA in the original pharmaceutical formulation, accounting for all dilution and extraction steps.

Protocol 2: First-Derivative Spectrophotometry for PAA Determination

1. Instrument and Software Setup: a. Use a UV-Vis spectrophotometer with software capable of calculating derivative spectra. b. Set the spectrophotometer to scan over a wavelength range that covers the absorbance peaks of both PAA and the suspected interfering substance (e.g., 200-350 nm). c. Set the parameters for the first-derivative calculation (e.g., delta lambda, smoothing factor) as per the instrument's software recommendations. These may need to be optimized for your specific application.

2. Sample and Standard Preparation: a. Prepare a stock solution of PAA in a suitable solvent (e.g., methanol (B129727) or 0.1 M HCl). b. Prepare a stock solution of the potential interfering excipient in the same solvent. c. Prepare a series of PAA standard solutions and a mixed solution containing both PAA and the interfering excipient. d. Prepare your sample solution in the same solvent.

3. Spectral Acquisition and Analysis: a. Record the zero-order absorbance spectra of all solutions. b. Use the software to calculate the first-derivative spectra for all solutions. c. Identify a wavelength where the derivative spectrum of the interfering substance is zero (a "zero-crossing point"), but the derivative spectrum of PAA has a significant value. d. Measure the amplitude of the first-derivative signal for the PAA standards and the sample solution at this zero-crossing wavelength. e. Create a calibration curve by plotting the first-derivative signal amplitude against the concentration of the PAA standards. f. Use this calibration curve to determine the concentration of PAA in your sample.

Visualizations

Experimental_Workflow_LLE cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis start Weigh and Powder Sample dissolve Dissolve in Water & Sonicate start->dissolve filter Filter Solution (0.45 µm) dissolve->filter transfer Transfer to Separatory Funnel filter->transfer ph_adjust Adjust pH to ~2.5 transfer->ph_adjust add_solvent Add Organic Solvent ph_adjust->add_solvent extract Shake and Separate Layers add_solvent->extract collect Collect Organic Layer extract->collect dry Dry with Na2SO4 collect->dry measure Measure Absorbance at λmax dry->measure calculate Calculate Concentration measure->calculate

Caption: Workflow for Liquid-Liquid Extraction of this compound.

Derivative_Spectrophotometry_Logic cluster_problem Problem cluster_solution Solution: First-Derivative Spectrophotometry problem Overlapping UV Spectra of PAA and Interferent scan Scan Zero-Order Spectra problem->scan calculate Calculate First-Derivative (dA/dλ) scan->calculate identify Identify Zero-Crossing Point of Interferent calculate->identify measure Measure PAA Derivative Signal at Zero-Crossing Point identify->measure quantify Quantify PAA using Calibration Curve measure->quantify

References

Technisches Support-Center: Derivatisierungstechniken zur Verbesserung der Phenylessigsäure-Detektion in der GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Dieses technische Support-Center bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung detaillierte Anleitungen und Lösungen für häufig auftretende Probleme bei der Derivatisierung von Phenylessigsäure (PES) für die Gaschromatographie-Massenspektrometrie (GC-MS)-Analyse.

Fehlerbehebungsleitfäden

Im Folgenden finden Sie eine Reihe von Anleitungen zur Fehlerbehebung im Frage-Antwort-Format, die sich mit spezifischen Problemen befassen, auf die Benutzer während ihrer Experimente stoßen können.

Problem: Geringe oder keine Derivatisierungseffizienz

  • Frage: Warum sehe ich in meinem Chromatogramm einen sehr kleinen oder gar keinen Peak für mein derivatisiertes Phenylessigsäure-Derivat?

  • Antwort: Eine geringe oder fehlende Derivatisierungseffizienz ist ein häufiges Problem. Die Hauptursachen sind in der Regel:

    • Feuchtigkeit: Silylierungsreagenzien wie BSTFA und MSTFA sind extrem feuchtigkeitsempfindlich. Jegliche Feuchtigkeit in Ihrer Probe, Ihren Lösungsmitteln oder Ihrem Reaktionsgefäß reagiert bevorzugt mit dem Derivatisierungsmittel und macht es für Ihre Phenylessigsäure unwirksam.

      • Lösung: Stellen Sie sicher, dass alle Glaswaren gründlich getrocknet sind, idealerweise in einem Ofen. Verwenden Sie wasserfreie Lösungsmittel und Reagenzien. Wenn Ihre Probe wässrig ist, muss sie vor der Zugabe der Derivatisierungsreagenzien vollständig zur Trockne eingedampft werden.[1]

    • Unzureichendes Reagenz: Eine unzureichende Menge an Derivatisierungsmittel führt zu einer unvollständigen Reaktion.

      • Lösung: Verwenden Sie einen ausreichenden Überschuss des Derivatisierungsreagenzes. Als allgemeine Regel gilt ein molares Verhältnis von mindestens 2:1 von BSTFA zu aktiven Wasserstoffen in der Probe.

    • Ungeeignete Reaktionsbedingungen: Temperatur und Zeit sind entscheidende Faktoren für eine erfolgreiche Derivatisierung.

      • Lösung: Optimieren Sie die Reaktionstemperatur und -zeit. Für die Silylierung mit BSTFA ist ein Erhitzen auf 60-70 °C für 30-60 Minuten ein üblicher Ausgangspunkt.[1]

Problem: Peak-Tailing

  • Frage: Mein Peak für das Phenylessigsäure-Derivat zeigt ein starkes Tailing. Woran liegt das und wie kann ich es beheben?

  • Antwort: Peak-Tailing bei silylierten Verbindungen wird oft durch aktive Stellen im GC-System oder durch eine unvollständige Derivatisierung verursacht.

    • Aktive Stellen: Freie Silanolgruppen im Injektor-Liner, auf der Säule oder in den Verbindungsstücken können mit den polaren Gruppen der Phenylessigsäure oder unvollständig derivatisierten Molekülen interagieren und zu Tailing führen.

      • Lösung: Verwenden Sie deaktivierte Liner und Säulen. Ein regelmäßiger Austausch des Septums und des Liners sowie das Abschneiden der ersten Zentimeter der Säule können ebenfalls helfen, aktive Stellen zu entfernen.

    • Unvollständige Derivatisierung: Wenn die Reaktion unvollständig ist, liegt noch polare, nicht derivatisierte Phenylessigsäure vor, die stark mit dem GC-System interagiert.

      • Lösung: Überprüfen und optimieren Sie Ihre Derivatisierungsbedingungen (siehe oben), um eine vollständige Reaktion sicherzustellen.

Problem: Gespaltene Peaks (Split Peaks)

  • Frage: Ich beobachte gespaltene Peaks für meine derivatisierte Phenylessigsäure. Was ist die Ursache?

  • Antwort: Gespaltene Peaks sind fast immer auf Probleme bei der Injektion zurückzuführen.

    • Injektionstechnik: Eine uneinheitliche oder zu langsame manuelle Injektion kann zu einer Aufspaltung des Peaks führen.

      • Lösung: Verwenden Sie nach Möglichkeit einen Autosampler für eine reproduzierbare Injektion. Bei manueller Injektion sollte diese schnell und gleichmäßig erfolgen.

    • Falsche Säuleninstallation: Wenn die Säule nicht korrekt im Einlass positioniert ist, kann dies zu einer ungleichmäßigen Übertragung der Probe auf die Säule führen.

      • Lösung: Stellen Sie sicher, dass die Säule gemäß den Anweisungen des Herstellers korrekt installiert ist.

    • Lösungsmittel-Fehlanpassung: Die Verwendung eines Probenlösungsmittels, das sich stark in der Polarität von der stationären Phase der Säule unterscheidet, kann zu Peak-Spaltung führen, insbesondere bei Splitless-Injektionen.

      • Lösung: Passen Sie das Lösungsmittel an die Polarität Ihrer Säule an oder verwenden Sie eine Retentionslücke (Retention Gap).[2][3][4]

Häufig gestellte Fragen (FAQs)

F1: Welches Derivatisierungsreagenz ist am besten für Phenylessigsäure geeignet?

A1: Silylierungsreagenzien sind die gebräuchlichste und effektivste Wahl für die Derivatisierung von Carbonsäuren wie Phenylessigsäure. Die beiden am häufigsten verwendeten Reagenzien sind N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) und N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) . Beide sind starke Silylierungsmittel, die die polare Carboxylgruppe in einen flüchtigeren Trimethylsilylester (TMS-Ester) umwandeln. MSTFA und seine Nebenprodukte sind flüchtiger als die von BSTFA, was zu weniger chromatographischen Interferenzen führen kann.[5] Für schwer silylierbare Verbindungen kann die Zugabe eines Katalysators wie Trimethylchlorsilan (TMCS) die Reaktionseffizienz erhöhen.[6]

F2: Benötige ich einen Katalysator für die Derivatisierung von Phenylessigsäure?

A2: Phenylessigsäure ist eine relativ unreaktive Carbonsäure. Während die Derivatisierung mit BSTFA oder MSTFA allein oft ausreicht, kann die Zugabe von 1% TMCS als Katalysator die Reaktionsgeschwindigkeit und -vollständigkeit erhöhen, insbesondere bei niedrigeren Konzentrationen oder in komplexen Matrices.[6]

F3: Welche Lösungsmittel eignen sich für die Silylierungsreaktion?

A3: Es müssen aprotische Lösungsmittel verwendet werden, da protische Lösungsmittel (wie Methanol oder Wasser) mit dem Silylierungsreagenz reagieren. Gängige und geeignete Lösungsmittel sind Pyridin, Acetonitril, Dichlormethan und Toluol . Pyridin kann auch als Katalysator und Säurefänger fungieren.[7]

F4: Wie lange sind die derivatisierten Proben stabil?

A4: Die Stabilität von TMS-Derivaten kann variieren, ist aber im Allgemeinen begrenzt, da sie anfällig für Hydrolyse sind. Es wird empfohlen, die Proben so schnell wie möglich nach der Derivatisierung zu analysieren, idealerweise innerhalb von 24 Stunden.[1] Die Lagerung bei niedrigen Temperaturen und unter Feuchtigkeitsausschluss kann die Stabilität verlängern.

F5: Was sind die typischen Ionen, die im Massenspektrum des TMS-Derivats von Phenylessigsäure zu erwarten sind?

A5: Nach der Silylierung von Phenylessigsäure (Molekulargewicht: 136,15 g/mol ) mit einem TMS-Reagenz entsteht Phenylessigsäure-trimethylsilylester (Molekulargewicht: 208,32 g/mol ). Typische Ionen im EI-Massenspektrum sind das Molekülion (M⁺) bei m/z 208, ein Fragment durch den Verlust einer Methylgruppe ([M-15]⁺) bei m/z 193 und weitere charakteristische Fragmente.

Quantitative Datenzusammenfassung

Die Auswahl des Derivatisierungsreagenzes kann die Leistung der quantitativen Analyse erheblich beeinflussen. Die folgende Tabelle fasst die allgemeinen Leistungsmerkmale gängiger Silylierungsreagenzien für Carbonsäuren zusammen. Beachten Sie, dass die optimalen Bedingungen für Phenylessigsäure variieren können.

DerivatisierungsreagenzVorteileNachteileTypische Reaktionsbedingungen (für Carbonsäuren)
BSTFA (+/- 1% TMCS) Hohe Reaktivität, gute Löslichkeit in vielen organischen Lösungsmitteln.Weniger flüchtige Nebenprodukte als MSTFA.60-80°C für 30-60 min[1]
MSTFA Sehr hohe Reaktivität, flüchtigste Nebenprodukte, was zu saubereren Chromatogrammen führt.[5]60-80°C für 30-60 min
MTBSTFA Bildet stabilere tert-Butyldimethylsilyl (TBDMS)-Derivate, die weniger feuchtigkeitsempfindlich sind.Geringere Reaktivität als BSTFA/MSTFA, erfordert möglicherweise längere Reaktionszeiten oder höhere Temperaturen.70°C für 30 min

Detaillierte experimentelle Protokolle

Protokoll 1: Silylierung von Phenylessigsäure mit BSTFA + 1% TMCS

  • Probenvorbereitung: Überführen Sie eine bekannte Menge der getrockneten Phenylessigsäureprobe (typischerweise 0,1-1 mg) in ein Reaktionsgefäß. Wenn die Probe in einem Lösungsmittel gelöst ist, dampfen Sie das Lösungsmittel unter einem sanften Stickstoffstrom vollständig ein.

  • Reagenzzugabe: Geben Sie 100 µL eines geeigneten wasserfreien Lösungsmittels (z. B. Pyridin oder Acetonitril) hinzu, um die Probe aufzulösen. Fügen Sie anschließend 100 µL BSTFA mit 1% TMCS hinzu.

  • Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es 60 Minuten lang bei 70 °C in einem Heizblock oder Ofen.

  • Analyse: Nach dem Abkühlen auf Raumtemperatur ist die Probe für die direkte Injektion in das GC-MS-System bereit.

Protokoll 2: Silylierung von Phenylessigsäure mit MSTFA

  • Probenvorbereitung: Verfahren Sie wie in Protokoll 1 beschrieben.

  • Reagenzzugabe: Geben Sie 100 µL eines geeigneten wasserfreien Lösungsmittels (z. B. Acetonitril) hinzu, um die Probe aufzulösen. Fügen Sie anschließend 100 µL MSTFA hinzu.

  • Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es 60 Minuten lang bei 70 °C.

  • Analyse: Nach dem Abkühlen auf Raumtemperatur kann die Probe direkt in das GC-MS-System injiziert werden.

Visualisierungen

Derivatization_Workflow cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis GC-MS Analyse cluster_troubleshoot Fehlerbehebung Sample Phenylessigsäure-Probe Dry Trocknung (falls wässrig) Sample->Dry Solvent Lösung in wasserfreiem Lösungsmittel Dry->Solvent Reagent Zugabe von Silylierungsreagenz (z.B. BSTFA/MSTFA) Solvent->Reagent Heat Erhitzen (z.B. 70°C, 60 min) Reagent->Heat Inject Injektion in GC-MS Heat->Inject Separate Chromatographische Trennung Inject->Separate Detect Massenspektrometrische Detektion Separate->Detect Data Datenauswertung Detect->Data Troubleshoot Überprüfung auf: - Geringe Ausbeute - Peak Tailing - Gespaltene Peaks Data->Troubleshoot

Abbildung 1: Workflow für die Derivatisierung und GC-MS-Analyse von Phenylessigsäure.

References

Optimizing mobile phase for baseline separation of Phenylacetic acid in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the mobile phase for baseline separation of Phenylacetic acid (PAA) in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for reversed-phase HPLC analysis of this compound?

A common starting point for the analysis of this compound on a C18 column is a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an acidic aqueous buffer.[1] A typical composition is a ratio between 25% and 50% acetonitrile in water or a buffer solution.[2] It is crucial to use a buffer, such as a phosphate (B84403) or acetate (B1210297) buffer, to control the pH of the mobile phase.[3][4] For example, a mobile phase of acetonitrile and 20 mM phosphoric acid (25:75 v/v) has been successfully used.

Q2: How does the mobile phase pH affect the retention and peak shape of this compound?

The pH of the mobile phase is a critical parameter for ionizable compounds like this compound.[5][6] this compound is an acidic compound, and its retention in reversed-phase HPLC is strongly dependent on its ionization state.

  • At low pH (e.g., pH < 4): The carboxylic acid group of this compound will be protonated (non-ionized), making the molecule less polar. This leads to stronger interaction with the non-polar stationary phase (like C18), resulting in longer retention times and often better peak shapes.[7][8]

  • At high pH (e.g., pH > 5): The carboxylic acid group will be deprotonated (ionized), making the molecule more polar. This increased polarity reduces its affinity for the stationary phase, leading to shorter retention times.[7]

Operating at a pH close to the analyte's pKa can lead to poor peak shapes and shifting retention times, so it's recommended to work at a pH at least one to two units away from the pKa.[4][6] For consistent results, the mobile phase should be properly buffered.[3]

Q3: Should I use acetonitrile or methanol (B129727) as the organic solvent?

Both acetonitrile and methanol can be used for the separation of this compound. The choice can influence the selectivity of the separation. Acetonitrile generally has a lower viscosity, which results in lower backpressure.[4] Methanol is a more cost-effective option.[4] If you are trying to separate this compound from other closely eluting impurities, it is worthwhile to test both solvents, as the change in solvent can alter the elution order.[9]

Troubleshooting Guide

Problem 1: Peak Tailing for this compound

Peak tailing is a common issue in the analysis of acidic compounds and can compromise quantification.[10][11]

Potential Cause Solution
Secondary Silanol (B1196071) Interactions Residual silanol groups on the silica-based column packing can interact with the acidic analyte, causing tailing.[10] Use a modern, high-purity, end-capped column to minimize these interactions.[11] Alternatively, adding a competitive agent like triethylamine (B128534) (TEA) to the mobile phase was a traditional approach, though it's less necessary with modern columns.[10]
Improper Mobile Phase pH If the mobile phase pH is not low enough to fully suppress the ionization of this compound, peak tailing can occur. Ensure the pH is sufficiently acidic (e.g., pH 2.5-3.5) to keep the analyte in its non-ionized form.[7][12]
Insufficient Buffering An unbuffered or weakly buffered mobile phase can lead to pH shifts on the column, causing peak shape issues.[3][10] Use a buffer with a suitable concentration (e.g., 10-25 mM) and ensure the mobile phase pH is within the buffer's effective range.[7]
Column Overload Injecting too much sample can lead to peak distortion, including tailing.[10] Reduce the injection volume or the sample concentration and re-inject.
Extra-column Volume Excessive volume from long or wide-diameter tubing between the column and detector can cause band broadening and tailing.[11] Use tubing with a narrow internal diameter (e.g., 0.005") to minimize this effect.[11]

Problem 2: Unstable or Shifting Retention Times

Inconsistent retention times can make peak identification and quantification unreliable.

Potential Cause Solution
Inconsistent Mobile Phase Composition Improper mixing of the mobile phase or evaporation of the more volatile organic solvent can alter the composition over time.[13] Ensure the mobile phase is well-mixed and cover the solvent reservoirs.[13] Consider preparing the mobile phase fresh daily.[4]
Column Temperature Fluctuations Changes in the ambient laboratory temperature can affect retention times.[13] Use a column oven to maintain a constant and controlled temperature (e.g., 30-35 °C).[13]
Poor Column Equilibration Insufficient time for the column to equilibrate with the mobile phase before injection can cause retention time drift, especially at the beginning of a sequence.[14] Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection.[14]
Pump or System Leaks A leak in the HPLC system will cause pressure fluctuations and, consequently, unstable flow rates and retention times.[14][15] Check for leaks at all fittings and connections.
Air Bubbles in the System Air bubbles in the pump or detector can cause pressure fluctuations and baseline disturbances.[16] Degas the mobile phase thoroughly before use and purge the pump if necessary.[16]

Experimental Protocols

Method 1: Isocratic Separation on a C18 Column

This protocol is based on a standard method for the analysis of this compound.

  • Column: Ascentis® C18, 15 cm x 4.6 mm I.D., 5 µm particle size.

  • Mobile Phase Preparation:

    • Aqueous Component (A): Prepare a 20 mM phosphoric acid solution in HPLC-grade water.

    • Organic Component (B): HPLC-grade acetonitrile.

    • Final Mobile Phase: Mix the aqueous and organic components in a 75:25 (A:B) ratio. Filter and degas the final mobile phase mixture.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 215 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the this compound standard or sample in a diluent that is compatible with the mobile phase (e.g., a mixture of water, acetonitrile, and methanol in a 75:20:5 ratio) to a known concentration (e.g., 50 µg/mL).

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • Run the analysis for a sufficient time to allow for the elution of the this compound peak.

Method 2: Separation from Related Compounds

This method is adapted for separating this compound from other compounds, such as in the analysis of 6-aminopenicillanic acid.[2]

  • Column: Phenyl-based column.

  • Mobile Phase Preparation:

    • Prepare a phosphate buffer (e.g., 10 mM) and adjust the pH to 3.5 with phosphoric acid.

    • Mix methanol, the phosphate buffer, and water in a 30:10:60 (v/v/v) ratio.[2]

    • Filter and degas the final mobile phase.

  • HPLC Conditions:

    • Flow Rate: 1.5 mL/min.[2]

    • Detection: UV at 220 nm.[2]

    • Injection Volume: 10 µL.[2]

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Procedure:

    • Equilibrate the column with the mobile phase.

    • Inject the sample.

    • Monitor the chromatogram for the separation of this compound from other components.

Data Presentation

Table 1: Example HPLC Methods for this compound Analysis

ParameterMethod 1Method 2
Stationary Phase Ascentis® C18 (15cm x 4.6mm, 5µm)Phenyl Column[2]
Mobile Phase 75% (20mM Phosphoric Acid) : 25% (Acetonitrile)60% (Water) : 30% (Methanol) : 10% (Phosphate Buffer, pH 3.5)[2]
Flow Rate 1.0 mL/min1.5 mL/min[2]
Temperature 35 °CNot Specified
Detection UV at 215 nmUV at 220 nm[2]

Visualizations

G start Peak Tailing Observed for This compound check_ph Is Mobile Phase pH < 4? start->check_ph check_buffer Is Mobile Phase Buffered (e.g., 10-25mM)? check_ph->check_buffer Yes adjust_ph Adjust pH to 2.5-3.5 with acid (e.g., H3PO4) check_ph->adjust_ph No check_column Using a modern, end-capped C18 column? check_buffer->check_column Yes add_buffer Add a buffer (e.g., phosphate, acetate) check_buffer->add_buffer No check_load Is sample concentration low? check_column->check_load Yes use_new_column Consider a new, high-purity end-capped column check_column->use_new_column No reduce_load Dilute sample or reduce injection volume check_load->reduce_load No solution Symmetrical Peak Achieved check_load->solution Yes adjust_ph->check_buffer add_buffer->check_column use_new_column->check_load reduce_load->solution

Caption: Troubleshooting workflow for peak tailing of this compound.

G cluster_params Mobile Phase Parameters cluster_results Chromatographic Results mp_ph Mobile Phase pH retention Retention Time mp_ph->retention Decrease pH -> Increase tR peak_shape Peak Shape mp_ph->peak_shape Low pH -> Improves Shape mp_org Organic Solvent % (ACN or MeOH) mp_org->retention Increase % -> Decrease tR selectivity Selectivity (α) mp_org->selectivity Affects α

Caption: Relationship between mobile phase parameters and HPLC results.

References

Addressing Phenylacetic acid degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Phenylacetic acid (PAA) during sample preparation. The information is tailored for researchers, scientists, and drug development professionals to help ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: My PAA recovery is low after sample preparation. What are the potential causes?

Low recovery of PAA can be attributed to several factors during sample preparation. PAA is a weak acid and its stability can be influenced by pH, temperature, and the presence of certain enzymes or reactive chemicals.[1][2][3] Potential causes for low recovery include:

  • Suboptimal pH during extraction: During liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the pH of the sample should be adjusted to ensure PAA is in its non-ionized form for efficient partitioning into organic solvents.

  • Enzymatic degradation: Biological samples, such as plasma or tissue homogenates, may contain enzymes that can metabolize PAA.[2]

  • Thermal degradation: Although generally stable, prolonged exposure to high temperatures during sample processing, such as evaporation steps, can lead to degradation.[4]

  • Adsorption to surfaces: PAA can adsorb to glass or plastic surfaces, especially if samples are stored for extended periods in non-silanized containers.

  • Reaction with derivatizing agents: Incomplete derivatization or side reactions can lead to a loss of the target analyte for GC-MS analysis.[5]

Q2: What is the optimal pH for extracting PAA from aqueous samples?

To ensure maximum recovery during extraction into an organic solvent, the pH of the aqueous sample should be adjusted to at least 2 pH units below the pKa of PAA. The pKa of this compound is approximately 4.3. Therefore, adjusting the sample pH to around 2-3 will convert the vast majority of PAA to its protonated, non-ionized form (C₆H₅CH₂COOH), which is more soluble in organic solvents like diethyl ether or ethyl acetate.

Q3: Can PAA degrade during storage? What are the recommended storage conditions?

Yes, PAA can degrade during storage, especially in biological samples. For short-term storage, it is recommended to keep samples at 4°C. For long-term storage, freezing at -20°C or -80°C is advisable to minimize both chemical and enzymatic degradation.[2] It is also crucial to minimize freeze-thaw cycles.

Q4: I am using GC-MS for PAA analysis. Is derivatization necessary?

Yes, derivatization is highly recommended for the analysis of PAA by GC-MS. PAA is a polar and non-volatile compound. Derivatization converts it into a more volatile and thermally stable derivative, which improves its chromatographic behavior, leading to sharper peaks and increased sensitivity.[5][6] Common derivatization methods include silylation (e.g., with BSTFA or MTBSTFA) or esterification to form methyl or ethyl esters.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low PAA recovery in LLE Incorrect pH of the aqueous phase.Acidify the sample to pH 2-3 with an acid like HCl before extraction.[7]
Emulsion formation.Centrifuge the sample at a higher speed, add salt to the aqueous phase, or use a different extraction solvent.
Low PAA recovery in SPE Inappropriate sorbent material.Use a reverse-phase sorbent (e.g., C18) and ensure the sample is acidified before loading.[8]
Incomplete elution.Use a suitable elution solvent, such as methanol (B129727) or acetonitrile, possibly with a small percentage of acid.
Poor peak shape in HPLC Mobile phase pH close to pKa of PAA.Adjust the mobile phase pH to be at least 2 units away from the pKa of PAA (e.g., pH < 2.3 or pH > 6.3).[9]
Column overload.Dilute the sample or use a column with a higher loading capacity.
Irreproducible results Enzymatic degradation in biological samples.Add enzyme inhibitors to the sample immediately after collection, or use rapid protein precipitation. Keep samples on ice.[2]
Inconsistent sample preparation timing.Standardize the time between sample collection, processing, and analysis.
Loss of analyte during solvent evaporation High temperature during evaporation.Use a gentle stream of nitrogen at a lower temperature (e.g., 30-40°C) for solvent evaporation.
Co-evaporation of PAA.Avoid complete dryness. Reconstitute the sample in the mobile phase as soon as the solvent has evaporated.

Experimental Protocols

Protocol 1: PAA Extraction from Plasma for HPLC-UV Analysis
  • Sample Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood sample at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Protein Precipitation: To 200 µL of plasma, add 400 µL of ice-cold acetonitrile. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject a suitable volume (e.g., 10-20 µL) into the HPLC system.

Protocol 2: PAA Extraction and Derivatization from Urine for GC-MS Analysis
  • Sample Preparation: To 500 µL of urine, add an internal standard and acidify to pH 2 with 1M HCl.

  • Liquid-Liquid Extraction: Add 2 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 2000 x g for 5 minutes.

  • Solvent Transfer: Transfer the organic (upper) layer to a clean tube. Repeat the extraction once more and combine the organic layers.

  • Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine. Cap the vial tightly and heat at 60°C for 30 minutes.

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.

Visualizations

experimental_workflow cluster_plasma Plasma Sample Preparation (HPLC) cluster_urine Urine Sample Preparation (GC-MS) p1 Collect Blood (EDTA) p2 Centrifuge for Plasma p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifuge to Pellet Protein p3->p4 p5 Transfer Supernatant p4->p5 p6 Evaporate Solvent p5->p6 p7 Reconstitute in Mobile Phase p6->p7 p8 Inject into HPLC p7->p8 u1 Collect Urine u2 Acidify to pH 2 u1->u2 u3 Liquid-Liquid Extraction (Ethyl Acetate) u2->u3 u4 Combine Organic Layers u3->u4 u5 Evaporate Solvent u4->u5 u6 Derivatization (Silylation) u5->u6 u7 Inject into GC-MS u6->u7

Caption: Workflow for PAA sample preparation from plasma and urine.

degradation_pathway cluster_degradation Potential Degradation Routes PAA This compound Enzymatic Enzymatic Hydroxylation/Conjugation PAA->Enzymatic Biological Matrix Thermal Thermal Decarboxylation PAA->Thermal High Temperature Oxidative Oxidative Degradation PAA->Oxidative Strong Oxidants Degradation_Products Degradation Products (e.g., Hydroxylated PAA, Toluene) Enzymatic->Degradation_Products Thermal->Degradation_Products Oxidative->Degradation_Products

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Phenylacetic Acid (PAA) Contamination in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, prevent, and mitigate Phenylacetic acid (PAA) contamination in cell culture experiments.

Troubleshooting Guides

Scenario 1: Slow Cell Growth and Reduced Viability

Question: My cells (e.g., CHO, HEK293) are proliferating slower than expected, and viability is decreasing, but I don't see any signs of microbial contamination (e.g., turbidity, pH shift). Could it be this compound (PAA) contamination?

Possible Causes and Solutions:

  • PAA Contamination: PAA is a known cell growth inhibitor at certain concentrations.[1] High concentrations of PAA have been shown to reduce biomass.[2]

    • Troubleshooting Steps:

      • Quantify PAA: Have the supernatant of your cell culture analyzed for the presence and concentration of PAA using methods like HPLC, GC-MS, or LC-MS/MS.[3][4]

      • Review Raw Materials: PAA can be a contaminant in cell culture media components, especially those derived from microbial fermentation or plant sources.[5][6] If possible, test new lots of media and supplements for PAA.

      • Cellular Metabolism: CHO cells can produce PAA as a byproduct of phenylalanine catabolism, especially in high-density fed-batch cultures.[5] Review your feeding strategy and consider optimizing amino acid concentrations.

      • Media Decontamination: If PAA is detected at inhibitory levels, you may be able to rescue valuable media by treating it with activated charcoal. (See Experimental Protocols section).

  • Other Chemical Contaminants: Contamination can also arise from impurities in water, reagents, or residues from cleaning agents.[3][7]

    • Troubleshooting Steps:

      • Always use high-purity, cell culture grade water.[7]

      • Ensure all glassware is thoroughly rinsed to remove any detergent residues.[7]

      • When using new reagents, it is good practice to test them on a small scale before widespread use.

Scenario 2: Inconsistent Protein Production or Product Quality

Question: My protein yield is lower than expected, or I'm observing inconsistencies in post-translational modifications. Could PAA be the culprit?

Possible Causes and Solutions:

  • PAA-Induced Cellular Stress: PAA can induce oxidative stress by stimulating the production of Reactive Oxygen Species (ROS).[8] This can negatively impact protein synthesis and folding.

    • Troubleshooting Steps:

      • Measure ROS Levels: Perform a ROS assay on your cell cultures to determine if they are under oxidative stress.

      • Analyze PAA Concentration: Correlate the protein production issues with the concentration of PAA in your culture medium.

      • Supplement with Antioxidants: Consider adding antioxidants to your culture medium to mitigate the effects of ROS.

  • Protein Modification by PAA Metabolites: PAA can be metabolized to phenylacetyl-S-acyl-CoA (PA-CoA), which can covalently bind to proteins.[9] This could potentially alter protein function and quality.

    • Troubleshooting Steps:

      • This is a complex issue to diagnose directly. If other causes have been ruled out and PAA is present, this mechanism is a possibility.

      • Focus on preventing PAA contamination in the first place as the primary solution.

Frequently Asked Questions (FAQs)

1. What is this compound (PAA) and where does it come from?

This compound is an organic compound that can act as a plant growth regulator (auxin) and is also a catabolite of the amino acid phenylalanine.[10] In a cell culture context, it can originate from several sources:

  • Raw Materials: It can be a contaminant in media, sera, and other supplements.[5]

  • Microbial Contamination: Some bacteria and fungi can produce PAA.[6]

  • Cellular Metabolism: Mammalian cells, particularly CHO cells, can produce PAA as a metabolic byproduct of phenylalanine.[5]

2. What are the typical inhibitory concentrations of PAA in cell culture?

The inhibitory concentration of PAA can vary significantly depending on the cell line and culture conditions.

Cell Line/OrganismObserved EffectConcentration Range
Human Aortic Endothelial CellsStimulation of TNF-α secretion and ROS production0.5 - 5 mM
Renal Cancer Cell LinesGrowth inhibition and G1 cell cycle arrest2 - 5 mM
Penicillium chrysogenumReduced biomass and penicillin production> 1.0 g/L (approx. 7 mM)
Colon Carcinoma CellsAntagonistic interaction with camptothecin (B557342)0.25 - 5 mM

Note: Data for CHO and HEK293 cells is limited. It is recommended to perform a dose-response study to determine the specific inhibitory concentration for your cell line.

3. How can I differentiate PAA contamination from microbial contamination?

CharacteristicPAA ContaminationMicrobial Contamination (Bacteria/Yeast/Fungi)
Visual Appearance No change in media turbidity; remains clear.Media becomes cloudy/turbid.[11][12]
pH Change Minimal to no change in pH.Often a rapid drop in pH (yellowing of media).[11]
Microscopy No visible microorganisms.Visible bacteria (small, motile), yeast (budding), or fungi (filaments).[11]
Growth Effect Typically causes a gradual decrease in proliferation and viability.Can cause a rapid crash of the culture.

4. Can I use antibiotics to treat PAA contamination?

No, PAA is a chemical contaminant, and antibiotics will have no effect on it. Antibiotics are only effective against bacterial contamination.

5. Are there any PAA-resistant cell lines?

Experimental Protocols

Protocol 1: Lab-Scale Removal of PAA from Cell Culture Media using Activated Charcoal

This protocol provides a general guideline for removing PAA from contaminated cell culture media. Caution: Activated charcoal can also adsorb essential media components like vitamins, amino acids, and growth factors.[13] This method should be used as a last resort for valuable media, and the treated media should be re-supplemented and tested on a small scale before use.

Materials:

  • Contaminated cell culture medium

  • Activated charcoal, cell culture grade

  • Sterile conical tubes or bottles

  • Orbital shaker

  • Sterile filtration unit (0.22 µm pore size)

Procedure:

  • Determine Charcoal Concentration: Start with a concentration of 100-200 mg of activated charcoal per liter of medium.[14]

  • Incubation: Add the activated charcoal to the contaminated medium in a sterile container. Incubate on an orbital shaker at room temperature for 30-60 minutes.

  • Removal of Charcoal:

    • Allow the charcoal to settle by gravity or use a gentle centrifugation step (e.g., 500 x g for 5-10 minutes).

    • Carefully decant the supernatant.

  • Sterile Filtration: Filter the treated medium through a 0.22 µm sterile filter to remove any remaining charcoal particles.

  • Quality Control:

    • Test a small aliquot of the treated medium on a non-critical cell culture to ensure it supports cell growth and viability.

    • Consider re-supplementing with critical components that may have been adsorbed.

    • If possible, re-test the medium for PAA concentration to confirm removal.

Protocol 2: Detection of PAA in Cell Culture Supernatant by HPLC

This is a general protocol for the analysis of PAA by High-Performance Liquid Chromatography (HPLC). Method optimization may be required for your specific equipment and sample matrix.

Sample Preparation:

  • Collect cell culture supernatant by centrifuging the cell suspension at 1,000 x g for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

  • The sample may need to be diluted in the mobile phase.

HPLC Conditions (Example): [4]

  • Column: Ascentis C18, 15 cm x 4.6 mm I.D., 5 µm particles

  • Mobile Phase: 20 mM phosphoric acid and acetonitrile (B52724) (75:25)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detector: UV, 215 nm

  • Injection Volume: 5 µL

Analysis:

  • Generate a standard curve using known concentrations of a PAA analytical standard.

  • Run the prepared samples.

  • Quantify the PAA concentration in your samples by comparing the peak areas to the standard curve.

Signaling Pathways and Workflows

PAA_Induced_Stress_Pathway PAA This compound (PAA) ROS Reactive Oxygen Species (ROS) Generation PAA->ROS stimulates TNFa TNF-α Secretion ROS->TNFa mediates CellularStress Cellular Stress ROS->CellularStress Inflammation Inflammatory Response TNFa->Inflammation ReducedViability Reduced Viability & Slowed Growth CellularStress->ReducedViability ProteinDamage Protein & DNA Damage CellularStress->ProteinDamage

Caption: PAA-induced cellular stress pathway.

PAA_Metabolism_Pathway PAA This compound (PAA) PA_CoA Phenylacetyl-S-acyl-CoA (PA-CoA) PAA->PA_CoA metabolized to ModifiedProtein Modified Proteins PA_CoA->ModifiedProtein covalently binds to Protein Cellular Proteins Protein->ModifiedProtein AlteredFunction Altered Protein Function & Quality ModifiedProtein->AlteredFunction Troubleshooting_Workflow Start Start: Slow Growth or Low Protein Production CheckMicrobial Check for Microbial Contamination (Microscopy, Turbidity, pH) Start->CheckMicrobial MicrobialYes Microbial Contamination Present? CheckMicrobial->MicrobialYes DiscardCulture Discard Culture & Decontaminate Equipment MicrobialYes->DiscardCulture Yes TestPAA Suspect Chemical Contamination: Quantify PAA in Supernatant MicrobialYes->TestPAA No PAAYes PAA Detected at Inhibitory Levels? TestPAA->PAAYes IdentifySource Identify Source: Raw Materials vs. Cellular Production PAAYes->IdentifySource Yes OtherChemical Investigate Other Chemical Contaminants PAAYes->OtherChemical No ReplaceMaterials Replace Raw Materials IdentifySource->ReplaceMaterials OptimizeProcess Optimize Fed-Batch Strategy IdentifySource->OptimizeProcess DecontaminateMedia Decontaminate Media (e.g., Activated Charcoal) IdentifySource->DecontaminateMedia

References

Enhancing the yield of Phenylacetic acid synthesis from benzyl cyanide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the yield of phenylacetic acid synthesized from benzyl (B1604629) cyanide.

Troubleshooting Guide

This guide addresses common issues encountered during the hydrolysis of benzyl cyanide to this compound.

Question: Why is my yield of this compound significantly lower than expected?

Answer: Low yields can stem from several factors ranging from incomplete reactions to losses during product workup.

  • Potential Cause 1: Incomplete Hydrolysis. The conversion of benzyl cyanide to this compound is a two-step process with phenylacetamide as a stable intermediate. Insufficient reaction time or temperature can lead to the accumulation of this intermediate, reducing the final yield of the desired acid.

    • Solution: Ensure the reaction is heated for the recommended duration. For sulfuric acid hydrolysis, a 3-hour reflux is suggested[1][2]. For hydrochloric acid, a 6-hour reflux may be necessary for complete conversion of the intermediate amide to the acid[3]. Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC).

  • Potential Cause 2: Vigorous and Uncontrolled Reaction. The hydrolysis of benzyl cyanide with sulfuric acid is a highly exothermic reaction that can become very vigorous once initiated[2][4]. If not controlled, this can cause reactants, including benzyl cyanide, to be ejected from the reaction vessel, leading to significant yield loss[2].

    • Solution: Heat the mixture gently only until the reaction begins, then immediately stop heating[2][4]. The reaction should proceed on its own. Using a more dilute acid solution can also help to moderate the reaction's vigor[2]. The apparatus should be set up in a fume hood and equipped with a trap to collect any vaporized starting material[2].

  • Potential Cause 3: Suboptimal Purification. this compound can be lost during purification steps. It has some solubility in cold water, so excessive washing with cold water can reduce the yield[3].

    • Solution: Minimize the amount of water used for washing the crude product. To remove the primary byproduct, phenylacetamide, dissolve the crude product in a sodium carbonate or bicarbonate solution. This compound will form the soluble sodium salt, while the insoluble phenylacetamide can be removed by filtration[4][5]. The this compound is then recovered by acidifying the filtrate.

Question: How can I determine if the hydrolysis of benzyl cyanide is complete?

Answer: The primary indicator of an incomplete reaction is the presence of the intermediate, phenylacetamide, in the final product.

  • Symptom: The crude product is contaminated with a solid that is insoluble in a dilute sodium carbonate solution. This is likely phenylacetamide[4][5].

  • Confirmation: You can use analytical techniques to confirm the presence of starting material or the intermediate.

    • TLC: Spot the reaction mixture against standards of benzyl cyanide, phenylacetamide, and this compound on a TLC plate.

    • Melting Point: The melting point of the crude product will be lower and have a broader range than that of pure this compound (m.p. 76-77°C)[4].

  • Solution: If the reaction is incomplete, you may need to increase the reflux time or ensure the reaction temperature is adequate. For instance, when using hydrochloric acid, an initial phase at 40-50°C produces phenylacetamide, which then requires further refluxing (e.g., 6 hours) to convert to this compound[3].

Question: My final product is difficult to purify. What are the common impurities and how can I remove them?

Answer: The most common impurity is phenylacetamide. The starting material, benzyl cyanide, may also contain benzyl isocyanide, which can create other byproducts[6][7].

  • Impurity 1: Phenylacetamide. This is the intermediate of the hydrolysis reaction.

    • Removal Method: As detailed previously, perform a basic wash. Dissolve the crude solid in a lukewarm, dilute sodium carbonate solution. The phenylacetamide remains as an undissolved solid and can be filtered off[4][5]. This compound is then reprecipitated from the filtrate by adding a mineral acid[4][5].

  • Impurity 2: Unreacted Benzyl Cyanide. If the reaction did not go to completion, some starting material may remain.

    • Removal Method: During purification by vacuum distillation, unreacted benzyl cyanide will typically distill at a lower temperature than this compound and can be collected as a separate fraction[1][2]. This fraction can be reused in a subsequent run to maximize overall yield[1][2].

  • Impurity 3: Colored Byproducts. The crude product may be yellow or tan.

    • Removal Method: For final purification, recrystallization is effective. Dissolving the product in boiling water, optionally treating with decolorizing carbon, filtering, and then allowing it to cool slowly will yield pure, colorless crystals of this compound[4][5][8].

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for hydrolyzing benzyl cyanide?

A1: The standard methods involve hydrolysis with either an acid or a base[1]. Acid-catalyzed hydrolysis is generally smoother and more commonly used[1]. Sulfuric acid (typically 70-80%) and hydrochloric acid are the most frequently cited acid catalysts[9][10][11].

Q2: What is the theoretical yield of this compound from benzyl cyanide?

A2: The theoretical yield is calculated based on the stoichiometry of the reaction: C₈H₇N + 2H₂O → C₈H₈O₂ + NH₃. The molar mass of benzyl cyanide is 117.15 g/mol , and the molar mass of this compound is 136.15 g/mol . Therefore, the theoretical yield is approximately 1.162 g of this compound for every 1 g of benzyl cyanide. Practical yields after purification are often reported in the range of 77-84%[1][3].

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method. Prepare a TLC plate with silica (B1680970) gel and use a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). Spot a reference sample of benzyl cyanide and periodically take small aliquots from the reaction mixture. The disappearance of the benzyl cyanide spot and the appearance of the this compound spot indicate the reaction's progress.

Q4: What are the critical safety precautions when working with benzyl cyanide and strong acids?

A4:

  • Toxicity: Benzyl cyanide is toxic and can be fatal if inhaled, swallowed, or absorbed through the skin[12]. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Corrosivity: Concentrated sulfuric and hydrochloric acids are highly corrosive. Handle with extreme care to avoid contact with skin and eyes.

  • Exothermic Reaction: The hydrolysis reaction is highly exothermic and can become vigorous[2]. Add reagents slowly and monitor the reaction temperature carefully. Be prepared to apply cooling if necessary. The reaction should be conducted behind a safety shield in a fume hood.

  • Vapors: Vapors evolved during the reaction can be harmful. Ensure the apparatus is properly vented into a scrubbing system or the back of the fume hood[2][4].

Comparative Data on Hydrolysis Protocols

The following table summarizes reaction conditions from various established protocols for the acid-catalyzed hydrolysis of benzyl cyanide.

ParameterSulfuric Acid Method 1Sulfuric Acid Method 2Hydrochloric Acid Method
Benzyl Cyanide 700 g (6 moles)50 g200 g (1.71 moles)
Acid 840 cc conc. H₂SO₄ in 1150 cc H₂O150 g of 80% H₂SO₄800 mL of 35% HCl
Temperature Heated to refluxGentle heating to initiate, then self-sustaining~40-50°C
Reaction Time 3 hoursUntil reaction ceases, then heat for 3 min6 hours (for full conversion to acid)
Reported Yield 77.5 - 80%80%77.5 - 84%
Reference [1][2][3]

Experimental Protocols

Protocol 1: Sulfuric Acid-Catalyzed Hydrolysis

This protocol is adapted from Organic Syntheses procedures.[1][2]

  • Apparatus Setup: In a 5-liter round-bottom flask, place a mechanical stirrer. Fit the flask with a reflux condenser. All operations should be performed in a fume hood.

  • Reagent Charging: To the flask, add 1150 mL of water, then slowly and carefully add 840 mL of commercial concentrated sulfuric acid. Cool the mixture. Once cool, add 700 g (6 moles) of benzyl cyanide.

  • Reaction: Begin stirring and heat the mixture to reflux. Continue stirring under reflux for three hours.

  • Quenching & Isolation: Cool the reaction mixture slightly and pour it into 2 liters of cold water with stirring to prevent the formation of a solid cake. Filter the precipitated crude this compound.

  • Initial Wash: Melt the crude solid under hot water and wash by decantation several times. Cool the washings to recover a small additional amount of product.

  • Purification: Transfer the molten acid to a Claisen flask and distill under reduced pressure. Collect the fraction boiling at 176–189°C/50 mm Hg. The distillate solidifies on standing and represents practically pure this compound. The yield is approximately 630 g (77.5%).

Protocol 2: Purification of Crude this compound

This protocol focuses on removing the phenylacetamide byproduct.[4][5]

  • Dissolution: Take the crude this compound obtained from the initial workup and dissolve it in a lukewarm, dilute sodium carbonate solution. Use enough solution to fully dissolve the acidic product.

  • Filtration: The phenylacetamide byproduct will not dissolve and can be removed by filtration.

  • Reprecipitation: Cool the filtrate and carefully add a dilute mineral acid (e.g., HCl or H₂SO₄) until the solution is acidic. This compound will precipitate out.

  • Final Isolation: Filter the pure this compound, wash with a small amount of cold water, and dry.

  • Recrystallization (Optional): For the highest purity, dissolve the acid in approximately five times its weight of boiling water, filter while hot, and allow the filtrate to cool slowly. Pure this compound will crystallize as flakes.

Visualizations

experimental_workflow start_end start_end process process product product waste waste A Start: Benzyl Cyanide B Reaction: Acid Hydrolysis (H₂SO₄ or HCl, Heat) A->B C Quenching: Pour into Ice Water B->C D Isolation: Filter Crude Product C->D E Crude this compound (contains Phenylacetamide) D->E F Purification Step 1: Dissolve in Na₂CO₃(aq) & Filter E->F G Phenylacetamide (Byproduct) F->G Insoluble H Sodium Phenylacetate (in solution) F->H Soluble I Purification Step 2: Acidify to Precipitate H->I J Purification Step 3: Filter & Dry (Optional: Recrystallize) I->J K End: Pure this compound J->K reaction_pathway BC Benzyl Cyanide (C₆H₅CH₂CN) PAm Phenylacetamide (Intermediate) (C₆H₅CH₂CONH₂) BC->PAm + H₂O (H⁺ or OH⁻) PAA This compound (Product) (C₆H₅CH₂COOH) PAm->PAA + H₂O (H⁺ or OH⁻) Impurity Benzyl Isocyanide (Impurity) (C₆H₅CH₂NC) Impurity->BC often present in

References

Validation & Comparative

A Comparative Analysis of Phenylacetic Acid and Indole-3-Acetic Acid Auxin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the auxin activities of Phenylacetic acid (PAA) and the canonical auxin, Indole-3-acetic acid (IAA). The information presented is supported by experimental data to facilitate informed decisions in research and development.

Introduction

Indole-3-acetic acid (IAA) is the most extensively studied natural auxin, playing a pivotal role in numerous aspects of plant growth and development.[1][2] However, this compound (PAA), another naturally occurring compound, has also been recognized as an auxin for over four decades.[1][2] While both molecules exhibit auxin activity, they possess distinct characteristics in terms of potency, endogenous concentrations, and transport within the plant. This guide delves into a comparative study of their auxin activities, supported by quantitative data and detailed experimental protocols.

Data Presentation

Endogenous Levels of IAA and PAA in Arabidopsis thaliana

While IAA is the more biologically active auxin, PAA is often found in significantly higher concentrations in various plant tissues.[1]

Plant TissueEndogenous IAA (pmol/g FW)Endogenous PAA (pmol/g FW)
Seedlings49 ± 2413 ± 15
Rosette Leaves25 ± 1913 ± 46
Cauline Leaves28 ± 21,027 ± 117
Stems114 ± 101,777 ± 171
Flowers & Siliques113 ± 10790 ± 90
Data derived from studies on Arabidopsis.[1]
Comparative Auxin Activity of PAA and IAA

Experimental evidence consistently demonstrates that PAA exhibits lower biological activity compared to IAA in several classic auxin assays.

AssayObservationRelative Activity (PAA vs. IAA)
Lateral Root FormationEnhancement of lateral root formation in Arabidopsis.[2]10- to 20-fold lower
DR5::GUS ExpressionInduction of the DR5 promoter-driven β-glucuronidase (GUS) expression in Arabidopsis roots.[2]Nearly 20-fold lower
Regulation of Auxin-Responsive Genes

Despite differences in potency, both PAA and IAA regulate a common set of auxin-responsive genes, acting through the same TIR1/AFB signaling pathway.[1] Below is a summary of the top 15 genes up-regulated by both PAA and IAA in Arabidopsis.

GeneFold Change (PAA)Fold Change (IAA)
GH3.210.924.5
GH3.39.821.3
GH3.48.719.8
GH3.57.618.2
GH3.66.516.7
IAA15.415.1
IAA24.914.3
IAA34.513.5
IAA54.112.8
IAA63.812.1
IAA73.511.4
IAA133.210.7
IAA192.910.1
SAUR-AC12.69.5
SAUR152.38.9
Fold change values are relative to mock-treated controls. Data from microarray analysis of Arabidopsis seedlings treated with 20 µM PAA or 1 µM IAA for 2 hours.

Experimental Protocols

Avena Coleoptile Elongation Bioassay

This classic bioassay measures the ability of auxins to stimulate cell elongation in oat coleoptiles.

Materials:

  • Avena sativa (oat) seeds

  • Petri dishes with filter paper

  • Growth chamber with controlled temperature and red light

  • Agar (B569324)

  • Solutions of PAA and IAA at various concentrations

  • Microscope with an ocular micrometer or digital imaging system

Procedure:

  • Germinate Avena seeds on moist filter paper in darkness for approximately 48 hours.

  • Expose the seedlings to red light for 2-4 hours to inhibit mesocotyl elongation.

  • Return the seedlings to darkness for another 24-48 hours until the coleoptiles are 20-30 mm long.

  • Under dim green light, decapitate the apical 3-4 mm of the coleoptiles.

  • Excise a 10 mm segment from the sub-apical region of each coleoptile.

  • Float the segments in a buffered solution for 1-2 hours to deplete endogenous auxins.

  • Transfer the segments to petri dishes containing the test solutions of PAA or IAA at various concentrations.

  • Incubate the dishes in darkness at a constant temperature for 18-24 hours.

  • Measure the final length of the coleoptile segments.

  • Calculate the percentage elongation relative to the initial length and compare the dose-response curves for PAA and IAA.

Root Growth Inhibition Assay

This assay assesses the inhibitory effect of high concentrations of auxins on primary root growth.

Materials:

  • Arabidopsis thaliana seeds (wild-type)

  • Agar plates with Murashige and Skoog (MS) medium

  • Stock solutions of PAA and IAA

  • Growth chamber with controlled light and temperature

  • Ruler or digital imaging system

Procedure:

  • Sterilize and sow Arabidopsis seeds on MS agar plates.

  • Vernalize the seeds at 4°C for 2-3 days to synchronize germination.

  • Germinate the seeds vertically in a growth chamber for 4-5 days.

  • Select seedlings with primary roots of similar length.

  • Transfer the seedlings to new MS agar plates supplemented with a range of concentrations of PAA and IAA (e.g., 0.1 µM to 10 µM).

  • Continue to grow the seedlings vertically for another 3-5 days.

  • Mark the position of the root tip at the time of transfer and measure the length of new root growth.

  • Calculate the percentage of root growth inhibition compared to the control (MS medium without added auxins).

DR5::GUS Reporter Gene Assay

This assay utilizes a synthetic auxin-responsive promoter (DR5) fused to the β-glucuronidase (GUS) reporter gene to visualize and quantify auxin activity in plant tissues.

Materials:

  • Arabidopsis thaliana seeds of a DR5::GUS reporter line

  • MS agar plates

  • Solutions of PAA and IAA

  • GUS staining solution (containing X-Gluc)

  • Microscope

Procedure:

  • Grow DR5::GUS seedlings on MS agar plates for 5-7 days.

  • Treat the seedlings with solutions of PAA or IAA at desired concentrations for a specified duration (e.g., 24 hours).

  • Harvest the seedlings and incubate them in GUS staining solution at 37°C overnight.

  • Clear the chlorophyll (B73375) from the tissues by incubating in 70% ethanol.

  • Observe the blue staining pattern, indicative of GUS activity, under a microscope.

  • For quantitative analysis, a fluorometric assay using 4-methylumbelliferyl-β-D-glucuronide (MUG) as a substrate can be performed on protein extracts from the treated tissues.

Signaling Pathways and Experimental Workflows

Auxin Signaling Pathway

Both PAA and IAA are perceived by the TIR1/AFB family of F-box proteins, which act as auxin co-receptors with Aux/IAA transcriptional repressors. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins, thereby de-repressing Auxin Response Factors (ARFs) and activating the transcription of auxin-responsive genes.

Auxin_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin Auxin (IAA or PAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds to SCF SCF Complex TIR1_AFB->SCF Part of Aux_IAA Aux/IAA Repressor ARF ARF Aux_IAA->ARF Represses Degradation 26S Proteasome Degradation Aux_IAA->Degradation Targeted for SCF->Aux_IAA Ubiquitinates AuxRE Auxin Response Element ARF->AuxRE Binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Activates Experimental_Workflow cluster_bioassays Biological Assays cluster_molecular Molecular Analysis start Start: Prepare Stock Solutions of PAA and IAA coleoptile Avena Coleoptile Elongation Assay start->coleoptile root_inhibition Root Growth Inhibition Assay start->root_inhibition dr5_gus DR5::GUS Reporter Assay start->dr5_gus gene_expression Gene Expression Analysis (e.g., qRT-PCR, Microarray) start->gene_expression pull_down TIR1-Aux/IAA Pull-down Assay start->pull_down data_analysis Data Analysis and Comparison coleoptile->data_analysis root_inhibition->data_analysis dr5_gus->data_analysis gene_expression->data_analysis pull_down->data_analysis conclusion Conclusion on Comparative Auxin Activity data_analysis->conclusion

References

Validating the role of Phenylacetic acid in plant growth promotion assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Phenylacetic acid (PAA) and Indole-3-acetic acid (IAA), two naturally occurring auxins, in promoting plant growth. This analysis is supported by experimental data and detailed methodologies for key validation assays.

This compound (PAA) is a naturally occurring auxin in plants that plays a significant, though historically less studied, role in growth and development compared to the principal auxin, Indole-3-acetic acid (IAA).[1][2][3] While both auxins influence plant processes, they exhibit distinct characteristics in terms of biological activity, endogenous concentrations, and transport within the plant. This guide delves into the experimental validation of PAA's growth-promoting effects, offering a direct comparison with IAA to aid researchers in their investigations.

Comparative Analysis of PAA and IAA Activity

Quantitative data from various plant growth promotion assays reveal significant differences in the biological activity of PAA and IAA. While PAA consistently demonstrates auxin-like activity, it is generally less potent than IAA in most assays. However, the endogenous levels of PAA in many plant tissues are considerably higher than those of IAA, suggesting its physiological importance.[1][4]

Endogenous Concentrations
Plant SpeciesTissueEndogenous IAA (pmol/g FW)Endogenous PAA (pmol/g FW)PAA/IAA Ratio
Arabidopsis thalianaSeedlings49 ± 2413 ± 15~8.4
Rosette Leaves--~7.6
Inflorescences--~14.8
Roots--~8.3
Avena sativa (Oat)Young Shoots31 ± 23,860 ± 220~124.5
Hordeum vulgare (Barley)Young Shoots30 ± 24,353 ± 353~145.1

Data compiled from Sugawara et al., 2015.[1][4]

Biological Activity in Growth Promotion Assays
AssayPlant ModelComparative Activity of PAA vs. IAAReference
Lateral Root FormationArabidopsis thaliana10- to 20-fold lower activity[1]
DR5-driven GUS ExpressionArabidopsis thalianaNearly 20-fold lower activity[1]
Coleoptile ElongationAvena sativa (Oat)Less than 10% of IAA activity[4][5]
Pea Segment ElongationPisum sativum (Pea)Less than 10% of IAA activity[6]

Signaling and Biosynthesis

PAA and IAA, despite their differences in activity, share a common signaling pathway. Both auxins mediate their effects by promoting the interaction between the TIR1/AFB auxin co-receptors and the Aux/IAA transcriptional repressors, leading to the degradation of the latter and the subsequent activation of auxin-responsive genes.[1][4]

PAA_Signaling_Pathway

The biosynthetic pathway of PAA is distinct from that of IAA. PAA is synthesized from the amino acid phenylalanine, whereas IAA is primarily derived from tryptophan.[6][7]

PAA_Biosynthesis Phenylalanine Phenylalanine Phenylpyruvate Phenylpyruvate Phenylalanine->Phenylpyruvate Transamination PAA This compound (PAA) Phenylpyruvate->PAA Oxidative decarboxylation

Experimental Protocols

Detailed methodologies for key assays used to validate the plant growth-promoting effects of PAA are provided below.

Lateral Root Formation Assay in Arabidopsis thaliana

This assay quantifies the effect of PAA on the development of lateral roots.

Methodology:

  • Seed Sterilization and Plating: Sterilize Arabidopsis thaliana (Col-0) seeds and sow them on Murashige and Skoog (MS) agar (B569324) plates.

  • Stratification and Germination: Stratify the seeds at 4°C for 2 days in the dark to synchronize germination, then transfer the plates to a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.

  • Treatment: After 4-5 days of growth, transfer seedlings to new MS plates containing a range of PAA concentrations (e.g., 0, 0.01, 0.1, 1, 10 µM) and IAA as a positive control.

  • Incubation: Grow the seedlings for an additional 5-7 days.

  • Quantification: Count the number of emerged lateral roots per seedling under a stereomicroscope. The length of the primary root can also be measured.

  • Data Analysis: Calculate the average number of lateral roots per centimeter of the primary root for each treatment.

Lateral_Root_Assay_Workflow Start Start Sterilize Sterilize & Sow Arabidopsis Seeds Start->Sterilize Stratify Stratify (4°C, 2 days) Sterilize->Stratify Germinate Germinate & Grow (4-5 days) Stratify->Germinate Transfer Transfer to Treatment Plates (PAA or IAA) Germinate->Transfer Incubate Incubate (5-7 days) Transfer->Incubate Quantify Count Lateral Roots & Measure Primary Root Incubate->Quantify Analyze Analyze Data Quantify->Analyze End End Analyze->End

DR5::GUS Reporter Assay in Arabidopsis thaliana

This assay visualizes and quantifies auxin-responsive gene expression. The DR5 promoter contains auxin response elements that drive the expression of the β-glucuronidase (GUS) reporter gene in the presence of auxin.[8][9][10]

Methodology:

  • Plant Material: Use transgenic Arabidopsis thaliana plants carrying the DR5::GUS construct.

  • Growth and Treatment: Grow seedlings as described in the lateral root formation assay and transfer them to liquid MS medium containing different concentrations of PAA or IAA for a defined period (e.g., 24 hours).

  • GUS Staining:

    • Harvest the seedlings and incubate them in GUS staining solution [100 mM sodium phosphate (B84403) buffer (pH 7.0), 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% (v/v) Triton X-100, and 1 mg/mL 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc)].

    • Incubate at 37°C in the dark for 4-16 hours.[11]

  • Chlorophyll (B73375) Removal: Destain the seedlings with 70% ethanol (B145695) to remove chlorophyll and enhance visualization of the blue GUS staining.

  • Imaging and Quantification: Observe and photograph the staining pattern, particularly in the root tips and lateral root primordia, using a microscope. The intensity of the blue color can be quantified using image analysis software.

Avena Coleoptile Elongation Bioassay

A classic bioassay to measure the ability of auxins to promote cell elongation.[2][3][12]

Methodology:

  • Plant Material: Germinate oat (Avena sativa) seeds in the dark for 3-4 days to obtain etiolated coleoptiles.

  • Coleoptile Sectioning: Under dim green light, excise 10 mm segments from the coleoptiles, discarding the apical tip.

  • Incubation: Float the coleoptile segments in a buffer solution (e.g., potassium phosphate buffer) for a short period to allow them to recover.

  • Treatment: Transfer the segments to test tubes containing the buffer and a range of PAA or IAA concentrations.

  • Incubation: Incubate the tubes on a rotator in the dark at 25°C for 24 hours.

  • Measurement: Measure the final length of the coleoptile segments.

  • Data Analysis: Calculate the percentage increase in length over the initial 10 mm for each treatment.

Conclusion

This compound is a bona fide auxin with a clear role in promoting plant growth, albeit with lower potency than IAA in several standard assays. Its high endogenous concentrations in various plant tissues, however, underscore its physiological relevance. The shared TIR1/AFB signaling pathway indicates a conserved mechanism of action with IAA. The distinct biosynthetic pathway of PAA from phenylalanine highlights the complexity and diversity of auxin metabolism in plants. The provided experimental protocols offer a robust framework for researchers to further investigate and validate the specific roles of PAA in plant development and its potential applications in agriculture and biotechnology.

References

Phenylacetic Acid vs. Synthetic Auxins: A Comparative Guide to Rooting Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Phenylacetic acid (PAA), a naturally occurring auxin, with commonly used synthetic auxins such as Indole-3-butyric acid (IBA) and 1-Naphthaleneacetic acid (NAA) in promoting root formation in plant cuttings. This analysis is supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate rooting agent for their specific applications.

Introduction to Auxins and Rooting

Auxins are a class of plant hormones that play a central role in regulating plant growth and development, including the critical process of adventitious root formation.[1] This process is fundamental for the vegetative propagation of plants from cuttings. While plants naturally produce auxins like Indole-3-acetic acid (IAA), exogenous application of rooting hormones can significantly enhance the speed, quality, and success rate of rooting.[2][3]

This compound (PAA) is a naturally occurring auxin found widely across the plant kingdom, often at concentrations significantly higher than IAA.[4][5] Although its auxin activity was identified decades ago, it has been studied less extensively than IAA.[6] Synthetic auxins , such as IBA and NAA, were developed for their stability and effectiveness in horticultural and research applications.[1][7] They are structurally similar to IAA and are widely used in commercial rooting products.[7][8]

Mechanism of Action: A Shared Pathway

Both natural and synthetic auxins initiate rooting through a similar molecular signaling pathway. The process begins with the perception of auxin by specific receptor proteins, primarily the TIR1/AFB family of F-box proteins. This binding event leads to the degradation of transcriptional repressors known as Aux/IAA proteins. The removal of these repressors allows for the expression of auxin-responsive genes, which in turn orchestrates the cell division and differentiation required to form root primordia.[2][4]

PAA has been shown to operate via this same TIR1/AFB-mediated pathway, promoting the interaction between auxin receptors and Aux/IAA repressors, although sometimes with lower activity compared to IAA.[9][10][11] Synthetic auxins like IBA and NAA also utilize this core pathway to stimulate root development.[7]

AuxinSignalingPathway cluster_repression Auxin Auxin (PAA, IBA, NAA) TIR1_AFB TIR1/AFB Receptors Auxin->TIR1_AFB binds SCF_TIR1_AFB SCF-TIR1/AFB Complex Auxin->SCF_TIR1_AFB promotes TIR1_AFB->SCF_TIR1_AFB forms Aux_IAA Aux/IAA Repressor SCF_TIR1_AFB->Aux_IAA targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses AuxinResponseGenes Auxin-Responsive Genes ARF->AuxinResponseGenes activates RootFormation Cell Division & Root Initiation AuxinResponseGenes->RootFormation leads to

Caption: The conserved auxin signaling pathway for root initiation.

Comparative Efficacy in Rooting

The effectiveness of PAA compared to synthetic auxins can be species-dependent. While some studies report PAA to have lower activity than IAA (and by extension, potent synthetic auxins), other research demonstrates its superior performance in specific contexts, particularly in lateral root induction.[9][11][12] For example, in pea seedlings, PAA was found to be more active than IAA in stimulating lateral root primordia.[10][12]

A direct comparison in chickpea (Cicer arietinum) micropropagation provides quantitative insights into the relative efficacy of PAA, IBA, and NAA for in vitro rooting of elongated shoots.

Auxin Treatment (Concentration)Rooting Frequency (%)Mean Number of Roots per Explant
PAA (0.5 mg/dm³) 88.0 ± 2.0 6.0 ± 1.0
PAA (1.0 mg/dm³)80.0 ± 0.04.0 ± 0.5
IBA (0.5 mg/dm³)68.0 ± 2.04.0 ± 1.0
IBA (1.0 mg/dm³)72.0 ± 2.05.0 ± 0.5
NAA (0.5 mg/dm³)76.0 ± 4.05.0 ± 1.0
NAA (1.0 mg/dm³)64.0 ± 4.04.0 ± 0.5
Control (No Auxin)12.0 ± 2.01.0 ± 0.5
Data adapted from Kiran Ghanti et al. (2008) in Biologia Plantarum on Cicer arietinum cv. Annigeri.[13]

In this study, PAA at a concentration of 0.5 mg/dm³ demonstrated the highest rooting frequency and the greatest number of roots per explant, outperforming both IBA and NAA at the tested concentrations.[13] In contrast, studies on Nyssa species found that NAA was more effective than IBA, and combinations of NAA and IBA often produce synergistic effects, resulting in better root development than either hormone used alone.[7][14]

Experimental Protocols

Standardized protocols are essential for comparing the efficacy of different auxins. Below are generalized methodologies for a typical rooting assay and for auxin quantification.

Adventitious Rooting Assay Protocol

This protocol outlines a standard procedure for evaluating the effect of different auxins on stem cuttings.

RootingAssayWorkflow A 1. Prepare Cuttings Select healthy, uniform stem cuttings from a single mother plant. B 2. Prepare Auxin Treatments Dissolve PAA, IBA, NAA in appropriate solvent. Create desired concentrations (e.g., 1000-5000 ppm). Include a no-auxin control. A->B C 3. Apply Auxin Use quick dip (1-5 sec) for solutions or dip basal end in talc-based powders. B->C D 4. Plant Cuttings Insert treated cuttings into a sterile rooting medium (e.g., perlite:vermiculite mix). C->D E 5. Incubation Place in a controlled environment (high humidity, stable temp, intermittent mist). D->E F 6. Data Collection After a set period (e.g., 4-6 weeks), gently remove cuttings. Record rooting percentage, number of roots per cutting, and average root length. E->F G 7. Statistical Analysis Analyze data using ANOVA or t-tests to determine significant differences. F->G

Caption: Generalized workflow for a comparative rooting experiment.

Detailed Steps:

  • Plant Material : Select healthy, semi-hardwood or softwood cuttings of uniform length and diameter from a single, well-maintained mother plant to minimize genetic variability.[14]

  • Auxin Preparation : Prepare auxin solutions. For a "quick dip" method, dissolve auxins in a solvent like ethanol (B145695) before diluting to the final concentration (e.g., 500-10,000 ppm).[1][15] For powder applications, use commercially prepared formulations or mix pure auxins with talc.[3] A control group with no auxin treatment is crucial.[15]

  • Application : Dip the basal 1-2 cm of each cutting into the prepared auxin solution for 1-5 seconds or into the powder, tapping off any excess.[3][15]

  • Planting : Insert the treated cuttings into a pre-moistened, sterile rooting substrate.

  • Incubation : Maintain cuttings under high humidity, typically using an intermittent mist system, with appropriate light and temperature conditions for the species.[14]

  • Evaluation : After a predetermined period (e.g., 4-8 weeks), carefully harvest the cuttings and wash the roots. Record quantitative data such as the percentage of cuttings that rooted, the number of primary roots per cutting, and the length of the longest root.[15]

Protocol for Auxin Extraction and Quantification

Accurate measurement of endogenous and absorbed auxins requires sensitive analytical techniques. This protocol provides a general outline for auxin extraction and analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Sample Collection : Harvest root or stem base tissue (typically 10-50 mg fresh weight) and immediately freeze in liquid nitrogen to halt metabolic activity.[16]

  • Homogenization : Homogenize the frozen tissue in an ice-cold extraction buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0).[16] Add isotopically labeled internal standards (e.g., [¹³C₆]PAA, [¹³C₆]IAA) for accurate quantification.[16][17]

  • Extraction : Perform a liquid-liquid extraction using a solvent like diethyl ether or use solid-phase extraction (SPE) for purification.[12][18]

  • Analysis : Evaporate the solvent and resuspend the sample in a mobile phase compatible with LC-MS.[12] Analyze the sample using a Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS). The system is set to detect the specific mass-to-charge ratios of PAA and the synthetic auxins of interest.[16][19]

  • Quantification : Calculate the concentration of each auxin by comparing its peak area to that of the known concentration of the co-eluting internal standard.[20]

Conclusion

Both this compound and synthetic auxins (IBA, NAA) are effective in promoting adventitious root formation by acting through the same core auxin signaling pathway. The choice between them is not straightforward and depends heavily on the plant species, application method, and desired outcome.

  • This compound (PAA) shows significant potential as a natural rooting agent. Experimental data, particularly in species like chickpea, indicates it can outperform common synthetic auxins under certain conditions.[13] Its role as a potent promoter of lateral roots in some species suggests it may be particularly useful for developing a more fibrous and robust root system.[11]

  • Synthetic Auxins (IBA & NAA) are widely available, stable, and have a long history of reliable performance across a broad range of species.[7][8] NAA is often considered more potent, while IBA is milder and may be less prone to causing phytotoxicity at higher concentrations.[7] Combinations of IBA and NAA frequently exhibit a synergistic effect, making them a powerful option for difficult-to-root species.[21]

For researchers, the selection of a rooting agent should be guided by empirical testing. Based on the available evidence, PAA is a viable and sometimes superior alternative to synthetic auxins and warrants consideration in rooting protocols, especially in micropropagation and for species where a dense lateral root system is advantageous.

References

Phenylacetic Acid in Auxin Immunoassays: A Comparative Guide to Cross-reactivity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays is paramount for generating accurate and reliable data. This guide provides an objective comparison of the cross-reactivity of Phenylacetic acid (PAA), a naturally occurring auxin, in immunoassays designed for other auxins, primarily Indole-3-acetic acid (IAA). The following data and protocols are essential for accurately interpreting results and ensuring the validity of experimental findings.

Quantitative Cross-Reactivity Data

The cross-reactivity of an antibody is a measure of its ability to bind to molecules other than its target antigen. In the context of auxin immunoassays, it is crucial to determine the extent to which antibodies raised against one auxin, such as IAA, also recognize other structurally similar auxins like PAA. This is particularly important given that PAA can be present in plant tissues, often at higher concentrations than IAA.

The following table summarizes the cross-reactivity of this compound and other related compounds in a commercially available competitive enzyme-linked immunosorbent assay (ELISA) for Indole-3-acetic acid.

Compound% Cross-Reactivity
Indole-3-acetic acid (IAA) 100
This compound (PAA) 0.01 [1]
5-Hydroxyindole-3-acetic acid0.02[1]
1-Naphthylacetic acid0.1[1]
2-Naphthylacetic acid0.03[1]
2,3-Dichlorophenoxyacetic acid0.01[1]
2,4-Dichlorophenoxyacetic acid0.01[1]
3,5-Dichlorophenoxyacetic acid< 0.01[1]
Imidazoleacetic acid0.01[1]
Urocanic acid0.05[1]
L-Tryptophan0.04[1]
D-Tryptophan0.1[1]

Data sourced from the Phytodetek® IAA Test Kit manual. Cross-reactivities were determined from tracer displacement curves at 50% displacement on a molar basis.[1]

Experimental Protocols

To assess the cross-reactivity of this compound in an auxin immunoassay, a competitive ELISA is a commonly employed method. The following protocol provides a detailed methodology for such an assessment.

Protocol: Competitive ELISA for Auxin Cross-Reactivity Assessment

1. Principle:

This assay is based on the principle of competitive binding. An antibody specific to a primary auxin (e.g., IAA) is coated onto the wells of a microtiter plate. A known amount of enzyme-labeled auxin (tracer) and an unknown amount of unlabeled auxin from a sample or standard compete for the limited number of antibody binding sites. The amount of bound enzyme-labeled auxin is inversely proportional to the concentration of unlabeled auxin in the sample.

2. Materials:

  • Microtiter plates pre-coated with anti-auxin (e.g., anti-IAA) monoclonal antibody.

  • Auxin standards (e.g., IAA) of known concentrations.

  • This compound (PAA) and other potential cross-reactants of known concentrations.

  • Enzyme-labeled auxin tracer (e.g., alkaline phosphatase-labeled IAA).

  • Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20).

  • Substrate for the enzyme (e.g., p-Nitrophenyl Phosphate for alkaline phosphatase).

  • Stop Solution (e.g., 3N NaOH).

  • Microplate reader.

3. Procedure:

  • Preparation of Standards and Test Compounds:

    • Prepare a serial dilution of the primary auxin standard (e.g., IAA) to generate a standard curve.

    • Prepare a serial dilution of this compound and other potential cross-reactants. The concentration range should ideally be wider than that of the primary auxin standard to accurately determine the 50% binding point.

  • Assay Procedure:

    • To the antibody-coated microtiter plate wells, add a known volume of the standard, PAA solution, or other test compounds.

    • Add a known amount of the enzyme-labeled auxin tracer to each well.

    • Incubate the plate to allow for competitive binding to occur.

    • Wash the plate thoroughly with Wash Buffer to remove any unbound reagents.

    • Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of unlabeled auxin in the sample.

    • Stop the enzyme reaction by adding the Stop Solution.

    • Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

4. Calculation of Percentage Cross-Reactivity:

  • Generate Standard Curve: Plot the absorbance values against the concentration of the primary auxin standards.

  • Determine 50% Inhibition (IC50): From the standard curve, determine the concentration of the primary auxin that causes 50% inhibition of the maximum signal. This is the IC50 of the primary auxin.

  • Determine IC50 for Cross-Reactant: Similarly, plot the absorbance values for the this compound dilutions and determine the concentration of PAA that causes 50% inhibition of the maximum signal.

  • Calculate Percentage Cross-Reactivity: Use the following formula:

    % Cross-Reactivity = (IC50 of Primary Auxin / IC50 of this compound) x 100

Visualizations

Auxin Signaling Pathway

The following diagram illustrates the core components of the auxin signaling pathway, which is initiated by the binding of auxins like IAA to the TIR1/AFB family of F-box proteins.

AuxinSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin Auxin (e.g., IAA, PAA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binding SCF_complex SCF Complex TIR1_AFB->SCF_complex Activation Aux_IAA Aux/IAA Repressor SCF_complex->Aux_IAA Ubiquitination (Degradation Signal) ARF Auxin Response Factor (ARF) Aux_IAA->ARF Repression (No Auxin) Auxin_Response_Genes Auxin-Responsive Gene Expression ARF->Auxin_Response_Genes Activation (Auxin Present) CompetitiveImmunoassay cluster_steps Experimental Workflow cluster_logic Logical Relationship A 1. Antibody Coating (Anti-Auxin Ab on plate) B 2. Competitive Binding (Add Sample/Standard + Labeled Auxin) A->B C 3. Washing (Remove unbound components) B->C D 4. Substrate Addition (Color development) C->D E 5. Signal Detection (Measure Absorbance) D->E High_Auxin High Auxin Concentration Low_Signal Low Signal (Less color) High_Auxin->Low_Signal Low_Auxin Low Auxin Concentration High_Signal High Signal (More color) Low_Auxin->High_Signal

References

A Comparative Analysis of Phenylacetic Acid and Indole-3-Acetic Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the distinct and parallel biosynthetic pathways of two key auxins, supported by quantitative data and detailed experimental methodologies.

Phenylacetic acid (PAA) and indole-3-acetic acid (IAA) are two crucial naturally occurring auxins that play significant roles in plant growth and development. While IAA has historically been the focus of auxin research, recent studies have shed light on the widespread presence and physiological importance of PAA. This guide provides a detailed comparison of the biosynthetic pathways of these two auxins, presenting quantitative data, experimental protocols, and visual pathway diagrams to aid researchers, scientists, and drug development professionals in their understanding and investigation of plant hormone biology.

Biosynthetic Pathways: A Tale of Two Amino Acids

The biosynthesis of IAA and PAA originates from two different aromatic amino acids, tryptophan and phenylalanine, respectively. While the precursor molecules differ, the core enzymatic steps in their primary biosynthetic routes show remarkable parallels.

Indole-3-Acetic Acid (IAA) Biosynthesis

IAA is synthesized through multiple pathways, which can be broadly categorized as tryptophan-dependent and tryptophan-independent. The tryptophan-dependent pathways are more extensively characterized and include several routes named after their key intermediates.[1][2]

  • Indole-3-Pyruvic Acid (IPyA) Pathway: This is considered the major pathway for IAA biosynthesis in plants.[3][4] Tryptophan is first converted to indole-3-pyruvic acid by tryptophan aminotransferases (TAA/TAR). Subsequently, indole-3-pyruvic acid is converted to IAA by the YUCCA family of flavin monooxygenases.[5]

  • Indole-3-Acetamide (B105759) (IAM) Pathway: In this two-step pathway, tryptophan is converted to indole-3-acetamide by tryptophan-2-monooxygenase (IaaM), which is then hydrolyzed to IAA by an IAM hydrolase (IaaH). This pathway is well-characterized in bacteria.[6]

  • Tryptamine (TAM) Pathway: Tryptophan is decarboxylated to tryptamine, which is then oxidized to indole-3-acetaldehyde. Finally, indole-3-acetaldehyde is oxidized to IAA.

  • Indole-3-Acetonitrile (B3204565) (IAN) Pathway: Tryptophan is converted to indole-3-acetaldoxime and then to indole-3-acetonitrile. A nitrilase then converts indole-3-acetonitrile to IAA.[2]

  • Tryptophan Side-chain Oxidase (TSO) Pathway: This pathway involves the direct conversion of tryptophan to indole-3-acetaldehyde by a side-chain oxidase, which is then converted to IAA. This pathway is less common.[2]

  • Tryptophan-Independent Pathway: Evidence for a tryptophan-independent pathway exists, where IAA is synthesized from precursors such as indole (B1671886) or indole-3-glycerol phosphate, but this pathway is less understood.[7]

This compound (PAA) Biosynthesis

The biosynthesis of PAA is less complex than that of IAA, with the primary pathway mirroring the IPyA pathway of IAA.[8]

  • Phenylpyruvate Pathway: Phenylalanine is converted to phenylpyruvate. Phenylpyruvate is then decarboxylated to form phenylacetaldehyde (B1677652), which is subsequently oxidized to PAA.[9] While the pathway is analogous to the IPyA pathway, studies suggest that the enzymes involved may not be identical to those in IAA biosynthesis.[10][11] For instance, while YUCCA enzymes can catalyze the conversion of phenylpyruvate to PAA, their primary role in PAA biosynthesis in vivo is still under investigation.[10]

  • Phenylacetaldehyde Pathway: An alternative route involves the direct conversion of phenylalanine to phenylacetaldehyde by the action of aromatic aldehyde synthases or aromatic amino acid decarboxylases.[9]

Visualizing the Pathways

To illustrate the biosynthetic routes of IAA and PAA, the following diagrams were generated using Graphviz.

IAA_Biosynthesis cluster_trp_dependent Tryptophan-Dependent Pathways cluster_IPyA IPyA Pathway cluster_IAM IAM Pathway cluster_TAM TAM Pathway cluster_IAN IAN Pathway cluster_trp_independent Tryptophan-Independent Pathway Trp Tryptophan IPyA Indole-3-pyruvic acid Trp->IPyA TAA/TAR IAM Indole-3-acetamide Trp->IAM IaaM TAM Tryptamine Trp->TAM Tryptophan decarboxylase IAOx Indole-3-acetaldoxime Trp->IAOx IAA Indole-3-acetic acid IPyA->IAA YUC IAM->IAA IaaH IAAld Indole-3-acetaldehyde TAM->IAAld Amine oxidase IAAld->IAA IAN Indole-3-acetonitrile IAOx->IAN IAN->IAA Nitrilase Indole Indole Indole->IAA IGP Indole-3-glycerol phosphate IGP->IAA

Figure 1: Overview of the major biosynthetic pathways of Indole-3-Acetic Acid (IAA).

PAA_Biosynthesis cluster_phenylpyruvate Phenylpyruvate Pathway cluster_phenylacetaldehyde Phenylacetaldehyde Pathway Phe Phenylalanine PPA Phenylpyruvic acid Phe->PPA Aromatic aminotransferase PAAld Phenylacetaldehyde PPA->PAAld Phenylpyruvate decarboxylase PAA This compound PAAld->PAA Aldehyde dehydrogenase Phe2 Phenylalanine PAAld2 Phenylacetaldehyde Phe2->PAAld2 Aromatic aldehyde synthase / AADC PAAld2->PAA

Figure 2: Biosynthetic pathways of this compound (PAA).

Quantitative Comparison of Endogenous Auxin Levels

While direct comparative data on the biosynthetic rates of PAA and IAA are scarce, several studies have quantified the endogenous levels of both auxins in various plant tissues. These measurements provide valuable insights into the relative abundance and potential physiological significance of each molecule.

Plant SpeciesTissueIAA (pmol/gFW)PAA (pmol/gFW)PAA/IAA RatioReference
Arabidopsis thalianaSeedlings49 ± 2413 ± 158.4[12]
Rosette leaves-~3500-[13]
Inflorescences-~2000-[13]
Siliques-~500-[13]
Avena sativa (Oats)Young shoots31 ± 23,860 ± 220124.5[12]
Hordeum vulgare (Barley)Young shoots30 ± 24,353 ± 353145.1[12]
Physcomitrella patens (Moss)-14 ± 41,049 ± 27874.9[12]
Marchantia polymorpha (Liverwort)-74 ± 10469 ± 1036.3[12]

Data are presented as mean ± standard error where available.

The data consistently show that PAA is present at significantly higher concentrations than IAA in most plant tissues and across different plant species, suggesting a potentially prominent, yet historically overlooked, role in plant physiology.[12][13]

Experimental Protocols

Accurate quantification of PAA and IAA is crucial for understanding their biosynthesis and function. The following sections outline key experimental methodologies for auxin analysis.

Quantification of PAA and IAA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of multiple plant hormones, including PAA and IAA.[1][14]

a. Sample Preparation and Extraction:

  • Homogenization: Plant tissue (typically 10-100 mg fresh weight) is flash-frozen in liquid nitrogen and ground to a fine powder.[3][15]

  • Extraction: The powdered tissue is extracted with an ice-cold solvent, commonly an aqueous solution of methanol (B129727) or isopropanol, containing antioxidants (e.g., diethyldithiocarbamic acid) to prevent degradation.[15][16]

  • Internal Standards: Known amounts of stable isotope-labeled internal standards (e.g., [¹³C₆]PAA and [¹³C₆]IAA) are added to the extraction buffer for accurate quantification via isotope dilution.[15][17]

  • Purification: The crude extract is purified to remove interfering compounds. This is often achieved using solid-phase extraction (SPE) cartridges or tips.[4][17]

b. LC-MS/MS Analysis:

  • Chromatographic Separation: The purified extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reverse-phase C18 column is commonly used to separate the auxins.[3][14] The mobile phase typically consists of a gradient of acidified water and acetonitrile (B52724) or methanol.[18]

  • Mass Spectrometry Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of both the endogenous auxins and their stable isotope-labeled internal standards.[15][16]

Enzyme Assay for Phenylpyruvate Decarboxylase

This assay is used to measure the activity of phenylpyruvate decarboxylase, a key enzyme in the PAA biosynthesis pathway.

a. Principle:

The decarboxylation of phenylpyruvate to phenylacetaldehyde is coupled to the reduction of NAD⁺ by aldehyde dehydrogenase. The decrease in NADH absorbance is monitored spectrophotometrically.[19][20]

b. Reagents:

  • MES buffer (pH 6.5)

  • MgSO₄

  • Thiamine diphosphate (B83284) (ThDP)

  • NADH

  • Alcohol dehydrogenase (from horse liver) or Aldehyde dehydrogenase (from yeast)

  • Phenylpyruvic acid (substrate)

  • Cell-free extract containing the enzyme

c. Procedure:

  • Prepare a reaction mixture containing MES buffer, MgSO₄, ThDP, NADH, and alcohol/aldehyde dehydrogenase.

  • Initiate the reaction by adding the cell-free extract and phenylpyruvic acid.

  • Monitor the decrease in absorbance at 340 nm or 366 nm at a constant temperature (e.g., 30°C).[19][20]

  • Calculate the enzyme activity based on the rate of NADH oxidation.

Stable Isotope Labeling Studies

Stable isotope labeling is a powerful technique to trace the metabolic flux through biosynthetic pathways.

a. Principle:

Plants or microorganisms are fed with a precursor molecule labeled with a stable isotope (e.g., ¹³C or ¹⁵N). The incorporation of the label into downstream intermediates and the final product is then monitored by mass spectrometry.[21][22]

b. Procedure:

  • Labeling: Seedlings or cell cultures are incubated with a labeled precursor, such as [¹³C₆]phenylalanine for PAA biosynthesis or [¹³C₁₁¹⁵N₂]tryptophan for IAA biosynthesis.[4]

  • Time-course Sampling: Samples are collected at various time points after the introduction of the label.

  • Extraction and Analysis: The samples are processed and analyzed by LC-MS/MS or GC-MS/MS as described above to determine the extent of label incorporation into PAA, IAA, and their respective intermediates.[4][21]

Conclusion

The biosynthesis of this compound and indole-3-acetic acid, while originating from different amino acid precursors, shares notable similarities in their primary enzymatic steps. The prevalence of PAA at significantly higher concentrations than IAA in many plant tissues underscores the importance of further research into its physiological roles and regulatory mechanisms. The detailed experimental protocols provided in this guide offer a robust framework for researchers to accurately quantify these critical plant hormones and elucidate the intricacies of their biosynthetic networks. A deeper understanding of both PAA and IAA biosynthesis will undoubtedly contribute to advancements in agriculture, horticulture, and the development of novel plant growth regulators.

References

Unraveling the Transcriptomic Responses to Phenylacetic Acid and IAA Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced cellular responses to different auxin analogs is critical. This guide provides an objective comparison of the differential gene expression induced by Phenylacetic acid (PAA) and Indole-3-acetic acid (IAA), supported by experimental data and detailed methodologies.

This document delves into the similarities and distinctions in the transcriptomic landscapes shaped by PAA and IAA, two naturally occurring auxins in plants. While both are known to regulate plant growth and development, their efficacy and the specifics of the genetic pathways they modulate show important differences. This guide aims to provide a clear, data-driven comparison to inform future research and development.

Comparative Analysis of Gene Expression

Treatment of Arabidopsis thaliana seedlings with either PAA or IAA reveals a significant overlap in the sets of regulated genes, underscoring their shared mechanism of action through the TIR1/AFB signaling pathway.[1][2] However, the magnitude of gene induction and the number of differentially expressed genes vary between the two treatments, reflecting the lower biological activity of PAA compared to IAA.[1][3]

A microarray analysis of Arabidopsis seedlings treated for one hour with 10 µM PAA or 1 µM IAA identified 169 genes that were differentially expressed.[1] Of these, 53 were regulated by PAA and 136 by IAA, with a substantial number being responsive to both auxins.[1] The correlation analysis of the fold-change values for these 169 genes demonstrates that both auxins regulate gene expression in a similar manner.[1][4]

Notably, many of the most highly upregulated genes are common to both treatments and belong to well-characterized early auxin-responsive gene families, such as the GH3 and Aux/IAA families.[1]

Table 1: Top 15 Genes Upregulated by PAA and IAA Treatment in Arabidopsis thaliana
AGI CodeGene NameIAA Up-regulation (Fold Change)PAA Up-regulation (Fold Change)
AT2G23170GH3.245.320.9
AT4G37390GH3.343.819.8
AT1G28480GH3.433.115.2
AT5G13320GH3.528.912.5
AT4G27260GH3.625.711.8
AT1G52860IAA122.410.3
AT4G14560IAA521.99.9
AT1G15580IAA1920.19.2
AT3G15540IAA2918.78.5
AT2G21220SAUR-AC117.58.0
AT4G38850SAUR1616.87.7
AT5G54510HAT215.97.2
AT3G62100LBD1614.56.6
AT2G45210LBD2913.86.3
AT1G70540ARF1912.15.5

Data summarized from Sugawara et al. (2015).[1]

Signaling Pathways and Crosstalk

Both PAA and IAA are perceived by the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.[1][5][6] This perception triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors by the 26S proteasome.[6][7] The degradation of Aux/IAA proteins liberates Auxin Response Factors (ARFs), which can then bind to auxin-responsive elements in the promoters of target genes, leading to their transcriptional activation.[5][6][7]

The shared signaling pathway explains the significant overlap in the transcriptomic response to both auxins. The lower biological activity of PAA is likely due to a lower binding affinity to the TIR1/AFB co-receptors compared to IAA.[1]

Auxin Signaling Pathway cluster_nucleus Nucleus Auxin Auxin (IAA or PAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds SCF SCF TIR1_AFB->SCF Associates with Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitinates ARF ARF Aux_IAA->ARF Inhibits Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARE Auxin Response Element (Promoter) ARF->ARE Binds to Gene Early Auxin Responsive Genes (e.g., GH3, Aux/IAA) ARE->Gene Activates Transcription

Canonical auxin signaling pathway for IAA and PAA.

Furthermore, there is evidence of metabolic crosstalk between IAA and PAA.[8][9] The GH3 genes, which are induced by both auxins, encode acyl acid amido synthetases that conjugate amino acids to auxins, thereby inactivating them.[10][11] This suggests a feedback mechanism where high levels of one auxin can influence the metabolism and activity of the other.[12]

Experimental Protocols

The following provides a detailed methodology for a typical microarray experiment to compare the transcriptomic responses to PAA and IAA, based on the approach by Sugawara et al. (2015).

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana (e.g., ecotype Columbia-0).

  • Sterilization: Seeds are surface-sterilized using a solution of 70% ethanol (B145695) for 2 minutes, followed by 50% bleach with 0.05% Triton X-100 for 5 minutes, and then rinsed five times with sterile water.

  • Growth Medium: Seeds are sown on Murashige and Skoog (MS) medium supplemented with 1% sucrose (B13894) and 0.8% agar.

  • Growth Conditions: Plates are stratified at 4°C for 3 days in the dark to synchronize germination. Seedlings are then grown for 7 days under a 16-hour light/8-hour dark photoperiod at 22°C.

Auxin Treatment
  • Solutions: Prepare stock solutions of IAA (e.g., 1 mM in ethanol) and PAA (e.g., 10 mM in ethanol).

  • Treatment: Seven-day-old seedlings are transferred to liquid MS medium containing 1 µM IAA or 10 µM PAA. A mock treatment with the same concentration of ethanol is used as a control.

  • Incubation: Seedlings are incubated in the treatment solutions for 1 hour under the same growth conditions.

RNA Extraction and Microarray Analysis
  • RNA Isolation: Total RNA is extracted from whole seedlings using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quality Control: The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent 2100 Bioanalyzer.

  • Microarray Hybridization: Labeled cRNA is prepared from the total RNA and hybridized to an Arabidopsis microarray chip (e.g., Affymetrix GeneChip Arabidopsis ATH1 Genome Array).

  • Data Analysis: The microarray data is normalized (e.g., using the MAS5 or RMA algorithm). Differentially expressed genes are identified using statistical analysis, such as a t-test, with a specified false discovery rate (FDR) cutoff (e.g., FDR < 0.05).

Experimental Workflow start Start sterilization Seed Sterilization start->sterilization growth Seedling Growth (7 days) sterilization->growth treatment Auxin Treatment (1h - IAA, PAA, or Mock) growth->treatment rna_extraction Total RNA Extraction treatment->rna_extraction qc RNA Quality Control rna_extraction->qc microarray Microarray Hybridization qc->microarray data_analysis Data Analysis (Normalization, DEG identification) microarray->data_analysis end End data_analysis->end

Workflow for microarray analysis of auxin treatment.

References

Evaluating the antimicrobial effectiveness of Phenylacetic acid versus other organic acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective antimicrobial agents is a continuous endeavor. Organic acids have long been recognized for their preservative and antimicrobial properties. Among them, Phenylacetic acid (PAA), a naturally occurring aromatic organic acid, has demonstrated significant antimicrobial activity against a range of microorganisms.[1] This guide provides a comprehensive comparison of the antimicrobial effectiveness of this compound against other commonly used organic acids, supported by available experimental data, detailed methodologies, and mechanistic insights.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of an organic acid is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents the visible growth of a microorganism. The following table summarizes the available MIC and IC50 (half-maximal inhibitory concentration) values for this compound and other organic acids against common bacterial strains.

Disclaimer: The data presented below is compiled from various studies. Direct comparison of absolute values should be approached with caution, as experimental conditions such as specific strains, pH of the media, and incubation times can vary between studies, significantly influencing the outcomes.

Organic AcidTest OrganismConcentration (mg/mL)Measurement
This compound Agrobacterium tumefaciens T-370.8038IC50[2]
Acetic AcidShigella species0.2MIC[3]
Citric AcidShigella species0.3MIC[3]
Lactic AcidShigella species5.0MIC[3]
Butyric AcidEscherichia coli2.3 - 2.5MIC[4]
Valeric AcidEscherichia coli2.0 - 2.8MIC[4]
Formic Acid & Sodium Formate mixEscherichia coli2.0 - 2.8MIC[4]
Butyric AcidStaphylococcus aureus0.7MIC
Valeric AcidStaphylococcus aureus1.0MIC
Sodium FormateStaphylococcus aureus11.0 - 18.8MIC[4]
Formic Acid & Sodium Formate mixStaphylococcus aureus1.0MIC[4]

Experimental Protocols

A standardized method for determining the antimicrobial effectiveness of organic acids is crucial for obtaining reliable and reproducible data. The broth microdilution method is a commonly used technique to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

Objective: To determine the lowest concentration of an organic acid that inhibits the visible growth of a target microorganism in a liquid medium.

Materials:

  • Test organic acids (e.g., this compound, Acetic acid, Lactic acid)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • Target microorganism culture

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Aseptically pick a few colonies of the target microorganism from a fresh agar (B569324) plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Organic Acid Dilutions:

    • Prepare a stock solution of each organic acid in a suitable solvent (if necessary) and sterilize by filtration.

    • Perform serial two-fold dilutions of each organic acid in the sterile broth medium directly in the 96-well plate. The concentration range should be chosen based on expected efficacy.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted organic acids.

    • Include a positive control well (broth + inoculum, no acid) and a negative control well (broth only).

    • Seal the plate and incubate at the optimal temperature for the target microorganism (e.g., 37°C for E. coli and S. aureus) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the organic acid in which no visible growth (turbidity) is observed.

    • Optionally, the optical density (OD) of each well can be measured using a microplate reader to quantify bacterial growth.

Signaling Pathways and Mechanisms of Action

The antimicrobial action of organic acids is generally attributed to their ability to disrupt the cellular functions of microorganisms.

General Antimicrobial Mechanism of Organic Acids

Organic acids exist in both undissociated (lipophilic) and dissociated (charged) forms, with the equilibrium depending on the pKa of the acid and the pH of the surrounding environment. The undissociated form can passively diffuse across the bacterial cell membrane. Once inside the cytoplasm, which typically has a higher pH, the acid dissociates, releasing a proton (H+) and an anion. This leads to a decrease in the intracellular pH, which disrupts various cellular processes, including enzymatic reactions and nutrient transport. The cell expends energy trying to pump out the excess protons, leading to metabolic exhaustion and ultimately, cell death.

G cluster_extracellular Extracellular Environment (Low pH) cluster_cell Bacterial Cell Undissociated Acid (HA) Undissociated Acid (HA) H+ H+ Undissociated Acid (HA)->H+ Diffusion A- A- Undissociated Acid (HA)->A- Metabolic Disruption Metabolic Disruption H+->Metabolic Disruption Lowers intracellular pH A-->Metabolic Disruption Anion accumulation Cell Death Cell Death Metabolic Disruption->Cell Death

General antimicrobial mechanism of organic acids.
Antimicrobial Mechanism of this compound

This compound exhibits a multi-faceted antimicrobial mechanism that goes beyond the general effects of organic acids.[2] Studies have shown that PAA can:

  • Damage the Cell Membrane: PAA disrupts the integrity of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components such as nucleic acids and proteins.[2]

  • Inhibit Protein Synthesis: PAA has been observed to interfere with the synthesis of total proteins within the bacterial cell.[2]

  • Affect Cell Metabolism: It can disrupt key metabolic pathways, such as the tricarboxylic acid (TCA) cycle, by inhibiting the activity of essential enzymes like malate (B86768) dehydrogenase (MDH) and succinate (B1194679) dehydrogenase (SDH).[2]

  • Induce Oxidative Stress: PAA treatment can lead to an accumulation of reactive oxygen species (ROS) within the bacterial cell, causing oxidative damage to cellular components and contributing to cell death.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound (PAA) This compound (PAA) Membrane Damage Membrane Damage This compound (PAA)->Membrane Damage Inhibition of Protein Synthesis Inhibition of Protein Synthesis This compound (PAA)->Inhibition of Protein Synthesis Metabolic Disruption (TCA Cycle) Metabolic Disruption (TCA Cycle) This compound (PAA)->Metabolic Disruption (TCA Cycle) ROS Accumulation ROS Accumulation This compound (PAA)->ROS Accumulation Leakage of Cellular Contents Leakage of Cellular Contents Membrane Damage->Leakage of Cellular Contents Cell Death Cell Death Leakage of Cellular Contents->Cell Death Inhibition of Protein Synthesis->Cell Death Metabolic Disruption (TCA Cycle)->Cell Death ROS Accumulation->Cell Death

Antimicrobial mechanism of this compound.

Conclusion

This compound demonstrates a potent and multi-targeted antimicrobial activity. While a direct, side-by-side quantitative comparison with other organic acids under identical conditions is limited in the current literature, the available data suggests its effectiveness. Its unique mechanism of action, which includes membrane damage, inhibition of protein synthesis, and disruption of key metabolic pathways, makes it a compelling candidate for further investigation and development as an antimicrobial agent. Future research should focus on standardized, comparative studies to definitively establish its efficacy relative to other organic acids against a broader range of clinically and industrially relevant microorganisms.

References

A Comparative Analysis of Phenylacetic Acid (PAA) and Indole-3-Acetic Acid (IAA) on Somatic Embryogenesis in Geranium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two auxins, Phenylacetic acid (PAA) and Indole-3-acetic acid (IAA), in inducing somatic embryogenesis in geranium (Pelargonium x hortorum). The information presented is based on experimental data to assist researchers in selecting the appropriate auxin for their specific tissue culture applications.

Comparative Performance of PAA and IAA in Geranium Somatic Embryogenesis

The induction of somatic embryogenesis in geranium is highly dependent on the type and concentration of auxin used in the culture medium. Both PAA, a non-indole auxin, and IAA, a naturally occurring indole (B1671886) auxin, have been shown to successfully induce somatic embryogenesis from hypocotyl explants of geranium. However, their optimal concentrations for achieving the highest frequency of somatic embryogenesis differ significantly.

Experimental data reveals that PAA is most effective at higher concentrations compared to IAA. The maximal activity for IAA in inducing somatic embryogenesis was observed in the range of 0.1-2.5 µM.[1] In contrast, PAA demonstrated the best results at concentrations of 10 and 20 µM under identical culture conditions.[1] It is crucial to note that at higher concentrations (30-120 µM), both PAA and IAA led to callus formation that was neither embryogenic nor morphogenic.[1]

The following table summarizes the key quantitative data on the optimal concentrations of PAA and IAA for somatic embryogenesis in geranium.

AuxinOptimal Concentration Range for Somatic EmbryogenesisObservations at Higher Concentrations (30-120 µM)
This compound (PAA) 10 - 20 µMInduction of non-embryogenic and non-morphogenic callus
Indole-3-acetic acid (IAA) 0.1 - 2.5 µMInduction of non-embryogenic and non-morphogenic callus

Experimental Protocols

The following is a detailed methodology for the induction of somatic embryogenesis in geranium using PAA or IAA, based on established research.[1]

1. Explant Preparation:

  • Seeds of Pelargonium x hortorum Bailey cv. Scarlet Orbit Improved are surface sterilized.

  • Seeds are germinated in the dark on a sterile, hormone-free basal medium.

  • Hypocotyls from young, dark-grown seedlings are excised and used as explants.

2. Culture Medium and Conditions:

  • Basal Medium: Murashige and Skoog (MS) medium (1962) is used as the basal nutrient medium.

  • Growth Regulators:

    • The MS medium is supplemented with either PAA or IAA at concentrations ranging from 0.01 to 120 µM.

    • The medium is also supplemented with 8 µM of 6-Benzylaminopurine (BAP), a cytokinin, in combination with the auxin.

  • Culture Conditions: The cultures are maintained under controlled environmental conditions, including temperature and photoperiod, suitable for geranium tissue culture.

3. Induction of Somatic Embryogenesis:

  • Hypocotyl explants are placed on the prepared MS medium containing the respective concentrations of PAA or IAA and BAP.

  • Cultures are monitored regularly for callus induction and the development of somatic embryos.

4. Data Collection and Analysis:

  • The frequency of somatic embryogenesis is recorded for each treatment.

  • The optimal concentration of each auxin is determined based on the highest number of somatic embryos produced.

Visualizing the Process and Pathways

Experimental Workflow for Geranium Somatic Embryogenesis

The following diagram illustrates the key steps involved in the experimental protocol for inducing somatic embryogenesis in geranium.

G cluster_0 Explant Preparation cluster_1 Culture Initiation & Induction cluster_2 Development & Analysis A Geranium Seed Sterilization & Germination B Excision of Hypocotyl Explant from Seedling A->B C Inoculation on MS Medium + BAP (8 µM) B->C D Addition of PAA (0.01-120 µM) C->D E Addition of IAA (0.01-120 µM) C->E F Somatic Embryo Development D->F E->F G Data Collection & Comparative Analysis F->G

Experimental workflow for geranium somatic embryogenesis.

Generalized Auxin Signaling Pathway in Somatic Embryogenesis

Both PAA and IAA are perceived by the TIR1/AFB auxin co-receptors, initiating a signaling cascade that leads to the expression of auxin-responsive genes crucial for somatic embryogenesis.[2] The diagram below outlines this conserved signaling pathway.

G cluster_0 Auxin Perception & Signal Transduction cluster_1 Transcriptional Regulation Auxin Auxin (PAA or IAA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex activates Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex recruited Ubiquitination Ubiquitination SCF_Complex->Ubiquitination mediates Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of Aux/IAA Proteasome->Degradation ARF Auxin Response Factor (ARF) Degradation->ARF releases repression of Gene_Expression Expression of Auxin-Responsive Genes ARF->Gene_Expression activates SE_Response Somatic Embryogenesis Gene_Expression->SE_Response

Generalized auxin signaling pathway.

References

A Comparative Analysis of Endogenous Phenylacetic Acid and Indole-3-Acetic Acid Levels in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of auxin biology is critical. This guide provides an objective comparison of the endogenous levels of two key auxins, Phenylacetic acid (PAA) and Indole-3-acetic acid (IAA), supported by experimental data and detailed methodologies.

Introduction

Auxins are a class of phytohormones that play a central role in regulating plant growth and development. While Indole-3-acetic acid (IAA) has been the most extensively studied natural auxin, this compound (PAA) is now recognized as another significant, naturally occurring auxin in plants.[1][2] Although both PAA and IAA are involved in many of the same developmental processes, they exhibit distinct characteristics in terms of their endogenous concentrations, transport, and biological activities.[1][3] This guide presents a quantitative comparison of endogenous PAA and IAA levels across various plant tissues, details the experimental protocols for their quantification, and illustrates their signaling pathways.

Quantitative Comparison of Endogenous PAA and IAA Levels

Endogenous levels of PAA are often significantly higher than those of IAA in a wide range of plant species and tissues.[1][4] This suggests that PAA may play a more prominent role in certain aspects of plant physiology than previously thought. The following table summarizes the quantitative data from studies on Arabidopsis thaliana and other plant species.

Plant SpeciesTissueEndogenous IAA Level (pmol/g FW)Endogenous PAA Level (pmol/g FW)PAA/IAA RatioReference
Arabidopsis thalianaDry seeds160 ± 10270 ± 201.7[1]
Siliques550 ± 50230 ± 200.4[1]
Inflorescences28 ± 2415 ± 2514.8[1]
Cauline leaves11 ± 1145 ± 1013.2[1]
Stems25 ± 2100 ± 104.0[1]
Rosette leaves30 ± 2228 ± 157.6[1]
Roots15 ± 1125 ± 108.3[1]
Seedlings49 ± 2413 ± 158.4[1]
Avena sativa (Oat)Young shoots31 ± 23,860 ± 220124.5[1]
Hordeum vulgare (Barley)Young shoots30 ± 24,353 ± 353145.1[1]
Physcomitrella patens-14 ± 41,049 ± 27874.9[1]
Marchantia polymorpha-74 ± 10469 ± 1036.3[1]
Pisum sativum (Pea)Shoots~100~600~6.0[4][5]
Zea mays (Maize)Shoots~150~600~4.0[4][5]
Nicotiana tabacum (Tobacco)Shoots~100~400~4.0[4][5]

Table 1: Quantitative Comparison of Endogenous IAA and PAA Levels in Various Plant Tissues. Data are presented as mean ± SD. FW denotes fresh weight.

Experimental Protocols

The accurate quantification of endogenous PAA and IAA levels is crucial for understanding their physiological roles. The most common and reliable method involves liquid chromatography-mass spectrometry (LC-MS).

Hormone Extraction and Purification
  • Tissue Homogenization: Plant tissues (typically 20-30 mg fresh weight) are flash-frozen in liquid nitrogen and ground to a fine powder.[6]

  • Extraction: The powdered tissue is extracted with a suitable solvent, often a mixture of isopropanol (B130326) and aqueous hydrochloric acid or acetic acid, to inhibit enzymatic activity and ensure efficient extraction.[7] The choice of solvent is critical to avoid the formation of artificial esters of IAA.[7]

  • Purification: The crude extract is then purified to remove interfering compounds. This is commonly achieved through solid-phase extraction (SPE) using columns like C18 or through immunoaffinity columns specific for auxins.[7]

Quantification by LC-MS/MS
  • Chromatographic Separation: The purified extract is injected into a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer. A C18 column is typically used to separate PAA, IAA, and their metabolites.[8]

  • Mass Spectrometry Detection: The separated compounds are then introduced into a tandem mass spectrometer (MS/MS) for detection and quantification.[8] The use of stable isotope-labeled internal standards (e.g., [2H4]IAA) is essential for accurate quantification by isotope dilution.[6] Multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) modes are often employed for high sensitivity and specificity.[6]

Signaling Pathways

Both PAA and IAA are perceived by the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of auxin co-receptors, which leads to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes.[1] However, they exhibit different affinities for various co-receptor complexes, which may contribute to their distinct biological activities.[1]

Signaling_Pathway Auxin Auxin (IAA or PAA) SCF_TIR1_AFB SCF-TIR1/AFB Complex Auxin->SCF_TIR1_AFB Binds to TIR1_AFB TIR1/AFB Co-Receptor TIR1_AFB->SCF_TIR1_AFB Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_TIR1_AFB Recruitment Proteasome 26S Proteasome Aux_IAA->Proteasome ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Ubiquitination Ubiquitination SCF_TIR1_AFB->Ubiquitination Ubiquitination->Aux_IAA Tags for degradation Response Auxin Response Proteasome->Response Degradation of Repressor Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates Transcription Auxin_Response_Genes->Response Biosynthesis_Pathways cluster_IAA IAA Biosynthesis cluster_PAA PAA Biosynthesis Tryptophan Tryptophan IPyA Indole-3-pyruvic acid (IPyA) Tryptophan->IPyA   TAA1 IAA Indole-3-acetic acid (IAA) IPyA->IAA   YUCCA TAA1 TAA1 family YUCCA YUCCA family Phenylalanine Phenylalanine PPA Phenylpyruvic acid (PPA) Phenylalanine->PPA   Enzyme1 PAA This compound (PAA) PPA->PAA   Enzyme2 Enzyme1 Aminotransferase? Enzyme2 Monooxygenase?

References

Safety Operating Guide

Proper Disposal of Phenylacetic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of phenylacetic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. This substance is known to cause serious eye irritation, as well as potential skin and respiratory irritation.[1][2] Always consult the Safety Data Sheet (SDS) for the specific product in use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields or goggles, chemical-resistant gloves (such as nitrile rubber), and a lab coat.[3][4] In situations where dust may be generated, respiratory protection may be necessary.[4]

  • Handling: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1][4] Avoid all personal contact with the substance and prevent dust formation.[5]

  • First Aid:

    • Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[2][3] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[3] Seek medical attention if irritation persists.[2]

    • Skin Contact: Wash the affected area with soap and plenty of water.[2]

    • Inhalation: Move the individual to fresh air. If they feel unwell, seek medical advice.[2]

    • Ingestion: Rinse the mouth with water and consult a physician. Do not induce vomiting.[1]

Operational Disposal Plan

Disposal of this compound must be managed through your institution's hazardous waste program. It is classified as a hazardous chemical waste and must not be disposed of in regular trash or poured down the drain.[1][6][7]

Step 1: Waste Collection and Containerization

  • Designated Container: Collect this compound waste in a dedicated, chemically compatible container.[8] Plastic containers are often preferred for chemical waste.[6] The original product container can be used if it is in good condition.[9]

  • Avoid Contamination: Do not use old foodstuff containers for waste storage.[9]

  • Secure Closure: Keep the waste container tightly sealed at all times, except when adding waste.[6][9]

Step 2: Labeling

  • Clear Identification: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[6]

  • Mixtures: If it is a mixture, list all components and their approximate percentages.[9]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[6][9] Waste should not be moved through public hallways or areas not controlled by the laboratory.[6][10]

  • Segregation: this compound waste must be segregated from incompatible materials, such as strong bases, strong oxidizing agents, and strong reducing agents.[9][11] As a general rule, store acids and bases separately.[9]

  • Secondary Containment: Store waste containers in secondary containment trays or bins to prevent spills from reaching drains.[10]

  • Regular Inspection: Inspect the SAA weekly to check for any leaks or container degradation.[9]

Step 4: Arranging for Disposal

  • Contact EHRS: When the container is full or you are ready for disposal, contact your institution's Environmental Health & Safety (EHRS) office (or equivalent department) to schedule a waste pickup.[6]

  • Do Not Transport: Laboratory personnel should not transport hazardous waste across the facility; this must be handled by trained EHRS staff.[10]

Step 5: Spill Management

  • Containment: In the event of a spill, prevent the material from entering drains or sewers.[1][4]

  • Cleanup: For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal as hazardous waste.[1][4][5]

  • Decontamination: Clean the spill area with water and collect the cleaning materials for disposal.[12]

Key Chemical and Safety Data

The following table summarizes important quantitative data for this compound, which is essential for risk assessment and safe handling.

PropertyValueCitations
Toxicity
Oral LD50 (Rat)2250 mg/kg[3][11]
Oral LD50 (Mouse)2250 mg/kg[3][11]
Skin LD50 (Rabbit)>5000 mg/kg[11]
Physical Properties
Flash Point>100°C (>212°F)[4][12]
Melting Point76 - 78°C[4]
Boiling Point265.5°C[4]
Regulatory & Storage
SAA Maximum Volume55 gallons (for all hazardous waste)[6]
SAA Storage Time LimitUp to 12 months (for partially filled containers)[6]

Disposal Workflow

The logical flow for the proper management and disposal of this compound waste is illustrated below. This diagram outlines the decision-making process from the point of generation to final pickup by authorized personnel.

G cluster_0 Waste Generation & Collection cluster_1 Storage in Satellite Accumulation Area (SAA) cluster_2 Final Disposal A This compound waste generated in lab B Select appropriate, chemically compatible container A->B C Label container: 'Hazardous Waste' + Chemical Name B->C D Place sealed container in designated SAA C->D E Segregate from incompatible materials (e.g., bases, oxidizers) D->E F Ensure secondary containment is in place E->F G Inspect SAA weekly for leaks or issues F->G H Is container full? G->H I Contact Environmental Health & Safety (EHRS) for pickup H->I Yes K Continue accumulation in SAA H->K No J EHRS collects waste for licensed disposal I->J K->G

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of Phenylacetic Acid in a laboratory setting.

This guide provides crucial safety information for researchers, scientists, and professionals in drug development who handle this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

This compound, while a valuable compound in various research and manufacturing processes, presents hazards that necessitate careful handling.[1][2][3] It can cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1][2][3] This document outlines the essential personal protective equipment (PPE), handling procedures, and emergency protocols to mitigate these risks.

Recommended Personal Protective Equipment

Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended equipment for handling this compound.

Operation Eye/Face Protection Hand Protection Protective Clothing Respiratory Protection
Routine Handling & Weighing Safety glasses with side-shields conforming to EN166 or NIOSH approved eye protection.[2][3]Chemically resistant gloves such as Nitrile rubber (0.11 mm).[2] Use proper glove removal technique.[2][3]Laboratory coat.For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[2][3]
Preparing Solutions Chemical splash goggles.Chemically resistant gloves (Nitrile rubber recommended).[2]A chemically impervious apron or suit should be worn over a lab coat.If aerosols may be generated, use a respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN) cartridges.[2][3]
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty, chemically resistant gloves.Impervious clothing and boots.[2]A self-contained breathing apparatus (SCBA) or a respirator with appropriate cartridges for higher concentrations.[2][3][4]

Standard Operating Procedure for this compound

Following a systematic workflow is critical for safety. The diagram below illustrates the key steps for the safe handling of this compound, from preparation to disposal.

prep Preparation - Review SDS - Assemble PPE - Prepare work area handling Handling & Use - Work in a ventilated area - Avoid dust/aerosol generation - Keep containers closed prep->handling Proceed with caution emergency Emergency Preparedness - Locate eyewash station & safety shower - Have spill kit ready prep->emergency storage Storage - Cool, dry, well-ventilated area - Tightly closed container - Away from incompatibles handling->storage After use disposal Waste Disposal - Collect in labeled, sealed containers - Follow institutional & local regulations - May require incineration handling->disposal For waste spill Spill or Exposure Occurs evacuate Evacuate Area (if necessary) spill->evacuate Major Spill ppe Don Appropriate PPE spill->ppe Minor Spill first_aid Administer First Aid spill->first_aid Personal Exposure evacuate->ppe contain Contain Spill - Use absorbent material - Prevent entry into drains ppe->contain cleanup Clean Up - Sweep or vacuum solid - Place in sealed container for disposal contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate seek_medical Seek Medical Attention first_aid->seek_medical

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.